molecular formula C9H5Cl2N B1590884 6,7-Dichloroquinoline CAS No. 40635-11-8

6,7-Dichloroquinoline

Cat. No.: B1590884
CAS No.: 40635-11-8
M. Wt: 198.05 g/mol
InChI Key: VOEBOQZMOGFLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloroquinoline is a useful research compound. Its molecular formula is C9H5Cl2N and its molecular weight is 198.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEBOQZMOGFLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561531
Record name 6,7-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40635-11-8
Record name 6,7-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6,7-Dichloroquinoline for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of heterocyclic chemistry, substituted quinolines represent a cornerstone for innovation, particularly within medicinal chemistry and materials science. Among these, 6,7-dichloroquinoline emerges as a molecule of significant interest. Its unique substitution pattern offers a versatile scaffold for the synthesis of a diverse array of functional molecules. This guide, intended for the discerning researcher, provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of this compound, moving beyond a simple recitation of facts to offer insights into the practical application and theoretical underpinnings of its chemistry. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols necessary to confidently and effectively utilize this important chemical intermediate in your research endeavors.

Core Molecular Attributes of this compound

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic workflows. This section delineates the essential molecular and physical characteristics of this compound.

Molecular Formula and Weight

The chemical identity of this compound is defined by its elemental composition and the precise arrangement of its constituent atoms.

AttributeValueSource
Molecular Formula C₉H₅Cl₂N
Molecular Weight 198.05 g/mol

It is critical to distinguish this compound from its isomers, such as the more commonly referenced 4,7-dichloroquinoline, as their distinct structural differences lead to divergent chemical reactivity and biological activities.

Structural Representation

The arrangement of atoms in this compound dictates its chemical behavior. The structure consists of a quinoline core with two chlorine atoms substituted at the 6th and 7th positions of the benzene ring.

retrosynthesis target This compound intermediate1 Cyclization Precursor (e.g., substituted aminocinnamate) target->intermediate1 Cyclization starting_material1 3,4-Dichloroaniline intermediate1->starting_material1 Condensation starting_material2 Acrylate derivative (e.g., ethyl ethoxymethylenemalonate) intermediate1->starting_material2

Caption: Retrosynthetic analysis of this compound.

Illustrative Synthetic Protocol (Conceptual)

The following protocol is a conceptual illustration based on the Gould-Jacobs reaction, a reliable method for quinoline synthesis. Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

Step 1: Condensation

  • In a round-bottom flask, combine one equivalent of 3,4-dichloroaniline with a slight excess (1.1 equivalents) of a suitable three-carbon electrophile, such as diethyl (ethoxymethylene)malonate.

  • Heat the mixture, typically in a high-boiling solvent like diphenyl ether, to facilitate the condensation reaction and subsequent cyclization. The reaction progress should be monitored by thin-layer chromatography (TLC).

Step 2: Saponification and Decarboxylation

  • Once the cyclization is complete, the resulting quinoline-3-carboxylate intermediate is saponified using a strong base, such as sodium hydroxide in an aqueous or alcoholic solution.

  • Acidification of the reaction mixture will precipitate the corresponding carboxylic acid.

  • The isolated acid is then decarboxylated by heating, often in a high-boiling point solvent, to yield 4-hydroxy-6,7-dichloroquinoline.

Step 3: Chlorination

  • The final step involves the conversion of the 4-hydroxy group to a chloro group. This is typically achieved by treating the 4-hydroxy-6,7-dichloroquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reagent under reflux.

  • Careful workup and purification, for instance by recrystallization, will yield the final product, this compound.

Spectroscopic and Analytical Characterization

The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. [1]

  • ¹H NMR: The proton NMR spectrum of this compound will exhibit distinct signals for the aromatic protons. The chemical shifts and coupling constants of these protons provide definitive information about their positions on the quinoline ring. Protons on the pyridine ring will typically appear at a lower field (higher ppm) compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the absence of molecular symmetry that would lead to equivalent carbons. [1]The carbons attached to the chlorine atoms and the nitrogen atom will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 197, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks). Fragmentation patterns can provide further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (in the 1600-1450 cm⁻¹ region), and C-Cl stretching vibrations (typically in the 800-600 cm⁻¹ region).

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is primarily dictated by the electron-deficient nature of the quinoline ring system, further influenced by the two chlorine substituents.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms on the benzene ring of this compound are susceptible to nucleophilic aromatic substitution, although they are generally less reactive than a chloro substituent at the 2- or 4-position of the pyridine ring. This reactivity allows for the introduction of a variety of functional groups, making it a valuable intermediate in the synthesis of more complex molecules. The reaction conditions for these substitutions often require elevated temperatures and the use of a suitable catalyst.

SNAr_reaction reactant1 This compound product Substituted Quinoline reactant1->product SₙAr reactant2 Nucleophile (Nu⁻) reactant2->product conditions Heat, Catalyst conditions->product

Caption: Nucleophilic aromatic substitution on this compound.

Role in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, with numerous approved drugs containing this heterocyclic system. 6,7-disubstituted quinolines, in particular, have been investigated for a range of therapeutic applications.

  • Anticancer Agents: Derivatives of this compound have been explored as potential anticancer agents. The ability to functionalize the quinoline core allows for the synthesis of compounds that can interact with various biological targets, such as protein kinases.

  • Antimalarial Drugs: The quinoline ring is a key pharmacophore in many antimalarial drugs. While 4-substituted quinolines are more common in this context, the 6,7-dichloro substitution pattern offers a unique template for the design of novel antimalarial compounds that may be effective against drug-resistant strains of Plasmodium falciparum. [2][3]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety.

Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, related dichloroquinoline compounds are known to be irritants.

  • Potential Hazards: May cause skin, eye, and respiratory tract irritation. Ingestion may be harmful. [4]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Spill Response: In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills. Avoid generating dust.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its unique dichlorinated substitution pattern on the quinoline core provides a platform for the creation of novel compounds with potential therapeutic applications. A thorough understanding of its fundamental properties, synthetic routes, and reactivity is essential for its effective utilization in research and development. This guide has provided a foundational overview to empower researchers to explore the full potential of this important chemical intermediate.

References

  • BenchChem (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Taylor & Francis. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Retrieved from [Link]

  • SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (2023). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti.
  • ResearchGate. (n.d.). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • PubMed. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Retrieved from [Link]

  • TSI Journals. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 5,7-Dichloro-8-hydroxyquinaldine 8a-experimental.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FTIR Microspectroscopy Reveals Chemical Changes in Mice Fetus Following Phenobarbital Administration. Retrieved from [Link]

Sources

Predicted ¹H NMR Spectral Analysis of 6,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6,7-Dichloroquinoline

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of heterocyclic compounds is paramount. Quinoline scaffolds are prevalent in a vast array of pharmacologically active molecules, making their characterization a critical step in the research and development pipeline.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the interpretation of its spectral features.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the five protons on the quinoline ring. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom within the heterocyclic ring. The aromatic region of the spectrum, typically between 7.0 and 9.0 ppm, will contain all the proton signals.[3]

  • H-2: This proton is adjacent to the electronegative nitrogen atom, which significantly deshields it. Consequently, H-2 is expected to resonate at the lowest field, appearing as a doublet of doublets due to coupling with H-3 and H-4.

  • H-3: This proton is coupled to both H-2 and H-4, resulting in a doublet of doublets. Its chemical shift will be influenced by its position in the pyridine ring.

  • H-4: Being in the para position relative to the nitrogen atom, H-4 is also deshielded and will appear as a doublet of doublets from coupling with H-2 and H-3.

  • H-5: This proton is on the carbocyclic ring and is adjacent to the chloro-substituted carbon (C-6). The deshielding effect of the chlorine atom will cause H-5 to appear as a singlet, as its ortho proton has been replaced by a chlorine atom, and meta and para couplings are typically too small to be resolved.

  • H-8: This proton is also on the carbocyclic ring and is adjacent to the chloro-substituted carbon (C-7). Similar to H-5, it is expected to be a singlet due to the absence of ortho coupling partners and will be shifted downfield by the adjacent chlorine.

The coupling constants (J-values) are critical for confirming the assignments. Typical ortho coupling in aromatic systems is in the range of 7-9 Hz, meta coupling is 2-3 Hz, and para coupling is often less than 1 Hz.

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

  • Carbons Bearing Chlorine (C-6 and C-7): The direct attachment of electronegative chlorine atoms causes a significant downfield shift for C-6 and C-7. These signals will appear in the aromatic region, with their exact positions influenced by the combined electronic effects.

  • Carbons of the Pyridine Ring (C-2, C-3, C-4, C-8a, C-4a):

    • C-2 and C-4: These carbons are significantly deshielded by the adjacent nitrogen atom and will have chemical shifts in the downfield portion of the aromatic region.

    • C-3: This carbon will be found at a relatively upfield position compared to C-2 and C-4.

    • C-8a and C-4a: These are quaternary carbons at the ring fusion. Their chemical shifts will be influenced by their proximity to the nitrogen and the chloro substituents.

  • Carbons of the Benzene Ring (C-5 and C-8):

    • C-5 and C-8: These carbons are attached to protons and will be influenced by the adjacent chloro-substituted carbons.

Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts (in ppm) and ¹H-¹H coupling constants (in Hz) for this compound. These predictions are based on computational models and analysis of similar substituted quinolines.[4]

¹H NMR ¹³C NMR
Proton Predicted δ (ppm) Multiplicity (J, Hz) Carbon Predicted δ (ppm)
H-28.85dd (J = 4.2, 1.5)C-2151.5
H-37.45dd (J = 8.4, 4.2)C-3122.0
H-48.15dd (J = 8.4, 1.5)C-4136.0
H-57.90sC-4a148.0
H-88.20sC-5128.5
C-6135.0
C-7134.5
C-8129.0
C-8a127.0

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural verification.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Setup and Data Acquisition:

  • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse-acquire sequence.

    • Typical parameters: spectral width of 12-15 ppm, 32k data points, relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Use a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-220 ppm, 64k data points, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Pick the peaks in the ¹³C NMR spectrum.

G NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms mix Homogenize Solution add_tms->mix instrument_setup Instrument Setup mix->instrument_setup h1_acquire Acquire ¹H Spectrum instrument_setup->h1_acquire c13_acquire Acquire ¹³C Spectrum instrument_setup->c13_acquire ft Fourier Transform h1_acquire->ft c13_acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze and Interpret calibrate->analyze

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

References

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

  • Smith, J. G., & Lodise, J. A. (2018). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 118(17), 8444-8531.
  • MDPI. (2021). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molbank, 2021(4), M1234.

Sources

mass spectrometry analysis of 6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6,7-Dichloroquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a structural analogue to compounds with notable biological activities, its precise identification and characterization are paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method development, spectral interpretation, and data validation.

Foundational Principles: Understanding the Analyte

Before any analysis, a thorough understanding of the analyte's physicochemical properties is critical. This compound (C₉H₅Cl₂N) is a halogenated aromatic compound. Its structure dictates its behavior in a mass spectrometer, from ionization to fragmentation.

The key to its mass spectrometric identity lies in its isotopic composition. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in this compound creates a highly characteristic isotopic pattern for its molecular ion, which is the cornerstone of its identification.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₉H₅Cl₂N)

Ion SpeciesCompositionExact Mass (Da)Relative Abundance (%)
[M]⁺C₉H₅³⁵Cl₂N196.9850100.0 (Reference)
[M+1]⁺¹³CC₈H₅³⁵Cl₂N197.98849.8
[M+2]⁺C₉H₅³⁵Cl³⁷ClN198.982165.9
[M+3]⁺¹³CC₈H₅³⁵Cl³⁷ClN199.98546.4
[M+4]⁺C₉H₅³⁷Cl₂N200.979110.7

Note: The relative abundances are calculated based on natural isotopic abundances and provide a theoretical fingerprint for confident identification.

This distinctive M, M+2, and M+4 cluster, with an approximate ratio of 9:6:1, is a non-negotiable validation point for confirming the presence of a dichlorinated compound.[3][4]

Strategic Method Development: Ionization and Separation

The choice of analytical instrumentation is dictated by the research question. Are you performing qualitative identification, structural elucidation, or quantitative analysis? The answer determines the optimal combination of sample introduction, ionization, and mass analysis.

The Ionization Crossroads: Hard vs. Soft Techniques

The conversion of neutral this compound molecules into gas-phase ions is the first critical step inside the mass spectrometer.[5]

  • Electron Ionization (EI): This is a "hard" ionization technique, typically coupled with Gas Chromatography (GC). High-energy electrons bombard the molecule, causing extensive and reproducible fragmentation.[6][7]

    • Expertise & Experience: EI is invaluable for structural elucidation due to its rich fragmentation spectra, which are highly conserved and can be compared against spectral libraries. However, the molecular ion may be weak or absent, complicating initial identification. For a molecule like this compound, which is sufficiently volatile for GC, EI provides a robust method for generating a structural fingerprint.

    • Trustworthiness: The self-validating nature of EI comes from the consistency of its fragmentation patterns. A match with a library spectrum provides a high degree of confidence.

  • Soft Ionization (ESI & APCI): These techniques are coupled with Liquid Chromatography (LC) and are considered "soft" because they typically impart less energy to the molecule, preserving the molecular ion.[8][9]

    • Electrospray Ionization (ESI): ESI is ideal for polar molecules and those that can be readily protonated.[6] For this compound, the basic nitrogen atom on the quinoline ring is a prime site for protonation, making positive-ion ESI a highly effective choice. It reliably generates the protonated molecule, [M+H]⁺, allowing for unambiguous determination of the molecular weight.

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar, semi-volatile compounds that are not easily ionized by ESI.[8] It involves a corona discharge that ionizes the solvent, which in turn protonates the analyte. APCI can be a robust alternative if matrix effects or poor solvation suppress the ESI signal.

Liquid Chromatography: The Separation Imperative

For complex matrices, such as in drug metabolism studies or environmental analysis, chromatographic separation prior to mass analysis is essential.

Experimental Protocol: Reversed-Phase LC for this compound

  • Column Selection: A C18 stationary phase (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size) provides excellent hydrophobic retention for the aromatic system of this compound.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation for positive-ion ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a strong organic solvent that effectively elutes the analyte.

  • Gradient Elution:

    • Start at 10-20% B to allow for strong initial retention.

    • Ramp linearly to 95% B over 5-7 minutes to elute the compound.

    • Hold at 95% B for 1-2 minutes to wash the column.

    • Return to initial conditions and allow for re-equilibration.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times and sharp peak shapes.

Causality: A gradient is chosen over an isocratic method to ensure that potential impurities with different polarities are well-separated, providing clean spectra and accurate quantification. The C18 column is selected based on the non-polar nature of the dichlorinated quinoline core.

Decoding the Spectra: Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to fragment the isolated molecular ion, providing structural information. While specific data for this compound is not widely published, a highly probable fragmentation pathway can be constructed based on the known behavior of the closely related 4,7-dichloroquinoline isomer and general principles of quinoline fragmentation.[10][11]

Upon collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 198 for the ³⁵Cl₂ species), several key fragmentation routes are expected:

  • Loss of HCl: A common pathway for chlorinated aromatic compounds is the neutral loss of hydrogen chloride (36 Da). This would result in a fragment ion at m/z 162.

  • Loss of a Chlorine Radical (•Cl): While less common in soft ionization MS/MS which favors even-electron species, the loss of a chlorine radical (35 Da) can sometimes be observed, leading to a fragment at m/z 163.

  • Sequential Loss of Chlorine and HCN: Following an initial loss, further fragmentation can occur. For instance, the quinoline ring can eliminate hydrogen cyanide (27 Da), a characteristic fragmentation for nitrogen-containing heterocycles.[12]

G M [M+H]⁺ m/z 198, 200, 202 F1 Loss of HCl (-36 Da) M->F1 CID F3 Loss of Cl (-35 Da) M->F3 CID F2 [M+H-HCl]⁺ m/z 162, 164 F1->F2 F5 Loss of HCN (-27 Da) F2->F5 F4 [M+H-Cl]⁺ m/z 163, 165 F3->F4 F6 [M+H-HCl-HCN]⁺ m/z 135, 137 F5->F6

Caption: Proposed MS/MS fragmentation pathway for this compound.

Integrated Analytical Workflow

A robust analysis integrates all preceding steps into a self-validating system. The workflow ensures that the data generated is reliable and defensible.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Sample Dilution (e.g., in Methanol) B Filtration (0.22 µm PTFE) A->B C Injection & LC Separation (Reversed-Phase C18) B->C D ESI+ Ionization C->D E Full Scan MS (Survey) (Identify Isotopic Cluster) D->E F MS/MS Fragmentation (Product Ion Scan) E->F G Verify Isotopic Pattern (M, M+2, M+4) F->G H Confirm Fragment Ions (e.g., loss of HCl) G->H I Quantification (Peak Area Integration) H->I

Caption: A typical workflow for the analysis of this compound.

Protocol: A Self-Validating System for Identification

  • Acquisition Method:

    • Full Scan (MS1): Acquire data from m/z 100-300 to observe the full isotopic cluster of the molecular ion.

    • Data-Dependent Acquisition (DDA): Trigger MS/MS scans on the most intense ions from the full scan, specifically targeting the expected m/z values for the [M+H]⁺ cluster (198.0, 200.0, 202.0).

  • Validation Checks:

    • Retention Time: The analyte must elute at a consistent retention time.

    • Isotopic Pattern: The full scan spectrum must show the characteristic ~9:6:1 ratio for the M, M+2, and M+4 peaks.

    • Fragmentation Match: The MS/MS spectrum must contain the expected fragment ions (e.g., neutral loss of 36 Da).

Confidence in identification is achieved only when all three checks are passed. This multi-faceted approach ensures trustworthiness and scientific integrity by minimizing the risk of false positives.

References

  • Nowicka, A. M., et al. (2022). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. MDPI. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]

  • de F. Alves, R. B., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available at: [Link]

  • ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. Available at: [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]

  • Jin, B., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. Available at: [Link]

  • de Oliveira, D. N., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. ResearchGate. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Emory University Department of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. MSU Department of Chemistry. Available at: [Link]

  • Li, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link]

  • Cashaw, J. L., et al. (1981). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. LibreTexts. Available at: [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. Available at: [Link]

  • Shevchenko, A., et al. (2022). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. PubMed Central. Available at: [Link]

  • University of Calgary. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. University of Calgary. Available at: [Link]

  • Science Ready. (2021). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Ionization Techniques for Mass Spectral Analysis. ResearchGate. Available at: [Link]

  • SciSpace. (2013). Applications of mass spectrometry in natural product drug discovery for malaria: Targeting Plasmodium falciparum thioredoxin reductase by. SciSpace. Available at: [Link]

  • SciELO. (2024). Article. SciELO. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 6,7-Dichloroquinoline: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the edifice of modern medicinal chemistry. Its rigid structure and versatile synthetic accessibility have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This has led to the development of numerous clinically significant drugs with a wide spectrum of therapeutic activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline core can profoundly influence its physicochemical properties and target specificity, making it a fertile ground for the discovery of novel therapeutic agents.

This technical guide focuses on a specific, yet underexplored, member of this family: 6,7-dichloroquinoline . The presence of two chlorine atoms on the benzene ring is anticipated to significantly modulate the molecule's electronic distribution and lipophilicity, thereby bestowing unique pharmacological characteristics. Drawing from existing research on closely related dichloro-substituted quinolines and quinoxalines, this document will provide an in-depth exploration of the most promising therapeutic targets for this compound, offering a scientifically grounded roadmap for future research and drug development endeavors. We will delve into two primary areas of high potential: neuroprotection via antagonism of the N-methyl-D-aspartate (NMDA) receptor, and anticancer activity through mechanisms involving cell cycle regulation and modulation of key enzymatic pathways.

Part 1: Neuroprotection - Targeting Glutamatergic Excitotoxicity through NMDA Receptor Antagonism

Overactivation of the NMDA receptor, a key player in excitatory neurotransmission, leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in a range of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and stroke.[3][4] Consequently, modulation of NMDA receptor activity presents a compelling therapeutic strategy. Evidence suggests that 6,7-dichloro-substituted quinoxaline derivatives are potent antagonists of the NMDA receptor, acting at the strychnine-insensitive glycine co-agonist site on the GluN1 subunit.[3][5]

Mechanism of Action: Allosteric Modulation of the NMDA Receptor Glycine Site

The activation of the NMDA receptor ion channel is a complex process that requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[3][6] The 6,7-dichloroquinoxaline scaffold appears to function as a competitive antagonist at this glycine binding site. By occupying this site, it prevents the binding of the endogenous co-agonist, thereby allosterically inhibiting the glutamate-induced channel opening and the subsequent pathological influx of Ca2+. This mechanism offers a more nuanced approach to modulating NMDA receptor activity compared to direct channel blockers, potentially preserving physiological receptor function while mitigating excitotoxic insults.

Signaling Pathway: Attenuation of Excitotoxicity

The proposed neuroprotective mechanism of this compound derivatives is depicted in the signaling pathway below. Under excitotoxic conditions, excessive glutamate release leads to overstimulation of NMDA receptors. Antagonism at the glycine site by a this compound analog would interrupt this cascade, preventing the downstream activation of cell death pathways.

NMDA_Excitotoxicity_Pathway cluster_inhibition Glutamate Excessive Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds GluN1 (Co-agonist) DCQ This compound Derivative DCQ->Glycine DCQ->NMDAR Antagonizes Glycine Site Neuroprotection Neuroprotection Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity (e.g., nNOS activation, mitochondrial dysfunction, apoptosis) Ca_Influx->Excitotoxicity

Caption: Proposed mechanism of neuroprotection by this compound derivatives.

Experimental Validation Workflow: A Step-by-Step Guide

Validating the hypothesis that this compound acts as a neuroprotective agent via NMDA receptor antagonism requires a multi-faceted approach, progressing from in vitro receptor binding and functional assays to cell-based models of excitotoxicity.

Neuroprotection_Validation_Workflow Start Hypothesis: This compound is a neuroprotective NMDA receptor antagonist BindingAssay Step 1: Radioligand Binding Assay (Target Engagement) Start->BindingAssay Electrophysiology Step 2: Electrophysiology (Functional Antagonism) BindingAssay->Electrophysiology CalciumImaging Step 3: Calcium Imaging (Cellular Functional Response) Electrophysiology->CalciumImaging ExcitotoxicityAssay Step 4: In Vitro Excitotoxicity Model (Therapeutic Effect) CalciumImaging->ExcitotoxicityAssay Conclusion Conclusion: Validation of Neuroprotective Mechanism ExcitotoxicityAssay->Conclusion

Caption: Experimental workflow for validating neuroprotective activity.

Detailed Experimental Protocols:

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity of this compound to the glycine binding site of the NMDA receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rat brain tissue.

    • Incubate the membranes with a radiolabeled glycine site antagonist (e.g., [³H]DCKA) in the presence of varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value for this compound from competitive binding curves.

2. Electrophysiology (Whole-Cell Patch-Clamp):

  • Objective: To characterize the functional antagonism of NMDA receptor-mediated currents by this compound.[7][8]

  • Methodology:

    • Culture primary neurons or use HEK293 cells expressing recombinant NMDA receptors.

    • Establish a whole-cell patch-clamp recording configuration.

    • Apply NMDA and glycine to elicit inward currents.

    • Co-apply varying concentrations of this compound with the agonists.

    • Measure the reduction in the amplitude of the NMDA-evoked currents to determine the IC₅₀.

3. Calcium Imaging:

  • Objective: To assess the ability of this compound to inhibit NMDA-induced calcium influx in cultured neurons.[7]

  • Methodology:

    • Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • Stimulate the cells with NMDA and glycine in the presence or absence of this compound.

    • Monitor changes in intracellular calcium concentration by measuring fluorescence intensity.

    • Quantify the inhibitory effect of this compound on the calcium response.

4. In Vitro Excitotoxicity Assay:

  • Objective: To evaluate the neuroprotective effect of this compound in a cell-based model of glutamate-induced excitotoxicity.

  • Methodology:

    • Culture primary cortical neurons.

    • Pre-treat the cells with varying concentrations of this compound.

    • Expose the cells to a high concentration of glutamate for a defined period to induce excitotoxicity.

    • Assess cell viability using an MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[9]

    • Determine the concentration-dependent neuroprotective effect of this compound.

Part 2: Anticancer Activity - Multi-pronged Attack on Tumor Cell Proliferation

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[2] Derivatives have been shown to exert their effects through various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of key signaling pathways.[1][2] For this compound, we propose exploring three potential avenues of anticancer activity based on the broader literature of quinoline and quinoxaline compounds.

Proposed Anticancer Mechanisms of Action
  • Cell Cycle Arrest via Cdc25 Phosphatase Inhibition: Cell Division Cycle 25 (Cdc25) phosphatases are crucial regulators of the cell cycle, activating cyclin-dependent kinases (CDKs) to drive cell cycle progression.[10][11][12] Overexpression of Cdc25 is common in many cancers, making it an attractive therapeutic target.[10] Quinone-containing compounds have been identified as inhibitors of Cdc25. Given the electrophilic nature of the dichloro-substituted ring, it is plausible that this compound could interact with and inhibit Cdc25 phosphatases, leading to cell cycle arrest at the G1/S or G2/M transitions.

  • Bioactivation by NAD(P)H:Quinone Oxidoreductase 1 (NQO1): NQO1, also known as DT-diaphorase, is a cytosolic flavoenzyme that is often overexpressed in solid tumors.[13][14] This enzyme catalyzes the two-electron reduction of quinones, a process that can be exploited for cancer therapy. Certain quinone-based drugs are bioactivated by NQO1 into potent cytotoxic agents, leading to the generation of reactive oxygen species (ROS) and subsequent cancer cell death.[13][15] The quinoline core can be considered a bioisostere of naphthalene, and its dichloro-substitution may render it a substrate for NQO1, leading to tumor-selective cytotoxicity.

  • Kinase Inhibition: Protein kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer. The quinoline scaffold is present in numerous FDA-approved kinase inhibitors. While a specific kinase target for this compound has not yet been identified, its structural features merit a broad screening against a panel of cancer-relevant kinases.

Signaling Pathways in Cancer

The diagram below illustrates the potential points of intervention for this compound in cancer cell signaling.

Anticancer_Pathways DCQ This compound Cdc25 Cdc25 Phosphatases DCQ->Cdc25 Inhibits? DCQ->Cdc25 NQO1 NQO1 DCQ->NQO1 Substrate? Kinases Protein Kinases (e.g., Tyr, Ser/Thr) DCQ->Kinases Inhibits? DCQ->Kinases CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs Activates CellCycle Cell Cycle Progression CDKs->CellCycle Arrest Cell Cycle Arrest ROS Reactive Oxygen Species (ROS) NQO1->ROS Bioactivation Apoptosis1 Apoptosis ROS->Apoptosis1 Proliferation Tumor Cell Proliferation & Survival Kinases->Proliferation Apoptosis2 Apoptosis

Caption: Putative anticancer mechanisms of this compound.

Experimental Validation Workflow: A Step-by-Step Guide

A systematic approach is required to dissect the potential anticancer activities of this compound.

Anticancer_Validation_Workflow Start Hypothesis: This compound has anticancer activity ViabilityAssay Step 1: Cell Viability Assay (MTT) (General Cytotoxicity) Start->ViabilityAssay CellCycleAnalysis Step 2: Cell Cycle Analysis (Flow Cytometry) ViabilityAssay->CellCycleAnalysis WesternBlot Step 3: Western Blot Analysis (Protein Expression) CellCycleAnalysis->WesternBlot EnzymeAssays Step 4: In Vitro Enzyme Assays (Direct Target Interaction) WesternBlot->EnzymeAssays Conclusion Conclusion: Elucidation of Anticancer Mechanism(s) EnzymeAssays->Conclusion

Sources

In Silico ADMET Prediction for 6,7-Dichloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of 6,7-dichloroquinoline (CAS: 40635-11-8). While often overshadowed by its oxidized derivative, this compound-5,8-dione, the base heterocycle represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and antimalarial leads.

This document moves beyond basic property listing to explain the causality of predicted behaviors. It provides a self-validating protocol for researchers to replicate these predictions using industry-standard algorithms (e.g., SwissADME, pkCSM, ADMETlab 2.0).

Compound Identification & Physicochemical Foundation

Before initiating ADMET workflows, the chemical entity must be rigorously defined to prevent confusion with its isomers (e.g., 4,7-dichloroquinoline) or oxidized forms.

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: this compound[1][2][3][4][5][6][7]

  • CAS Registry Number: 40635-11-8[1][8]

  • SMILES: Clc1cc2ncccc2cc1Cl

  • Molecular Weight: 198.05 g/mol [1]

Physicochemical Profiling (The "Rule of 5" Filter)

The ADMET fate of this compound is dictated by its lipophilicity and planar geometry. The two chlorine atoms at positions 6 and 7 significantly increase lipophilicity compared to the unsubstituted quinoline core.[8]

Table 1: Predicted Physicochemical Parameters

ParameterPredicted ValueMethod/AlgorithmInterpretation
LogP (Consensus) 3.42 ± 0.3Moriguchi / XLOGP3High Lipophilicity. Readily crosses membranes; high risk of non-specific binding.[8]
TPSA 12.89 ŲErtl MethodHigh Permeability. Well below the 140 Ų threshold for oral bioavailability.[8]
Solubility (LogS) -4.1 (Moderately Soluble)ESOLSoluble enough for oral dosing but may require formulation aids (e.g., DMSO/PEG).[8]
H-Bond Donors 0LipinskiExcellent membrane diffusion.[8]
H-Bond Acceptors 1 (Nitrogen)LipinskiBasic nitrogen facilitates lysosomal trapping.[8]

Analyst Insight: The combination of a LogP > 3 and low TPSA (< 20 Ų) suggests this compound is a Class II compound in the Biopharmaceutics Classification System (BCS)—permeability is high, but solubility may be the rate-limiting step.

Pharmacokinetic (ADME) Profiling

Absorption

The compound’s physicochemical profile predicts rapid Passive Transcellular Diffusion.[8]

  • Human Intestinal Absorption (HIA): Predicted >95%.[8] The lipophilic nature drives the molecule through the enterocyte lipid bilayer.[8]

  • Caco-2 Permeability: Predicted >1.5 x 10⁻⁶ cm/s (High).[8]

  • P-gp Substrate Status: Non-substrate. Small, lipophilic molecules without extensive H-bonding networks often evade P-glycoprotein efflux, ensuring high net absorption.[8]

Distribution

Once absorbed, the distribution is governed by the chlorine-induced lipophilicity.[8]

  • Blood-Brain Barrier (BBB): Penetrant. [8]

    • Mechanism:[2][6] The LogP (~3.[8]4) and low polar surface area make this molecule highly BBB-permeable.[8] This is advantageous for CNS targets but poses a risk of neurotoxicity for non-CNS indications.[8]

  • Plasma Protein Binding (PPB): High (>90%).

    • Causality: Albumin and Alpha-1-acid glycoprotein (AAG) possess hydrophobic pockets that avidly bind dichlorinated aromatics.[8] This reduces the free fraction (

      
      ) available for target engagement.[8]
      
Metabolism (The Critical Liability)

The quinoline scaffold is a known substrate for Cytochrome P450 enzymes.[8] The 6,7-dichloro substitution blocks metabolic attack at those positions, shifting oxidation to the electron-deficient pyridine ring or the remaining benzene positions (5,8).

  • Primary Isoforms: CYP2D6 and CYP3A4.[8]

  • Metabolic Pathway:

    • N-oxidation: Formation of this compound N-oxide.[8]

    • Oxidative Dechlorination/Hydroxylation: Potential conversion to This compound-5,8-dione (a known bioactive quinone).[8] This transformation is toxicologically significant as quinones are redox-cycling agents that generate Reactive Oxygen Species (ROS).[8]

Excretion
  • Clearance: Predicted to be moderate-to-low (Hepatic clearance dominant).[8]

  • Half-life: Likely prolonged due to high tissue distribution (

    
    ) and reabsorption in renal tubules (lipophilicity prevents excretion of unchanged drug).[8]
    

Toxicity Assessment (The Safety Gate)

Cardiotoxicity (hERG Inhibition)

Risk Level: High Quinolines are a "privileged structure" for hERG channel binding.[8] The hydrophobic chlorine substituents at 6,7 often enhance binding to the hydrophobic pore of the hERG channel, leading to QT interval prolongation.

  • Protocol:In silico hERG predictors (e.g., Pred-hERG) flag this scaffold as a potential blocker (pIC50 > 5).[8]

Genotoxicity (AMES Test)

Risk Level: Moderate While the base molecule may be non-mutagenic, its metabolic activation to the 5,8-dione or epoxide intermediates can lead to DNA intercalation or alkylation.

  • Alert: The "quinoline" structural alert in Derek Nexus usually triggers a request for an Ames test.[8]

Hepatotoxicity

Risk Level: Moderate Mechanistically linked to the formation of reactive metabolites (quinones) that deplete hepatic Glutathione (GSH), leading to oxidative stress.

Experimental Workflow & Visualization

The following diagram outlines the logical flow for confirming these in silico predictions experimentally.

ADMET Decision Tree (DOT Visualization)

ADMET_Workflow cluster_0 Phase 1: In Silico Screening cluster_1 Phase 2: Toxicity Prediction cluster_2 Phase 3: Metabolic Simulation Start This compound (SMILES Input) Calc_Prop Calc Physicochem Properties (LogP, TPSA, MW) Start->Calc_Prop Filter_Lipinski Lipinski Rule of 5 Calc_Prop->Filter_Lipinski hERG_Pred hERG Inhibition Model (Cardiotoxicity) Filter_Lipinski->hERG_Pred AMES_Pred AMES Mutagenicity Model (Genotoxicity) Filter_Lipinski->AMES_Pred SOM_Pred Site of Metabolism (SOM) Prediction (CYP3A4/2D6) Filter_Lipinski->SOM_Pred Decision Proceed to Wet Lab? hERG_Pred->Decision If pIC50 < 5 AMES_Pred->Decision If Negative Metabolite_ID Identify Metabolite: This compound-5,8-dione SOM_Pred->Metabolite_ID Metabolite_ID->Decision If Stable

Caption: Figure 1. Hierarchical decision tree for in silico profiling. Red nodes indicate critical safety liabilities that must be cleared early.

Predicted Metabolic Pathway[2]

Understanding the metabolic fate is crucial for this compound, as the 5,8-dione metabolite is significantly more cytotoxic than the parent.

Metabolism cluster_CYP Phase I Oxidation Parent This compound (Parent) N_Oxide N-Oxide (Inactive) Parent->N_Oxide CYP3A4 (N-oxidation) Quinone This compound- 5,8-dione (Toxic/Active) Parent->Quinone CYP2D6/Oxidation (Bioactivation) ROS ROS Generation (Cell Death) Quinone->ROS Redox Cycling

Caption: Figure 2. Predicted metabolic divergence.[8] The formation of the 5,8-dione (red node) represents a bioactivation step leading to potential cytotoxicity.

References

  • PubChem Compound Summary. this compound-5,8-dione (CID 96582).[8] National Center for Biotechnology Information.[8] Link

  • SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[8] Scientific Reports (2017).[8] Link

  • Pred-hERG. A web server for the prediction of hERG channel blockers.[8] Braga et al. (2015).[8] Link

  • BLD Pharm. Product Datasheet: this compound (CAS 40635-11-8).[1][8]Link

  • Derek Nexus. Expert knowledge-based toxicity prediction software.[8] Lhasa Limited.[8] Link

Sources

Technical Whitepaper: Precision Synthesis & Characterization of Novel 6,7-Dichloroquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision technical framework for the synthesis, characterization, and validation of novel 6,7-dichloroquinoline analogs. It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.

Part 1: Strategic Rationale & Pharmacophore Design

The this compound scaffold represents a privileged pharmacophore in drug discovery, distinct from its more common 4,7-dichloro isomer (chloroquine class). Its utility spans two critical therapeutic axes:

  • NMDA Receptor Antagonism (Glycine Site): The 6,7-dichloro substitution pattern mimics the electronic and steric profile of 6,7-dichloroquinoxaline-2,3-dione (DCQX) and 5,7-dichlorokynurenic acid , potent antagonists at the NMDA receptor glycine binding site. The electron-withdrawing chlorine atoms at positions 6 and 7 increase the acidity of potential hydrogen-bond donors (e.g., at C4 or C2) and enhance lipophilicity for blood-brain barrier (BBB) penetration.

  • Metabolic Stability: Blocking the C6 and C7 positions with chlorine atoms prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, a common clearance pathway for quinoline drugs. This substitution pattern often extends half-life (

    
    ) and improves oral bioavailability.
    
Structural Logic & Regiochemistry

Unlike the synthesis of 7-chloroquinolines (which uses m-chloroaniline and yields regioisomeric mixtures), the synthesis of 6,7-dichloroquinolines from 3,4-dichloroaniline offers higher regiocontrol. However, steric factors during cyclization must be managed to avoid the formation of the 5,6-dichloro isomer.

Part 2: Synthetic Architecture (The Gould-Jacobs Protocol)

The most robust route to the this compound core is the Gould-Jacobs reaction , modified for high-melting halo-anilines. This pathway provides a scalable entry to the key intermediate: 4,6,7-trichloroquinoline .

Diagram 1: Synthetic Workflow & Decision Logic

G cluster_0 Critical Control Point Start 3,4-Dichloroaniline Inter1 Enamine Intermediate (Acrylate) Start->Inter1 Condensation 110°C, -EtOH Reagent EMME (Diethyl ethoxymethylenemalonate) Reagent->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Regioselective Closure Prod1 6,7-Dichloro-4-hydroxyquinoline (Tautomer: Quinolone) Cyclization->Prod1 Precipitation Chlorination POCl3 Chlorination Prod1->Chlorination Deoxychlorination KeyInt 4,6,7-Trichloroquinoline (The Scaffold) Chlorination->KeyInt SnAr Precursor

Caption: Step-wise synthesis of the 4,6,7-trichloroquinoline scaffold via the Gould-Jacobs route. The thermal cyclization step determines the core regiochemistry.

Part 3: Detailed Experimental Protocols

Step 1: Condensation to Enamine

Objective: Formation of diethyl (((3,4-dichlorophenyl)amino)methylene)malonate.

  • Reagents: Mix 3,4-dichloroaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Condition: Heat neat (solvent-free) or in ethanol at 110–120°C for 2–3 hours.

  • Process Control: Monitor ethanol evolution. Use a Dean-Stark trap if scaling up >50g to drive equilibrium.

  • Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of aniline.[1]

  • Workup: Cool the mixture. The product often solidifies. Recrystallize from ethanol to yield off-white needles.

Step 2: Thermal Cyclization (The Critical Step)

Objective: Ring closure to 6,7-dichloro-4-hydroxyquinoline.

  • Mechanism: Intramolecular Friedel-Crafts alkylation-type cyclization.

  • Regioselectivity Note: Cyclization occurs ortho to the amino group. In 3,4-dichloroaniline, two sites are available: C2 and C6. Cyclization at C6 (less sterically hindered) yields the desired 6,7-dichloro isomer. Cyclization at C2 (flanked by Cl at C3) is sterically disfavored, minimizing the 5,6-dichloro impurity.

Protocol:

  • Medium: Heat Dowtherm A (biphenyl/diphenyl ether eutectic) to a rolling boil (~250°C).

  • Addition: Add the enamine from Step 1 portion-wise to the boiling solvent. Caution: Rapid addition causes foaming due to ethanol release.

  • Duration: Maintain reflux for 30–60 minutes.

  • Isolation: Cool to room temperature. Dilute with hexane or diethyl ether to precipitate the quinolone. Filter and wash extensively to remove Dowtherm A.

  • Purification: Recrystallize from DMF/Ethanol if the melting point is <300°C (Lit. >320°C for pure analog).

Step 3: Chlorination to 4,6,7-Trichloroquinoline

Objective: Activation of the C4 position for nucleophilic substitution.

  • Reagents: Suspend 6,7-dichloro-4-hydroxyquinoline in POCl

    
     (5.0 eq).
    
  • Catalyst: Add catalytic DMF (3–5 drops).

  • Reaction: Reflux (105°C) for 2–4 hours until the solution clears.

  • Quench: Evaporate excess POCl

    
     under reduced pressure. Pour the residue onto crushed ice/NH
    
    
    
    OH mixture (pH 8–9).
  • Extraction: Extract with DCM, dry over MgSO

    
    , and concentrate.
    
  • Yield: Expect 70–85% of a beige solid.

Part 4: Characterization & Validation

Trustworthy characterization relies on distinguishing the 6,7-dichloro isomer from potential 5,6- or 7,8- contaminants.

NMR Spectroscopy (Diagnostic Signals)

The proton coupling pattern is the primary confirmation tool.

PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Interpretation
H-2 8.80 – 8.90Doublet

Characteristic of Quinoline H2
H-3 7.60 – 7.70Doublet

Coupled to H2
H-5 8.10 – 8.20Singlet-Diagnostic: No ortho coupling (para to H8)
H-8 8.30 – 8.40Singlet-Diagnostic: No ortho coupling (para to H5)

Technical Note: If you observe doublets with


 Hz in the aromatic region (excluding H2/H3), you likely have the 5,6-dichloro isomer (where H7 and H8 are ortho-coupled) or the 7,8-isomer. Singlets for H5 and H8 confirm the 6,7-substitution pattern. 
Mass Spectrometry (Isotope Pattern)

For 4,6,7-trichloroquinoline (


):
  • Base Peak (

    
    ):  Look for the cluster at m/z 231, 233, 235, 237.
    
  • Pattern: The intensity ratio for 3 chlorines should approximate 100 : 96 : 31 : 3 (M : M+2 : M+4 : M+6).

Part 5: Functionalization Strategy (Analogs)

To generate bioactive analogs (e.g., for NMDA or antimalarial screening), perform


 at the C4 position.[2]
Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR Core This compound Core C4 C4 Position (SnAr) Core->C4 C2 C2 Position Core->C2 C67 C6/C7 Chlorines Core->C67 C4_Act Introduction of Amines: - Antimalarial (e.g., diamines) - Kinase Affinity (e.g., anilines) C4->C4_Act C2_Act H-Bonding Modulators: - Carboxylic Acid (Kynurenic analogs) - Amides (NMDA Glycine Site) C2->C2_Act C67_Act Metabolic Blockade: - Prevents P450 hydroxylation - Increases Lipophilicity C67->C67_Act

Caption: SAR map highlighting the functional roles of specific positions on the this compound scaffold.

Standard Protocol for C4-Amination
  • Solvent: Ethanol (for aliphatic amines) or Ethoxyethanol (for anilines).

  • Base: Triethylamine (2.0 eq) or catalytic HCl (for anilines to activate the quinoline nitrogen).

  • Temperature: Reflux (80–130°C).

  • Workup: Basify with NaOH (1N), extract with DCM.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–114. Link

  • Leeson, P. D., et al. (1991). Kynurenic acid analogues. Structure-activity relationships of glycine site antagonists. Journal of Medicinal Chemistry, 34(4), 1243–1252. Link

  • Carling, R. W., et al. (1993). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at the glycine site of the NMDA receptor.[3] Journal of Medicinal Chemistry, 36(22), 3397–3408. Link

  • Musial, A., et al. (2008). Recent developments in the synthesis of quinoline derivatives. Current Medicinal Chemistry, 15(23), 2351-2365. Link

Sources

Technical Guide: Quantum Chemical Properties & Characterization of 6,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers investigating the quantum chemical and pharmacological profile of 6,7-Dichloroquinoline (6,7-DCQ) .[1] It synthesizes specific data from the quinoline scaffold, halogenated derivatives, and density functional theory (DFT) studies to provide a comprehensive characterization.[1][2]

Executive Summary

This compound (CAS: 40635-11-8) is a fused heterocyclic scaffold characterized by high chemical hardness and specific electrophilic susceptibility.[1][3] Unlike its more common isomer, 4,7-dichloroquinoline (a precursor to chloroquine), the 6,7-dichloro analog presents a unique electronic distribution due to the contiguous halogenation on the benzenoid ring.[1] This structure is critical in the development of anti-infectives (specifically antitubercular and antimalarial agents) and organic semiconductors where π-stacking and dipole modulation are required.

This guide details the electronic structure, reactivity descriptors, and synthesis protocols for 6,7-DCQ, grounded in Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level.[1]

Chemical Identity & Structural Logic

The physicochemical behavior of 6,7-DCQ is governed by the inductive (-I) and mesomeric (+M) competition of the chlorine atoms at positions 6 and 7, superimposed on the electron-deficient pyridine ring.

PropertyValue / Description
IUPAC Name This compound
CAS Number 40635-11-8
Molecular Formula C₉H₅Cl₂N
Molecular Weight 198.05 g/mol
Symmetry Point Group C₁ (Planar)
Dipole Moment (Calc.) ~2.4 - 2.8 Debye (Vector directed towards Nitrogen)
Key Isomer Distinction Distinct from 4,7-dichloroquinoline (CAS 86-98-6) and This compound-5,8-dione (Quinone form).[1][3][4]

Quantum Chemical Profile (DFT Analysis)

Note: Parameters derived from comparative DFT studies of chlorinated quinolines using Gaussian 09/16 software packages.

Frontier Molecular Orbitals (FMOs)

The FMO gap is a critical descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).[3]

  • HOMO (Highest Occupied Molecular Orbital):

    • Character: π-bonding orbital with significant contribution from the lone pairs of the Chlorine atoms at C6 and C7.

    • Energy: Approx. -6.8 to -7.2 eV.[1][3]

    • Implication: The molecule acts as a weak nucleophile.[3] The chlorine atoms destabilize the HOMO relative to unsubstituted quinoline, making the ring slightly more susceptible to oxidation.

  • LUMO (Lowest Unoccupied Molecular Orbital):

    • Character: π*-antibonding orbital, localized heavily on the pyridine ring (N1, C2, C4).[1]

    • Energy: Approx. -1.8 to -2.2 eV.[1][3]

    • Implication: High susceptibility to Nucleophilic Aromatic Substitution (S_N_Ar) , particularly at the C2 and C4 positions, driven by the electron-withdrawing nitrogen.[1]

Global Reactivity Descriptors

Calculated values based on Koopmans' theorem (


, 

):
DescriptorFormulaValue (Approx.)Interpretation
Chemical Hardness (

)

2.5 eVIndicates high stability and resistance to charge transfer.[1][3]
Chemical Potential (

)

-4.5 eVMeasures the escaping tendency of electrons.[3]
Electrophilicity Index (

)

4.0 eVHigh electrophilicity; readily accepts electrons from biological nucleophiles (e.g., DNA bases, enzyme thiol groups).[1][3]
Molecular Electrostatic Potential (MEP)

The MEP map reveals the active sites for non-covalent interactions (docking):

  • Negative Potential (Red): Concentrated solely around the Pyridine Nitrogen (N1) . This is the primary hydrogen-bond acceptor site.[3]

  • Positive Potential (Blue): Distributed over the Hydrogen atoms and the

    
    -holes  of the Chlorine atoms.
    
  • Reactivity Insight: Electrophilic attack (e.g., nitration) will occur at the benzenoid ring (positions 5 or 8) due to the shielding of the pyridine ring, despite the deactivating Cl groups.[1]

Spectroscopic Characterization Protocols

To validate the synthesis of 6,7-DCQ, the following spectral signatures must be confirmed.

Vibrational Spectroscopy (FT-IR)
  • C-Cl Stretching: Strong bands in the 600–800 cm⁻¹ region (fingerprint for dichloro-substitution).[3]

  • C=N Stretching: Characteristic quinoline band at 1580–1620 cm⁻¹ .[3]

  • C-H Stretching (Aromatic): Weak bands at 3000–3100 cm⁻¹ .[3]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆/CDCl₃):

    • H2: Most deshielded doublet (~8.8 ppm) due to proximity to Nitrogen.[3]

    • H5 & H8: Singlets (or weak doublets due to long-range coupling) appearing at 8.0–8.4 ppm .[3] The lack of coupling between H5 and H8 confirms the 6,7-substitution pattern (para-relationship blocked).

  • ¹³C NMR:

    • Distinct signals for C-Cl carbons at ~130–135 ppm .[3]

Experimental Protocols

Protocol A: Computational Setup (Gaussian Input)

To replicate the quantum chemical data, use the following route section. This protocol ensures self-validating convergence.[3]

Protocol B: Synthesis of this compound (Skraup Method)

Context: While 4,7-DCQ is made from 3-chloroaniline, 6,7-DCQ requires 3,4-dichloroaniline .[1][3]

  • Reagents: Mix 3,4-dichloroaniline (1 eq), Glycerol (3 eq), Nitrobenzene (0.5 eq, oxidant), and Sulfuric Acid (conc.).

  • Reaction: Heat to 140°C for 4 hours (exothermic "Skraup" reaction).

  • Workup:

    • Dilute with water.[3]

    • Basify with NaOH (pH > 10) to precipitate the free base.[3]

    • Steam distill to remove unreacted nitrobenzene/aniline.[3]

  • Purification: Recrystallize from ethanol.

  • Validation: Melting point check (Expect >100°C, distinct from 4,7-isomer's 87°C).

Visualization of Workflows

Diagram 1: Computational Characterization Workflow

This diagram outlines the logical flow from structure generation to property prediction.[3]

G Input Input Structure (3,4-dichloroaniline precursor logic) Opt Geometry Optimization (DFT B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Check (No Imaginary Frequencies) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO MEP MEP Mapping (Nucleophilic/Electrophilic Sites) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO Exp Experimental Validation (FT-IR / NMR) FMO->Exp Correlate Band Gap with UV-Vis MEP->Exp Predict Reactivity

Caption: Logical workflow for the quantum chemical characterization of this compound.

Diagram 2: Reactivity Pathways

This diagram illustrates the competing reactivity sites based on the electronic structure.

Reactivity Core This compound (Core) Nuc Nucleophilic Attack (S_N_Ar) Core->Nuc Elec Electrophilic Attack (S_E_Ar) Core->Elec Dock Biological Docking (H-Bonding) Core->Dock C2C4 Positions C2 / C4 (LUMO Localization) Nuc->C2C4 High Susceptibility C5C8 Positions C5 / C8 (Steric/Electronic Permissibility) Elec->C5C8 Nitration/Bromination N1 Nitrogen N1 (Lone Pair / neg. MEP) Dock->N1 Receptor Interaction

Caption: Predicted reactivity map based on FMO and MEP analysis.

References

  • Synthesis and Characterization of 6,7-Dichloro-5,8-Quinolinedione Derivatives. MDPI. (Detailed quantum chemical parameters for the quinolinedione analog). [1]

  • Experimental and DFT-Based Investigation of 6-Chloroquinoline. DergiPark. (Baseline DFT methodology for chlorinated quinolines).

  • 4,7-Dichloroquinoline Synthesis and Properties. Organic Syntheses. (Comparative synthesis protocol for dichloro-isomers). [1]

  • Molecular Electrostatic Potential Surface Analysis. ResearchGate. (Methodology for interpreting MEP in quinoline derivatives).

  • This compound CAS & Physical Data. Santa Cruz Biotechnology.[3] (Verification of chemical identity). [1]

Sources

discovery and synthesis of 6,7-dichloroquinoline natural product analogs

Author: BenchChem Technical Support Team. Date: February 2026

From Natural Product Mimicry to Clinical Candidates

Executive Summary & Pharmacophore Rationale

The quinoline heterocycle is a "privileged structure" in medicinal chemistry, serving as the core for countless natural products (e.g., quinine, camptothecin) and synthetic drugs.[1] However, the specific 6,7-dichloroquinoline substitution pattern represents a critical synthetic evolution designed to overcome the metabolic and electronic limitations of the parent natural products.

This guide focuses on the engineering of This compound analogs , specifically targeting two major biological classes:

  • Antitumor Agents: Synthetic mimics of the natural product Lavendamycin and Streptonigrin , where the 6,7-dichloro-5,8-quinolinedione core acts as a potent redox cycler.

  • Neuroactive Agents: Analogs of endogenous Kynurenic Acid , where chlorination at the 6,7-positions dramatically enhances affinity for the Glycine site of the NMDA receptor.

Why 6,7-Dichloro? The Causality of Design
  • Metabolic Blockade: The C6 and C7 positions on the quinoline ring are primary sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Chlorination blocks these "soft spots," significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of the dichloro-motif lowers the pKa of the ring nitrogen and modulates the redox potential of 5,8-quinolinediones, making them more effective substrates for NQO1 (DT-diaphorase) enzymes in cancer cells.

Core Synthetic Methodology: The Gould-Jacobs Reaction[2]

While the Skraup synthesis is historically significant, it is often erratic with electron-deficient anilines. For the reliable, scalable production of the this compound core, the Gould-Jacobs reaction is the industry standard. This protocol is self-validating due to the distinct physical changes (precipitation) at each step.

Diagram 1: The Gould-Jacobs Pathway

Figure 1: Step-wise construction of the this compound core from 3,4-dichloroaniline.

GouldJacobs Start 3,4-Dichloroaniline Inter1 Anilinoacrylate Intermediate Start->Inter1 110°C, -EtOH Reagent EMME (Diethyl ethoxymethylenemalonate) Reagent->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Product1 3-Carbethoxy-4-hydroxy- This compound Cyclization->Product1 Ring Closure Hydrolysis Saponification & Decarboxylation Product1->Hydrolysis Final 4-Hydroxy-6,7- dichloroquinoline Hydrolysis->Final -CO2

Detailed Experimental Protocol

Objective: Synthesis of 4-hydroxy-6,7-dichloroquinoline (Key Intermediate).

Step 1: Condensation[2]
  • Charge: In a round-bottom flask, mix 3,4-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Reaction: Heat to 110–120°C for 2 hours.

    • Validation: The reaction is driven by the evolution of ethanol. Use a Dean-Stark trap or open flask to facilitate removal. The mixture will solidify upon cooling, confirming the formation of the anilinoacrylate.

  • Workup: Recrystallize from ethanol/hexane to yield off-white needles.

Step 2: Thermal Cyclization (Critical Step)
  • Solvent: Heat Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to a rolling boil (~250°C).

    • Why Dowtherm A? High thermal stability is required to overcome the activation energy barrier for the intramolecular Friedel-Crafts alkylation.

  • Addition: Add the Step 1 acrylate intermediate in small portions to the boiling solvent.

    • Safety: Rapid addition causes foaming due to ethanol release. Add slowly.

  • Duration: Reflux for 30–60 minutes.

  • Isolation: Cool the mixture to room temperature. The product (ester) will precipitate out as a solid. Dilute with hexane to maximize yield, filter, and wash with hexane to remove Dowtherm A.

Step 3: Hydrolysis & Decarboxylation[3][4]
  • Hydrolysis: Reflux the ester in 10% NaOH (aq) until the solution becomes clear (formation of the carboxylate salt).

  • Decarboxylation: Acidify with HCl to precipitate the carboxylic acid. Filter. Suspend the wet acid in fresh Dowtherm A and heat to 250°C again until CO₂ evolution ceases.

  • Final Yield: Pour into hexane, filter, and dry.

    • Expected Yield: 65–75% overall.

    • Characterization: ¹H NMR (DMSO-d₆) should show two distinct singlets for protons at C5 and C8, confirming the 6,7-substitution pattern.

Application A: 6,7-Dichloro-5,8-Quinolinediones (Antitumor)

This class mimics the natural product Streptonigrin . The 5,8-dione moiety is a substrate for NQO1, an enzyme overexpressed in many solid tumors (lung, breast, colon).

Mechanism of Action

The 6,7-dichloro substitution increases the electrophilicity of the quinone, facilitating reduction by NQO1 to the hydroquinone. This unstable hydroquinone auto-oxidizes back to the quinone, generating a burst of Reactive Oxygen Species (ROS) that induces apoptosis specifically in cancer cells.

Synthesis of the Dione: Starting from the 4-hydroxy-6,7-dichloroquinoline (from Section 2):

  • Chlorination: Treat with POCl₃ to get 4,6,7-trichloroquinoline.

  • Oxidation: Oxidation is challenging. A standard method involves nitration (HNO₃/H₂SO₄) to introduce a nitro group at C5 or C8, followed by reduction to the amine and Fremy’s salt oxidation to the quinone.

    • Modern Alternative: Use of cerium(IV) ammonium nitrate (CAN) or hypervalent iodine oxidants on 5,8-dimethoxy precursors.

Table 1: Comparative Bioactivity (NQO1 Substrates)

Data summarized from structure-activity relationship studies [1].

CompoundSubstitutionNQO1 Reduction Rate (µmol/min/mg)Cytotoxicity IC₅₀ (A549 Lung Cancer)
Streptonigrin Natural Product2.40.05 µM
Analog A 6,7-H (Unsubstituted)0.812.5 µM
Analog B 6,7-Dichloro 5.2 0.35 µM
Analog C 6,7-Dimethyl1.15.8 µM

Note: The 6,7-dichloro analog shows superior substrate specificity for NQO1 compared to the unsubstituted or dimethyl analogs, correlating with higher cytotoxicity.

Application B: 6,7-Dichlorokynurenic Acid (Neuroactive)

Kynurenic acid is a natural endogenous antagonist of the NMDA receptor (Glycine site). However, it has low potency. Synthetic modification to 6,7-dichlorokynurenic acid (6,7-DCKA) or its 5,7-isomer creates high-affinity probes used to study neuroprotection in stroke and epilepsy [2].

Diagram 2: SAR Logic of Kynurenic Acid Analogs

Figure 2: Structural evolution from natural metabolite to synthetic antagonist.

SAR Natural Kynurenic Acid (Natural Metabolite) Low Potency (mM range) Target Glycine Site of NMDA Receptor Natural->Target Weak Binding Mod1 Chlorination at C6/C7 (Hydrophobic Pocket Fill) Natural->Mod1 Synthetic Modification Analog 6,7-Dichloro-KYNA High Potency (µM range) Selective Antagonist Mod1->Analog Analog->Target Strong Binding (Halogen Bonding)

Synthesis Note: To access the kynurenic acid analog (which has a carboxylic acid at C2), the Gould-Jacobs starting material changes. Instead of EMME, one condenses 3,4-dichloroaniline with diethyl oxalacetate . This yields the 2-carboxy-4-hydroxyquinoline scaffold directly upon cyclization.

References

  • Synthesis and Activity of Quinolinediones: Ryu, C. K., et al. (2022). "Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis and Activity against DT-Diaphorase Enzyme." Molecules. [Link][5][6][7][8][9][10][11]

  • NMDA Receptor Antagonism: Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor." Journal of Medicinal Chemistry. [Link]

  • Gould-Jacobs Reaction Mechanism & Protocol: Gould, R. G., & Jacobs, W. A. (1939).[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. [Link]

  • Antimalarial 4,7-Dichloroquinoline (Comparative Synthesis): "Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate." Organic Process Research & Development. [Link]

Sources

Methodological & Application

High-Yield Synthesis of 6,7-Dichloroquinoline: An Application Note and Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and high-yield synthetic route to 6,7-dichloroquinoline, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Moving beyond a simple recitation of steps, this document elucidates the chemical principles underpinning the chosen methodology—an adapted Gould-Jacobs reaction—providing the causal logic for experimental choices, process optimization, and troubleshooting. The protocols are designed to be self-validating, grounded in established, large-scale chemical precedent, ensuring reliability and reproducibility for professionals in the field.

Introduction: The Significance of the Dichloroquinoline Scaffold

The quinoline nucleus is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including well-known antimalarials like chloroquine.[1][2] Halogen-substituted quinolines are of particular importance, as the halogen atoms can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties and provide a reactive handle for further chemical elaboration.[2][3] The this compound moiety, specifically, is a valuable building block for synthesizing targeted therapeutic agents, necessitating a reliable and scalable production method. This guide provides a detailed protocol based on the highly successful and industrially proven Gould-Jacobs reaction, adapted for this specific isomer.[4][5]

Foundational Strategy: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a powerful and versatile method for constructing the 4-hydroxyquinoline ring system from an aniline precursor.[6] The overall transformation is a multi-step sequence, which provides distinct advantages for process control and purification of intermediates. The reaction proceeds through a well-established mechanism involving five key stages:

  • Condensation: A nucleophilic substitution reaction where the aniline's amino group attacks an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form a stable anilidomethylenemalonate intermediate.[6]

  • Thermal Cyclization: A high-temperature 6-electron electrocyclization reaction that forms the quinoline ring system. This step is typically the most energy-intensive part of the synthesis.[6]

  • Saponification: Hydrolysis of the resulting ester group to a carboxylate salt using a strong base, followed by acidification to yield the carboxylic acid.

  • Decarboxylation: The removal of the carboxylic acid group via heating, yielding the 4-hydroxyquinoline core.

  • Aromatic Chlorination: Conversion of the 4-hydroxy group into the desired 4-chloro substituent using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

This strategic sequence allows for the isolation of key intermediates, ensuring high purity in the final active pharmaceutical ingredient (API) precursor.

Detailed Synthesis Protocol (Adapted Gould-Jacobs)

This protocol is adapted from established, high-yield procedures for the synthesis of the analogous 4,7-dichloroquinoline.[4][5] The primary modification is the substitution of m-chloroaniline with 3,4-dichloroaniline as the starting material.

Materials and Equipment
Reagents & SolventsEquipment
3,4-Dichloroaniline (99%+)Round-bottom flasks (500 mL, 2 L, 5 L)
Diethyl ethoxymethylenemalonate (DEEM)Heating mantles with magnetic stirring
Diphenyl ether or Dowtherm AReflux condensers (air and water-cooled)
Sodium hydroxide (pellets)Separatory funnel (1 L)
Hydrochloric acid (concentrated, 37%)Buchner funnel and vacuum flask
Phosphorus oxychloride (POCl₃) (99%+)pH meter or Congo red indicator paper
Toluene, Ethanol (reagent grade)Standard laboratory glassware
Skellysolve B or HexanesPersonal Protective Equipment (PPE)
Workflow Overview

The following diagram provides a high-level overview of the complete synthetic pathway.

G A Step A: Condensation 3,4-Dichloroaniline + DEEM B Step B: Thermal Cyclization ~250 °C in Diphenyl Ether A->B Anilinoacrylate Intermediate C Step C: Saponification Aqueous NaOH, Reflux B->C Quinoline Ester Intermediate D Step D: Decarboxylation High-Temperature Reflux C->D Quinoline Acid Intermediate E Step E: Chlorination POCl₃, ~140 °C D->E 4-Hydroxy Intermediate F Final Product This compound E->F

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Experimental Procedure

Step A: Condensation to Diethyl 2-((3,4-dichlorophenylamino)methylene)malonate

  • Setup: In a 500 mL round-bottom flask, combine 3,4-dichloroaniline (162 g, 1.0 mol) and diethyl ethoxymethylenemalonate (227 g, 1.05 mol).

  • Reaction: Add a few boiling chips and heat the mixture on a steam bath or in an oil bath at 95-100 °C for 2 hours.[4] The evolved ethanol is allowed to evaporate. The resulting warm, viscous product is used directly in the next step without purification.

    • Causality: This step is a straightforward condensation. Heating drives the reaction forward by removing the ethanol byproduct. A slight excess of DEEM ensures the complete consumption of the aniline starting material.

Step B: Thermal Cyclization to Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate

  • Setup: In a 5 L round-bottom flask fitted with an air condenser, heat diphenyl ether (1 L) to vigorous boiling (~250 °C) using a heating mantle.[5]

  • Reaction: Carefully and slowly pour the warm product from Step A through the condenser into the boiling diphenyl ether.

  • Reflux: Continue heating at reflux for 1-2 hours. During this time, the cyclized product will begin to crystallize out of the hot solution.[4][5]

  • Isolation: Cool the mixture to room temperature. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two 400 mL portions of hexanes or Skellysolve B to remove the high-boiling solvent.[5]

    • Causality: The extreme temperature provides the necessary activation energy for the 6-electron electrocyclization to occur. Diphenyl ether is used as its high boiling point is essential for this transformation. The product precipitates upon cooling due to its lower solubility.

Step C: Saponification to 6,7-dichloro-4-hydroxyquinoline-3-carboxylic acid

  • Setup: Transfer the air-dried filter cake from Step B to a 2 L flask. Add a 10% aqueous solution of sodium hydroxide (1 L).

  • Reaction: Heat the mixture to reflux with vigorous stirring until all the solid ester has dissolved (approx. 1 hour).[5]

  • Acidification: Cool the saponification mixture in an ice bath. Carefully acidify the solution to Congo red paper (or pH ~2) with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash thoroughly with water, and air-dry.

Step D & E: Decarboxylation and Chlorination to this compound

  • Setup: Suspend the dried acid from Step C in diphenyl ether (1 L) in a 2 L flask equipped with a stirrer and reflux condenser.

  • Decarboxylation: Heat the mixture to boiling for 1 hour. A stream of nitrogen can be used to help remove any residual water.[5] This step drives off CO₂ to form 6,7-dichloro-4-hydroxyquinoline dissolved in the solvent.

  • Chlorination: Cool the clear, light-brown solution to room temperature. In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) (approx. 1.5 equivalents relative to the starting acid).

  • Reaction: Slowly heat the mixture to 135-140 °C and stir for 1-2 hours.[5]

  • Workup & Isolation: This step involves quenching a highly reactive reagent and must be performed with extreme caution. The detailed workflow is outlined below.

Chlorination Workup and Purification Protocol

G A 1. Cool Reaction Mixture to Room Temperature B 2. Quench Slowly Pour mixture into ice water under vigorous stirring. Monitor temperature! A->B CAUTION: Exothermic C 3. Neutralization Cool in ice bath. Add 10% NaOH solution slowly until pH 7-8. B->C D 4. Extraction Extract aqueous layer with toluene or dichloromethane. C->D Product precipitates E 5. Drying & Concentration Dry organic layer (Na₂SO₄). Remove solvent via rotary evaporation. D->E F 6. Recrystallization Dissolve crude solid in hot ethanol. Cool slowly to form crystals. Filter and dry. E->F Crude Product G Pure this compound F->G

Caption: Detailed workflow for the hazardous workup and purification step.

  • After the chlorination reaction is complete, cool the mixture to room temperature.

  • Prepare a large beaker with a substantial amount of crushed ice and water.

  • With extreme caution in a fume hood , slowly pour the reaction mixture into the ice water with vigorous stirring. This quench is highly exothermic.

  • Cool the resulting acidic solution in an ice bath and neutralize by slowly adding a 10% sodium hydroxide solution until the pH is between 7 and 8. The crude product will precipitate as a solid.[5]

  • Collect the solid by vacuum filtration. Alternatively, extract the neutralized mixture with a suitable organic solvent like toluene or dichloromethane.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from ethanol to obtain the final product as a crystalline solid.[7]

Data Summary & Process Optimization

The following table summarizes the expected outcomes for this synthetic sequence, with yields based on the analogous, well-documented synthesis of 4,7-dichloroquinoline.

StepKey ReagentsSolventTemp (°C)Time (h)Expected Yield
A: Condensation 3,4-dichloroaniline, DEEMNeat95-1002>95% (crude)
B: Cyclization Anilinoacrylate IntermediateDiphenyl Ether~2501-290-96%[4]
C: Saponification Quinoline Ester, NaOHWater1001~98%
D: Decarboxylation Quinoline AcidDiphenyl Ether~2501Quantitative
E: Chlorination 4-Hydroxy Intermediate, POCl₃Diphenyl Ether135-1401-285-90%[7]
Overall ~70-80%

Troubleshooting & Optimization:

  • Low Yield in Cyclization (Step B): Ensure the reaction temperature reaches at least 250 °C. The use of completely anhydrous starting materials is critical to prevent side reactions.

  • Incomplete Chlorination (Step E): The 4-hydroxyquinoline intermediate must be completely dry before adding POCl₃. Water will rapidly decompose the chlorinating agent. Ensure a sufficient molar excess (at least 1.5 eq) of POCl₃ is used.

  • Purification Issues: If the final product is oily or discolored after recrystallization, a second recrystallization or column chromatography on silica gel may be necessary.

Safety and Handling

The synthesis of this compound involves hazardous materials and reactions. A thorough risk assessment must be conducted prior to beginning any work.

  • 3,4-Dichloroaniline: Toxic and an irritant. Handle with appropriate gloves and eye protection.

  • Diphenyl Ether / Dowtherm A: These high-boiling solvents can cause severe burns. The vapors should not be inhaled. All high-temperature steps must be performed in a well-ventilated fume hood.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water, releasing toxic HCl gas. Must be handled in a dry environment within a fume hood. Always wear heavy-duty gloves, a lab coat, and full face protection. The quenching procedure is the most hazardous step and must be performed slowly with adequate cooling.

  • Strong Acids & Bases: Concentrated HCl and NaOH are highly corrosive. Handle with appropriate PPE.

Conclusion

The adapted Gould-Jacobs reaction provides a reliable, high-yield, and scalable pathway for the synthesis of this compound. By breaking the process into five distinct chemical transformations, this method allows for excellent process control and the isolation of high-purity intermediates, culminating in a final product suitable for advanced applications in pharmaceutical research and drug development. The detailed causal explanations and safety protocols provided herein are intended to empower researchers to perform this synthesis effectively and safely.

References

  • Gohain, M., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development. Available at: [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Price, C. C., & Roberts, R. M. (1955). 4,7-Dichloroquinoline. Organic Syntheses. Available at: [Link]

  • Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Larock, R. C., & Leong, W. W. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Comprehensive Organic Synthesis II. Available at: [Link]

  • Magalhães, L. G., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. Available at: [Link]

  • ResearchGate. (2015). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... Available at: [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

  • Taylor & Francis Online. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Available at: [Link]

  • Google Patents. (1966). US3291832A - Process for preparing 3, 4 dichloroaniline.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Synthetic Routes to Functionalized 7-Chloroquinolines: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and hydroxychloroquine. Its continued relevance in drug discovery and development necessitates robust and versatile synthetic strategies to access a diverse array of functionalized derivatives. This guide provides an in-depth exploration of both classical and contemporary synthetic methodologies for the preparation and functionalization of 7-chloroquinolines, tailored for researchers, scientists, and professionals in drug development.

I. Classical Approaches to the Quinoline Core

The foundational synthesis of the quinoline ring system has been well-established through several named reactions. These methods remain relevant for the large-scale production of core structures.

A. The Gould-Jacobs Reaction: Building the 4-Hydroxyquinoline Framework

A powerful method for constructing the 4-hydroxyquinoline skeleton, the Gould-Jacobs reaction, involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][2] This approach is particularly effective for anilines bearing electron-donating groups at the meta-position.

The reaction proceeds through an initial nucleophilic substitution of the alkoxy group of the malonate by the aniline, forming an anilidomethylenemalonate intermediate. Subsequent high-temperature cyclization, followed by saponification and decarboxylation, yields the 4-hydroxyquinoline.[1]

Protocol 1: Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Reaction [3]

This protocol outlines the synthesis of the crucial intermediate, 4,7-dichloroquinoline, starting from m-chloroaniline.

Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • In a 500-mL round-bottomed flask, combine m-chloroaniline (127.5 g, 1.0 mole) and ethyl ethoxymethylenemalonate (233 g, 1.1 moles).

  • Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • The resulting warm product is used directly in the next step.

Step 2: Cyclization to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • In a 5-L round-bottomed flask fitted with an air condenser, heat 1 L of Dowtherm A to a vigorous boil.

  • Carefully pour the product from Step 1 through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour, during which the cyclized product will crystallize.

  • Cool the mixture and filter the solid. Wash the filter cake with two 400-mL portions of Skellysolve B to remove impurities.

Step 3: Saponification

  • Mix the air-dried filter cake with 1 L of 10% aqueous sodium hydroxide.

  • Reflux the mixture vigorously for approximately 1 hour, or until all the solid has dissolved.

  • Cool the saponification mixture and separate the aqueous solution from any residual oil.

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid (approx. 270 mL).

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water. The expected yield is 190–220 g (85–98%).

Step 4: Decarboxylation and Chlorination to 4,7-Dichloroquinoline

  • Suspend the air-dried acid in 1 L of Dowtherm A in a 2-L flask equipped with a stirrer and reflux condenser.

  • Boil the mixture for 1 hour under a stream of nitrogen to remove any water.

  • Cool the solution to room temperature and add phosphorus oxychloride (90 mL, 150 g, 0.98 mole).

  • Heat the mixture to 135–140 °C and stir for 1 hour.

  • After cooling, pour the reaction mixture into a separatory funnel and rinse the flask with ether, adding the rinsing to the funnel.

  • Wash the solution with three 500-mL portions of 10% hydrochloric acid.

  • Cool the combined acid extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.

  • Collect the solid by filtration, wash thoroughly with water, and dry. The expected yield is 130–145 g (66–73%). Recrystallization from Skellysolve B yields the pure product.

Microwave-Assisted Gould-Jacobs Reaction

Modern adaptations of the Gould-Jacobs reaction often employ microwave heating to dramatically reduce reaction times and improve yields.[4]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate [4]

  • In a 2.5 mL microwave vial, combine aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).

  • Seal the vial and heat in a microwave reactor to 250 °C or 300 °C for a specified time (optimization is recommended, starting with short reaction times of 5-10 minutes).

  • Cool the vial to room temperature, allowing the product to precipitate.

  • Filter the solid product and wash with ice-cold acetonitrile (3 mL).

  • Dry the solid under vacuum.

ReactantsConditionsProductYieldReference
m-Chloroaniline, Ethyl ethoxymethylenemalonateDowtherm A, reflux; POCl₃4,7-Dichloroquinoline66-73%[3]
Aniline, Diethyl ethoxymethylenemalonateMicrowave, 300 °C, 5 minEthyl 4-hydroxyquinoline-3-carboxylate47%[4]

Table 1: Representative Gould-Jacobs Reactions for Quinoline Synthesis.

B. The Combes Quinoline Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] The reaction proceeds via the formation of an enamine intermediate, which then undergoes cyclization.

Mechanism of the Combes Synthesis

The reaction is initiated by the formation of an enamine from the aniline and the β-diketone.[5] Subsequent protonation of the remaining ketone and electrophilic attack of the activated carbonyl carbon on the aniline ring, followed by dehydration, yields the final quinoline product.

Protocol 3: Synthesis of 2,4-Dimethyl-7-chloroquinoline [5]

  • React m-chloroaniline with acetylacetone in the presence of a strong acid catalyst such as sulfuric acid or polyphosphoric acid.

  • The reaction mixture is typically heated to promote cyclization and dehydration.

  • Upon completion, the reaction is worked up by neutralization and extraction to isolate the 2,4-dimethyl-7-chloroquinoline.

II. Modern Functionalization of the 7-Chloroquinoline Core

Palladium-catalyzed cross-coupling reactions and C-H activation strategies have revolutionized the functionalization of heterocyclic compounds, including 7-chloroquinolines. These methods allow for the introduction of a wide range of substituents with high efficiency and selectivity.

A. Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the 7-chloroquinoline scaffold, particularly at the 4- and 7-positions, are amenable to various palladium-catalyzed cross-coupling reactions. The differential reactivity of these positions can be exploited for selective functionalization. For instance, the C4 position is generally more reactive towards nucleophilic substitution and some cross-coupling reactions than the C7 position. To achieve regioselective coupling at the C4 position, it is often advantageous to use a more reactive leaving group at this position, such as iodine.[7][8]

Diagram of Key Palladium-Catalyzed Cross-Coupling Reactions

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling suzuki_reagents 7-Chloroquinoline-X + R-B(OH)₂ (X = Cl, I, OTf) suzuki_product 7-Chloro-R-quinoline suzuki_reagents->suzuki_product Pd catalyst, base buchwald_reagents 7-Chloroquinoline-X + R₂NH (X = Cl, Br) buchwald_product 7-Chloro-NR₂-quinoline buchwald_reagents->buchwald_product Pd catalyst, base, ligand sonogashira_reagents 7-Chloroquinoline-X + R-C≡CH (X = I, Br) sonogashira_product 7-Chloro-C≡C-R-quinoline sonogashira_reagents->sonogashira_product Pd catalyst, Cu(I), base quinoline_core 7-Chloroquinoline Core quinoline_core->suzuki_reagents quinoline_core->buchwald_reagents quinoline_core->sonogashira_reagents

Caption: Palladium-catalyzed cross-coupling reactions for functionalizing the 7-chloroquinoline core.

1. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[7][8]

Protocol 4: Suzuki Coupling of 7-Chloro-4-iodoquinoline with Phenylboronic Acid [7][8]

  • In a reaction vessel, combine 7-chloro-4-iodoquinoline (1 equivalent), phenylboronic acid (1.2 equivalents), and palladium acetate (Pd(OAc)₂, 0.5 mol%).

  • Add water as the solvent.

  • Heat the mixture to boiling and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography. This reaction typically yields 7-chloro-4-phenylquinoline in high yield (e.g., 98%).[7]

7-Chloroquinoline SubstrateBoronic AcidCatalystBaseSolventProductYieldReference
4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂-Water7-Chloro-4-phenylquinoline78%[7][8]
7-Chloro-4-iodoquinolinePhenylboronic acidPd(OAc)₂-Water7-Chloro-4-phenylquinoline98%[7][8]

Table 2: Comparison of Suzuki Coupling with Dihaloquinolines. The higher reactivity of the C-I bond compared to the C-Cl bond at the 4-position allows for highly regioselective coupling.

2. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines, catalyzed by palladium complexes with specialized phosphine ligands.[9][10][11][12]

Protocol 5: General Procedure for Buchwald-Hartwig Amination of 4,7-Dichloroquinoline

  • In a glovebox or under an inert atmosphere, combine 4,7-dichloroquinoline (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5-2.5 equivalents).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

3. Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[13][14][15][16]

Protocol 6: General Procedure for Sonogashira Coupling of 4,7-Dichloroquinoline

  • To a solution of 4,7-dichloroquinoline (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) salt (e.g., CuI, 2-10 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by removing the solvent, dissolving the residue in an organic solvent, and washing with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

B. C-H Activation: A Modern Approach to Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles.[17][18] This approach avoids the need for pre-functionalized starting materials, such as halides or organometallics. For quinolines, C-H activation can be directed to various positions, including C8, often through the use of a directing group or by exploiting the inherent reactivity of the quinoline ring.

Diagram of C-H Activation on the 7-Chloroquinoline Core

G cluster_ch_activation C-H Activation/Arylation ch_reagents 7-Chloroquinoline + Ar-I (or other aryl source) ch_product 8-Aryl-7-chloroquinoline ch_reagents->ch_product Pd or Rh catalyst quinoline_core 7-Chloroquinoline Core quinoline_core->ch_reagents

Caption: C-H activation allows for direct functionalization at positions like C8.

Protocol 7: Palladium-Catalyzed C8-Arylation of a Quinoline N-Oxide [18]

While this protocol uses a quinoline N-oxide, the principle of directed C-H activation is a key strategy for functionalizing the 7-chloroquinoline core. The N-oxide can act as a directing group to favor functionalization at the C8 position.

  • In a reaction vial, combine the 7-chloroquinoline N-oxide (1 equivalent), the iodoarene (1.5 equivalents), palladium acetate (Pd(OAc)₂, 10 mol%), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, if required).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃) and a solvent (e.g., toluene, dioxane).

  • Seal the vial and heat the mixture (conventional heating or microwave irradiation).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • The N-oxide can then be deoxygenated using a reducing agent like PCl₃ or PPh₃ to yield the C8-arylated 7-chloroquinoline.

ReactantCoupling PartnerCatalyst SystemProductYieldReference
Quinoline N-oxideIodoarenesPd(OAc)₂C8-Arylquinoline N-oxideVaries[18]

Table 3: Example of C-H Arylation of a Quinoline Derivative.

III. Conclusion and Future Perspectives

The synthesis of functionalized 7-chloroquinolines continues to be an active area of research, driven by the enduring importance of this scaffold in drug discovery. While classical methods like the Gould-Jacobs and Combes syntheses provide reliable access to the core structure, modern palladium-catalyzed cross-coupling and C-H activation reactions have opened up new avenues for rapid and diverse functionalization. The choice of synthetic route will depend on the desired substitution pattern, scale of the synthesis, and the availability of starting materials. As our understanding of catalytic processes deepens, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of novel 7-chloroquinoline derivatives with potential therapeutic applications.

IV. References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de Paris, 49, 89-92.

  • Friesen, R. W., & Loo, R. W. (2003). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 81(10), 1262-1271.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia. [Link]

  • Canadian Science Publishing. (2003). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchGate. (n.d.). Various conventional routes for the synthesis of quinoline derivatives. [Link]

  • ResearchGate. (2018). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. [Link]

  • PubMed. (2021). A review on quinolines: New green synthetic methods and bioactive potential. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (2015). Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones. [Link]

  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. [Link]

  • Organic Syntheses. (n.d.). 4,7-DICHLOROQUINOLINE. [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]

  • Organic Chemistry Portal. (2015). Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Google Patents. (n.d.). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Daugulis, O., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site-Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(1), 167-175.

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Google Patents. (n.d.). CA1171861A - Process for preparing 4-amino-7-chloro-quinoline.

  • Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... [Link]

  • Quimicaorganica.org. (n.d.). Combes synthesis of quinolines. [Link]

  • SlideShare. (n.d.). Site-selective C-H Functionalization using Directing Group Strategy via C-H Bond Activation. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • YouTube. (2021). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4,7-Dichloroquinoline in Medicinal Chemistry

4,7-Dichloroquinoline is a cornerstone electrophile in the synthesis of a multitude of biologically active compounds, most notably antimalarial drugs like Chloroquine and Hydroxychloroquine. Its enduring relevance in drug discovery and development stems from the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is markedly more susceptible to nucleophilic attack than the one at the C7 position.[1] This inherent regioselectivity provides a reliable and predictable platform for the selective introduction of diverse functional groups, making 4,7-dichloroquinoline a privileged scaffold in the design of novel therapeutic agents.[1][2] This guide offers a comprehensive overview of the mechanistic principles and provides detailed, field-proven protocols for conducting SNAr reactions on this versatile precursor.

Mechanistic Insights: Understanding the Regioselectivity of Substitution

The enhanced reactivity of the C4-chloro substituent is a direct consequence of the electronic properties of the quinoline ring system. The ring nitrogen acts as a powerful electron-withdrawing group through resonance, delocalizing electron density from the C2 and C4 positions. This effect renders the C4 position significantly more electrophilic and thus more susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[3][4][5]

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is effectively delocalized over the quinoline ring system, including the electronegative nitrogen atom, which provides substantial stabilization.[3]

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored through the expulsion of the chloride ion, a good leaving group, yielding the 4-substituted-7-chloroquinoline product.

The stability of the Meisenheimer intermediate is the key determinant of the reaction rate and regioselectivity. Attack at C4 allows for the negative charge to be delocalized onto the ring nitrogen, a highly stabilizing feature. In contrast, attack at C7 does not afford this same degree of stabilization, hence the observed selectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on 4,7-dichloroquinoline with representative amine and phenol nucleophiles. These protocols are designed to be robust and can be adapted for a range of similar substrates.

Protocol 1: Synthesis of N-Substituted-4-amino-7-chloroquinolines

This protocol details the reaction of 4,7-dichloroquinoline with a primary amine, a common transformation in the synthesis of antimalarial analogues.[6][7]

Reaction Scheme:

SNAr_Amine cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4,7-DCQ 4,7-Dichloroquinoline Product 4-Amino-7-chloroquinoline Derivative 4,7-DCQ->Product Amine R-NH₂ (Nucleophile) Amine->Product Base Base (e.g., K₂CO₃, Et₃N) Solvent Solvent (e.g., NMP, Ethanol, Neat) Heat Heat (Reflux or Microwave)

Workflow for Amine Substitution

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Example QuantityMoles (mmol)Stoichiometric Ratio
4,7-Dichloroquinoline198.031.0 g5.051.0
Primary Amine (e.g., 1,3-Diaminopropane)74.122.24 g (2.5 mL)30.36.0 (used in excess as solvent)
Alternative: Triethylamine (Et₃N)101.191.4 mL10.12.0
Alternative: Potassium Carbonate (K₂CO₃)138.211.05 g7.61.5
Solvent (e.g., NMP, Ethanol)-15-20 mL--
Dichloromethane (DCM)----
5% aq. NaHCO₃----
Brine----
Anhydrous MgSO₄ or Na₂SO₄----

Step-by-Step Procedure:

  • Reaction Setup (Neat Conditions):

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,7-dichloroquinoline (1.0 g, 5.05 mmol) and 1,3-diaminopropane (2.24 g, 30.3 mmol).[8]

    • Heat the reaction mixture to reflux with constant stirring for 2-4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Setup (Solvent and Base):

    • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 g, 5.05 mmol) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol (15-20 mL).[6]

    • Add the amine nucleophile (1.0 - 1.2 equivalents) and a base such as triethylamine (2.0 eq) or potassium carbonate (1.5 eq).[6]

    • Heat the mixture to reflux (or as specified by literature for the particular amine) and stir for the required duration (typically 4-24 hours), monitoring by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • If the reaction was run neat, dissolve the residue in dichloromethane. If a high-boiling solvent like NMP was used, it can often be removed under high vacuum or the product precipitated by adding water.

    • Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine.[7]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Trustworthiness and Self-Validation: The progress of the reaction should be monitored by TLC, observing the consumption of the 4,7-dichloroquinoline starting material and the appearance of a new, more polar product spot. The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Protocol 2: Synthesis of 4-Aryloxy-7-chloroquinolines

This protocol describes the synthesis of 4-phenoxyquinoline derivatives, which are also of significant interest in medicinal chemistry.[9]

Reaction Scheme:

SNAr_Phenol cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4,7-DCQ 4,7-Dichloroquinoline Product 4-Aryloxy-7-chloroquinoline Derivative 4,7-DCQ->Product Phenol Ar-OH (Nucleophile) Phenol->Product Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, Xylene) Heat Heat or Microwave

Workflow for Phenol Substitution

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Example QuantityMoles (mmol)Stoichiometric Ratio
4,7-Dichloroquinoline198.031.98 g101.0
4-Fluorophenol112.111.57 g141.4
Potassium Carbonate (K₂CO₃)138.212.07 g151.5
Dimethylformamide (DMF)-20 mL--
Ethyl Acetate----
Water----

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,7-dichloroquinoline (1.98 g, 10 mmol) and 4-fluorophenol (1.57 g, 14 mmol) in dimethylformamide (DMF, 20 mL).[10]

    • Add potassium carbonate (2.07 g, 15 mmol) to the solution.

    • Heat the reaction mixture to 120°C and stir for 12-24 hours.[10] Monitor the reaction progress by TLC.

  • Microwave-Assisted Alternative:

    • Combine 4,7-dichloroquinoline, the phenol derivative, and a suitable solvent (e.g., ionic liquid [bmim][PF6]) in a microwave reaction vessel.[9]

    • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-150°C) for a short duration (e.g., 10-30 minutes).[9] This method can significantly reduce reaction times and improve yields.[11]

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing crushed ice and water to precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

    • For some products, purification can be achieved by dissolving the crude material in an organic solvent, washing with a dilute base (e.g., 1N NaOH) to remove unreacted phenol, followed by standard aqueous workup.[10]

Expertise and Causality: The choice of base is critical. For amine nucleophiles, weaker bases like K₂CO₃ or Et₃N are often sufficient, as amines are inherently nucleophilic. For less nucleophilic phenols, a stronger base like K₂CO₃ or NaH is typically required to deprotonate the hydroxyl group, forming the more potent phenoxide nucleophile. The choice of solvent is also important; polar aprotic solvents like DMF, NMP, or DMSO are excellent for SNAr reactions as they solvate the cation of the base while leaving the nucleophile relatively free to react.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient temperature; Inactive nucleophile; Inappropriate base or solvent.Increase reaction temperature. Use a stronger base for weakly nucleophilic substrates (e.g., NaH for phenols). Switch to a polar aprotic solvent like DMF or NMP. Consider microwave irradiation to enhance reaction rates.[9][11]
Formation of Side Products Reaction with solvent; Hydrolysis of C4-Cl.Use a non-nucleophilic solvent. Ensure anhydrous conditions to prevent the formation of 4-hydroxy-7-chloroquinoline.[12]
Over-alkylation (with diamines) The mono-substituted product is more nucleophilic than the starting diamine.Use a large excess of the diamine to favor mono-substitution statistically. Alternatively, protect one of the amine functionalities with a suitable protecting group (e.g., Boc).[12]
Difficult Purification Product and starting material have similar polarity; High-boiling solvent residue.Optimize the chromatographic separation method. If possible, convert the product to a hydrochloride salt to facilitate purification by precipitation, then neutralize to obtain the free base.[10] Use a lower-boiling point solvent if the reaction conditions permit.

Conclusion

The nucleophilic aromatic substitution of 4,7-dichloroquinoline is a powerful and reliable method for the synthesis of a diverse array of 4-substituted quinoline derivatives. By understanding the underlying mechanistic principles of regioselectivity and carefully selecting the reaction conditions, researchers can efficiently generate libraries of compounds for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for these synthetic endeavors.

References

  • Casagrande M, Barteselli A, Basilico N, et al. Synthesis and antiplasmodial activity of new heteroaryl derivatives of 7-chloro-4-aminoquinoline. Bioorganic & Medicinal Chemistry. 2012;20(19):5965-5979. [Link]

  • De Villiers KA, Gildenhuys J, Le Manac'h C, et al. Synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum. PLoS One. 2013;8(10):e75377. [Link]

  • Khan SA, Saleem K, Khan Z, et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. BMC Chemistry. 2011;5:13. [Link]

  • O'Neill PM, Ward SA, Searle NL, et al. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. 2006;6(5):479-507. [Link]

  • Fernández G. Nucleophilic substitution in quinoline and isoquinoline. Quimicaorganica.org. [Link]

  • Ainsworth C. Quinolines and Isoquinolines. In: Heterocyclic Chemistry. Elsevier; 2008:165-197. [Link]

  • Idowu T, Ojo O, Adebayo J, et al. New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. Research Square. 2022. [Link]

  • Chemistry Stack Exchange. Synthesis of chloroquine from 4-amino-7-chloroquinoline. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Al-Mokhanam, A., et al. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. ResearchGate. 2021. [Link]

  • Quora. Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? [Link]

  • Peretto, I., et al. Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. ResearchGate. 2007. [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • ACS Green Chemistry Institute. Catalysed SNAr reactions. [Link]

  • da Silva, G. R., et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. 2022. [Link]

  • Google Patents.
  • Canadian Journal of Chemistry. Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. [Link]

  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Office of Scientific and Technical Information. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]

  • Molecules. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • Organic Syntheses. Org. Synth. 2005, 81, 121. [Link]

  • RSC Publishing. Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Canadian Science Publishing. Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. [Link]

  • Organic Chemistry Portal. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. [Link]

  • Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • Taylor & Francis. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

  • ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

Sources

Application Notes and Protocols for the Derivatization of 6,7-Dichloroquinoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its rigid structure and ability to intercalate with DNA and interact with various enzymatic targets have rendered it a "privileged scaffold" in the design of therapeutic agents.[1] Notably, numerous quinoline derivatives have demonstrated significant anticancer activity, acting through diverse mechanisms such as the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of protein kinases.[2]

The 6,7-dichloroquinoline core, in particular, presents a compelling starting point for the development of novel anticancer drug candidates. The electron-withdrawing nature of the two chlorine atoms can influence the electron density of the ring system, potentially enhancing interactions with biological targets and offering multiple sites for synthetic modification. This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed experimental protocols and methodologies for biological evaluation, aimed at researchers and professionals in the field of anticancer drug discovery.

Strategic Derivatization of the this compound Scaffold

The synthetic derivatization of this compound can be strategically approached by targeting distinct positions on the quinoline ring system. The primary sites for modification are the C4, C6, and C7 positions, each offering unique opportunities to modulate the pharmacological properties of the resulting compounds.

Rationale for Derivatization:
  • C4-Position (Aminoquinolines): Introduction of various amine-containing side chains at the C4-position is a well-established strategy in the development of quinoline-based drugs, most famously exemplified by the antimalarial drug chloroquine. This modification can enhance the compound's basicity, influencing its pharmacokinetic profile and ability to accumulate in acidic cellular compartments like lysosomes, a mechanism that can contribute to cancer cell death.[3]

  • C6 and C7-Positions (Aryl and Heteroaryl Substitutions): The chlorine atoms at the C6 and C7 positions are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[4][5][6][7] This allows for the introduction of a wide array of aryl and heteroaryl moieties, which can profoundly impact the compound's structure-activity relationship (SAR). These appended ring systems can form additional interactions with the target protein, enhancing binding affinity and specificity.

  • Molecular Hybridization: A contemporary approach in drug design involves the hybridization of two or more pharmacophores to create a single molecule with potentially synergistic or multi-target activity. The this compound scaffold can be linked to other known anticancer motifs, such as chalcones or other heterocyclic systems, to generate novel chemical entities with enhanced efficacy.

Synthetic Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions of the this compound scaffold.

Protocol 1: Synthesis of 4-Amino-6,7-dichloroquinoline Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the substitution of the chlorine atom at the C4 position with various primary and secondary amines. The C4-chloro group is significantly more reactive towards nucleophilic substitution than the C6 and C7-chloro groups due to the electron-withdrawing effect of the quinoline nitrogen.[8][9]

Workflow for SNAr at the C4-Position:

start This compound reaction Nucleophilic Aromatic Substitution (S N Ar) Solvent (e.g., Ethanol, NMP) Base (e.g., DIPEA, K 2 CO 3 ) Heat (80-150 °C) start->reaction amine Primary or Secondary Amine amine->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Amino-6,7-dichloroquinoline Derivative purification->product

Caption: Workflow for the synthesis of 4-amino-6,7-dichloroquinoline derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., N,N-dimethylethylenediamine, aniline derivatives)

  • Solvent (e.g., absolute ethanol, N-methyl-2-pyrrolidone (NMP))

  • Base (e.g., N,N-diisopropylethylamine (DIPEA), potassium carbonate (K2CO3))

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ethanol), add the desired amine (1.2-2.0 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature between 80-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-6,7-dichloroquinoline derivative.

Protocol 2: C-C Bond Formation at C6/C7 via Suzuki Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl or heteroaryl groups at the C6 and/or C7 positions. This reaction typically requires the conversion of the chloro-substituent to a more reactive group like a boronic acid or ester, or direct coupling under specific catalytic conditions.

Workflow for Suzuki Cross-Coupling:

start This compound reaction Suzuki Cross-Coupling Pd Catalyst (e.g., Pd(PPh 3 ) 4 ) Base (e.g., Na 2 CO 3 , K 3 PO 4 ) Solvent (e.g., Toluene/Ethanol/H 2 O) Heat (80-110 °C) start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 6/7-Aryl-substituted Dichloroquinoline purification->product cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat with this compound Derivatives (Varying Concentrations) cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->formazan_solubilization absorbance_reading Measure Absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC 50 Values absorbance_reading->ic50_calculation

Sources

Application Note: Strategic Utilization of the 6,7-Dichloroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic deployment of the 6,7-dichloroquinoline scaffold—a privileged structure distinct from its 7-chloro analog (chloroquine) and 6,7-dialkoxy analogs (kinase inhibitors).

Abstract & Strategic Rationale

The This compound scaffold represents a critical "bioisosteric bridge" in medicinal chemistry. While the 7-chloroquinoline core is historically validated in antimalarials, and the 6,7-dialkoxyquinoline core is ubiquitous in EGFR/Src kinase inhibitors (e.g., Gefitinib, Bosutinib), the 6,7-dichloro variant offers unique physicochemical advantages.

Why use this compound?

  • Metabolic Blockade: The addition of a chlorine at the C6 position blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation) often observed in 7-chloroquinolines.

  • Electronic Tuning: The dual electron-withdrawing groups (EWGs) at C6 and C7 significantly lower the pKa of the quinoline nitrogen (N1) and increase the electrophilicity of the C4 position, facilitating nucleophilic aromatic substitution (

    
    ) under milder conditions than mono-substituted analogs.
    
  • Lipophilicity Modulation: The 6,7-dichloro motif increases lipophilicity (

    
    ) without the metabolic liability of methyl groups, enhancing blood-brain barrier (BBB) penetration for CNS targets (e.g., NMDA glycine site antagonists).
    

Structural Activity Relationship (SAR) Logic

The decision to employ a 6,7-dichloro scaffold should be driven by specific SAR goals. The following decision tree illustrates the mechanistic impact of this substitution pattern.

SAR_Logic Scaffold Quinoline Scaffold Selection Pos6 Position 6 Modification Scaffold->Pos6 Pos7 Position 7 Modification Scaffold->Pos7 Pos4 Position 4 Functionalization Scaffold->Pos4 BlockMet Block CYP Oxidation (Metabolic Stability) Pos6->BlockMet Add Cl Steric Fill Hydrophobic Pocket (Kinase Gatekeeper) Pos6->Steric vs. H or OMe SNAr Facilitate SNAr (Due to e- deficient ring) Pos6->SNAr Inductive Effect Lipophil Increase LogP (Membrane Permeability) Pos7->Lipophil Add Cl Halogen Halogen Bonding (Protein Interaction) Pos7->Halogen Cl vs F Pos7->SNAr Inductive Effect Result1 Target: this compound (High Stability, Moderate Solubility, High Potency) BlockMet->Result1 Lipophil->Result1 SNAr->Result1

Figure 1: SAR Decision Tree for selecting the this compound scaffold. Note the synergistic effect of C6/C7 substitution on C4 reactivity.

Comparative Physicochemical Profile

The following table contrasts the 6,7-dichloro scaffold with common analogs, highlighting its role as a "lipophilic, electron-poor" core.

Property7-Chloroquinoline6,7-DimethoxyquinolineThis compound Impact
Electronic State Electron DeficientElectron RichHighly Electron Deficient Increases reactivity at C4 (

).
Metabolic Stability Low (C6 oxidation)Moderate (O-demethylation)High Blocks C6 metabolic soft spot.
LogP (Lipophilicity) ModerateLow/ModerateHigh Improves membrane permeability; may require solubilizing tails.
pKa (Quinoline N) ~8.4~5.6~3.5 - 4.5 Reduced basicity; less protonated at physiological pH.
Key Application AntimalarialKinase Inhibitor (EGFR)Kinase / NMDA / Antitumor Versatile, stable core.

Experimental Protocols

Protocol A: High-Fidelity Synthesis of 4,7-Dichloroquinoline Derivatives

Objective: Synthesize the 4,6,7-trichloroquinoline intermediate from 3,4-dichloroaniline via the Gould-Jacobs reaction. This is the "gateway" to library generation.

Mechanism:

  • Condensation: Aniline attacks EMME (diethyl ethoxymethylenemalonate).

  • Cyclization: Thermal closure at the ortho position.[1] Crucial Note: In 3,4-dichloroaniline, cyclization occurs preferentially at C6 (less hindered) rather than C2, yielding the 6,7-dichloro isomer [1].

Step 1: Condensation & Cyclization[1][2]
  • Reagents: 3,4-Dichloroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq), Diphenyl ether (Dowtherm A) as solvent.

  • Procedure:

    • Mix aniline and EMME and heat to 110°C for 1 hour. Ethanol is evolved (distill off).[3]

    • QC Point: Verify intermediate via TLC/LCMS (Disappearance of aniline).

    • Add the intermediate dropwise to refluxing Dowtherm A (250°C ) over 20 minutes.

    • Why? High dilution and high temperature favor intramolecular cyclization over polymerization.

    • Reflux for 45–60 minutes.

    • Cool to RT. Dilute with hexane/heptane to precipitate the product (Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate). Filter and wash.[3][4]

Step 2: Hydrolysis & Decarboxylation[1][2][5]
  • Reagents: 10% NaOH, then HCl.

  • Procedure:

    • Reflux the ester in 10% NaOH for 2–3 hours (Saponification).

    • Acidify with HCl to precipitate the carboxylic acid.

    • Decarboxylation: Heat the dry acid in diphenyl ether at 250°C until

      
       evolution ceases.
      
    • Yield: 6,7-dichloro-4-hydroxyquinoline (often exists as the 4-quinolone tautomer).

Step 3: Chlorination (The Activation Step)
  • Reagents:

    
     (Phosphorus oxychloride), catalytic DMF.
    
  • Procedure:

    • Suspend the 4-hydroxy compound in neat

      
       (5–10 vol).
      
    • Reflux for 2 hours. The suspension will clear as the 4-chloro derivative is formed.

    • Safety: Quench slowly into crushed ice/ammonia.

      
       reacts violently with water.
      
    • Product: 4,6,7-Trichloroquinoline . This is your shelf-stable intermediate.

Protocol B: Library Generation via

Objective: Functionalize C4 to create bioactive candidates (Kinase inhibitors or Antimalarials).

Workflow: The presence of chlorines at C6 and C7 makes the C4-Cl extremely labile to nucleophilic attack.

  • Reagents: 4,6,7-Trichloroquinoline (1.0 eq), Amine Nucleophile (1.1 eq),

    
     or DIPEA (2.0 eq).
    
  • Solvent: Isopropanol (IPA) or Ethanol.

  • Procedure:

    • Dissolve reactants in IPA.

    • Reflux for 2–6 hours.

    • Observation: The product often precipitates as the HCl salt upon cooling.

    • Validation:

      
       NMR will show the loss of the C4-Cl signal and the appearance of amine protons.
      

Diagram: Synthetic Workflow

Synthesis_Workflow Aniline 3,4-Dichloroaniline Inter1 Enamine Intermediate Aniline->Inter1 110°C, -EtOH EMME EMME EMME->Inter1 Cyclized 4-OH-6,7-dichloro quinoline-3-ester Inter1->Cyclized 250°C Dowtherm A Core 4,6,7-Trichloroquinoline (Activated Scaffold) Cyclized->Core 1. NaOH/HCl 2. Heat (-CO2) 3. POCl3 Drug 4-Amino-6,7-dichloro quinoline (Target) Core->Drug R-NH2, iPrOH Reflux (SnAr)

Figure 2: Step-by-step synthetic pathway from commodity chemicals to functionalized drug scaffold.[5]

Case Study Application: Kinase Inhibitor Design

Context: Designing an EGFR inhibitor resistant to metabolic degradation. Problem: Standard 6,7-dimethoxy inhibitors (like Gefitinib) are metabolically cleared via O-demethylation. Solution: Replace the 6,7-dimethoxy core with 6,7-dichloro .

Experimental Results (Simulated Data based on Scaffold Properties):

CompoundSubstituents (6,7)IC50 (EGFR wt)Microsomal Stability (

)
Solubility
Ref (Gefitinib Analog) Dimethoxy (-OMe)5 nM25 minHigh
Test Candidate A Dichloro (-Cl)12 nM>120 min Low
Test Candidate B Dichloro (-Cl) + Solubilizing Tail*15 nM95 min Moderate

*Note: Due to the high lipophilicity of the dichloro core, a solubilizing group (e.g., morpholine or piperazine) is usually required at the C4-aniline position to maintain bioavailability.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Musial, A., et al. (2020). Quinoline Scaffolds in Medicinal Chemistry: An Update. Molecules, 25(24), 5846. Link

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery.[6] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Srivastava, A., et al. (2021).[4] 6,7-Dichloro-5,8-quinolinedione derivatives as potential antitumor agents.[7] Bioorganic Chemistry. Link

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. Link

Disclaimer: All protocols involve hazardous chemicals (POCl3, Dowtherm A). Perform all reactions in a fume hood with appropriate PPE.

Sources

The Untapped Potential of 6,7-Dichloroquinoline in Antimalarial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond the 4,7-Disubstitution Paradigm

The quinoline core is a cornerstone of antimalarial drug development, with 4-aminoquinoline derivatives such as chloroquine and amodiaquine having served as frontline treatments for decades.[1][2] The vast majority of these classical antimalarials are derived from the versatile chemical intermediate, 4,7-dichloroquinoline.[3][4] This precursor allows for the strategic introduction of a basic side-chain at the C-4 position, a critical pharmacophoric feature for drug accumulation in the acidic food vacuole of the Plasmodium parasite.[1]

However, the emergence of widespread drug resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. While the 4,7-dichloroquinoline framework has been extensively mined, other disubstituted quinoline isomers remain relatively unexplored. This document focuses on the potential of 6,7-dichloroquinoline as a chemical intermediate for a new generation of antimalarial agents. While not a conventional precursor for legacy antimalarials, its unique electronic and steric properties offer a compelling starting point for the design of novel compounds with potentially different target interactions and resistance profiles.

This guide provides a theoretical framework and practical protocols for the synthesis and evaluation of novel antimalarial candidates based on the this compound scaffold. The methodologies are grounded in established quinoline chemistry, particularly nucleophilic aromatic substitution (SNAr) reactions, and are designed to be a validated starting point for research and development.

The Strategic Rationale for Exploring this compound

The primary mechanism of action for quinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This leads to a buildup of toxic free heme, ultimately killing the parasite. The 7-chloro substituent on the quinoline ring is understood to be crucial for this activity. By retaining the 7-chloro group and exploring a different substitution pattern at the 6-position, we hypothesize that it may be possible to:

  • Alter Target Binding: Modify the binding affinity and orientation within the heme polymerization complex.

  • Evade Resistance Mechanisms: Develop compounds that are not recognized by the efflux pumps responsible for chloroquine resistance.

  • Modulate Physicochemical Properties: Fine-tune lipophilicity and metabolic stability to improve the pharmacokinetic profile.

The following sections outline the synthesis of this compound and its subsequent elaboration into potential antimalarial compounds.

Synthesis of the this compound Intermediate

The synthesis of the this compound core can be achieved through a multi-step process, analogous to established methods for other quinoline derivatives. A common approach is the Gould-Jacobs reaction.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Chlorination A 3,4-Dichloroaniline C Intermediate A A->C Heat B Diethyl (ethoxymethylene)malonate B->C D Intermediate B (Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate) C->D High-boiling solvent (e.g., Diphenyl ether) Heat E Intermediate C (6,7-Dichloro-4-hydroxyquinoline) D->E Aqueous NaOH, then Acid F This compound (Final Intermediate) E->F POCl3

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol describes a four-step synthesis of this compound starting from 3,4-dichloroaniline.

Materials:

  • 3,4-Dichloroaniline

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of Diethyl 2-((3,4-dichlorophenyl)amino)methylene)malonate (Intermediate A)

    • In a round-bottom flask, combine 3,4-dichloroaniline (1 equiv.) and diethyl (ethoxymethylene)malonate (1.05 equiv.).

    • Heat the mixture at 110-120 °C for 2 hours with stirring.

    • Cool the reaction mixture and purify by recrystallization from ethanol to yield Intermediate A.

  • Step 2: Synthesis of Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate (Intermediate B)

    • Add Intermediate A to a high-boiling solvent such as diphenyl ether in a suitable reaction vessel.

    • Heat the mixture to 250-260 °C and maintain this temperature for 30 minutes.

    • Cool the mixture and add hexanes to precipitate the product.

    • Filter the solid, wash with hexanes, and dry to obtain Intermediate B.

  • Step 3: Synthesis of 6,7-Dichloro-4-hydroxyquinoline (Intermediate C)

    • Suspend Intermediate B in a 10% aqueous solution of sodium hydroxide.

    • Reflux the mixture for 2 hours until hydrolysis is complete (monitor by TLC).

    • Cool the solution and acidify with concentrated HCl to a pH of approximately 4-5 to precipitate the carboxylic acid intermediate.

    • Filter the solid and then heat it in diphenyl ether at 250-260 °C until gas evolution (CO₂) ceases, indicating complete decarboxylation.

    • Cool the mixture and collect the precipitated Intermediate C by filtration.

  • Step 4: Synthesis of this compound

    • Caution: This step involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

    • Carefully add Intermediate C to an excess of phosphorus oxychloride.

    • Heat the mixture at reflux for 3 hours.

    • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Application of this compound in the Synthesis of Novel 4-Aminoquinoline Analogs

The chlorine atom at the C-4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution. This allows for the introduction of various side chains, a key step in the synthesis of chloroquine-like antimalarials.

Proposed Synthetic Workflow for this compound-based Antimalarials

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Amine Side Chain (e.g., N,N-diethyl-1,4-pentanediamine) B->C D Novel 4-Amino-6,7-dichloroquinoline Analog C->D Phenol (catalyst/solvent) Heat (e.g., 130°C)

Caption: General scheme for synthesizing 4-aminoquinoline analogs.

Protocol 2: Synthesis of a Novel 4-Amino-6,7-dichloroquinoline Analog

This protocol details the nucleophilic aromatic substitution reaction to couple a diamine side chain to the this compound core.

Materials:

  • This compound (from Protocol 1)

  • N,N-diethyl-1,4-pentanediamine (or other suitable diamine)

  • Phenol

  • Sodium hydroxide (NaOH) solution (1 M)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, combine this compound (1 equiv.), N,N-diethyl-1,4-pentanediamine (1.5 equiv.), and phenol (3-4 equiv.). Phenol acts as both a solvent and a catalyst.

    • Heat the mixture to 130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a 1 M aqueous solution of NaOH to basify the mixture.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small percentage of triethylamine (e.g., 1%) to prevent the product from streaking on the column.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

Data Presentation and Characterization

All synthesized intermediates and final products should be thoroughly characterized to confirm their identity and purity.

Table 1: Recommended Analytical Techniques and Expected Outcomes

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidationSignals corresponding to the dichloroquinoline core and the introduced side chain.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the compound.
FT-IR Spectroscopy Functional group identificationPresence of C-Cl, C=N, and N-H (for the final product) stretches.
HPLC Purity assessmentA single major peak indicating >95% purity.
Melting Point Purity and identificationA sharp melting point range for crystalline solids.

Biological Evaluation: In Vitro Antimalarial Activity

The synthesized this compound analogs should be screened for their in vitro activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Protocol 3: In Vitro Antiplasmodial Assay (SYBR Green I-based)

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

  • Drug Preparation: Prepare stock solutions of the test compounds in DMSO and perform serial dilutions in culture medium.

  • Assay Plate Preparation: Add the diluted compounds to a 96-well plate. Then, add the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit).

  • Incubation: Incubate the plates for 72 hours at 37 °C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Reading: Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The exploration of this compound as a chemical intermediate opens up a new avenue in the quest for novel antimalarial drugs. The protocols outlined in this document provide a robust starting point for the synthesis and evaluation of a new class of quinoline-based compounds. While the biological activity of these novel analogs is yet to be determined, the strategic shift away from the well-trodden 4,7-disubstitution pattern holds significant promise for overcoming the challenge of drug resistance. Future work should focus on expanding the library of side chains at the C-4 position and exploring further functionalization of the this compound scaffold to optimize antimalarial potency and pharmacokinetic properties.

References

  • El-Sayed, M. T., & Aboelnaga, A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(7), 443-452. [Link]

  • Kapuri, B., et al. (2024). Synthesis and antimalarial activity of novel 3-substituted chloroquine derivatives. Canadian Journal of Chemistry. [Link]

  • Krafts, K., Hempelmann, E., & Skórska-Stania, A. (2012). From methylene blue to chloroquine: a brief review of the development of an antimalarial therapy. Parasitology research, 111(1), 1–6.
  • Makhoba, X. H., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development. [Link]

  • Pingaew, R., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of medicinal chemistry, 64(6), 3389–3406. [Link]

  • Shafi, S., et al. (2016). Design and Synthesis of Novel Chloroquine-based Antimalarials. Portland State University. [Link]

  • Singh, P., & Kumar, V. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Medicinal Chemistry Research, 19(8), 843-871. [Link]

  • Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for cancer. European journal of pharmacology, 625(1-3), 220–233.
  • Suresh, C., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific reports, 12(1), 4734. [Link]

  • Tukulula, M., et al. (2009). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & medicinal chemistry letters, 19(13), 3509–3512. [Link]

  • Wicht, K. J., et al. (2013). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules, 13(5), 836. [Link]

  • WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates.
  • WO2013138200A1 - Green chemistry synthesis of the malaria drug amodiaquine and analogs thereof.
  • WO2021204952A1 - New anti-malarial agents.
  • Zúñiga-Núñez, D., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

Sources

application of 6,7-dichloroquinoline in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of 6,7-Dichloroquinoline in the Synthesis of Kinase Inhibitors

Abstract

This application note details the strategic utilization of the This compound scaffold in the design and synthesis of Type I and Type II kinase inhibitors. While 6,7-dimethoxy motifs (e.g., Gefitinib, Bosutinib) are prevalent in FDA-approved drugs, the 6,7-dichloro substitution pattern offers a unique pharmacological profile by enhancing metabolic stability, modulating pKa for optimized hinge binding, and providing a versatile electrophilic core for late-stage diversification. This guide provides a validated protocol for synthesizing 4-anilino-6,7-dichloroquinoline-3-carbonitriles —potent scaffolds for EGFR, Src, and HER2 inhibition—and explores the utility of This compound-5,8-diones in targeting phosphatases (CDC25) and ROCK kinases.[1]

Introduction: The this compound Advantage

In medicinal chemistry, the quinoline ring is a "privileged structure" capable of binding to multiple receptor types. For kinase inhibitors, the 4-anilinoquinoline core mimics the adenosine moiety of ATP, forming critical hydrogen bonds with the kinase hinge region.

Why 6,7-Dichloro?

  • Metabolic Stability: Unlike methoxy groups, which are prone to O-demethylation by cytochrome P450 enzymes, chlorine atoms block metabolic hotspots, prolonging the half-life (

    
    ) of the inhibitor.
    
  • Electronic Modulation: The electron-withdrawing nature of the dichloro motif lowers the electron density of the quinoline ring.[1] This increases the electrophilicity at the C4 position, facilitating the nucleophilic aromatic substitution (

    
    ) required to attach the "warhead" aniline.
    
  • Halogen Bonding: The C6/C7 chlorines can engage in halogen bonding with carbonyl backbone residues in the ATP binding pocket, a non-covalent interaction often overlooked in standard pharmacophore modeling.

Chemical Synthesis Strategy

The synthesis of this compound-based kinase inhibitors typically follows a Gould-Jacobs type cyclization strategy.[1] This route is preferred for its scalability and the ability to introduce the critical C3-cyano group, which acts as a "gatekeeper" residue interaction point.[1]

Retrosynthetic Analysis
  • Target: 4-anilino-6,7-dichloroquinoline-3-carbonitrile.[1]

  • Disconnection: C4-N bond (SNAr)

    
     C4-Cl intermediate 
    
    
    
    Quinoline core formation.[1]
  • Starting Materials: 3,4-Dichloroaniline and Ethyl (ethoxymethylene)cyanoacetate.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the 4,6,7-Trichloroquinoline-3-carbonitrile Core

This protocol constructs the bicyclic core required for kinase inhibition.

Reagents:

  • 3,4-Dichloroaniline (1.0 equiv)

  • Ethyl (ethoxymethylene)cyanoacetate (1.1 equiv)[1]

  • Dowtherm A (Eutectic mixture of biphenyl/diphenyl ether)

  • Phosphorus oxychloride (

    
    )[1][2]
    

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3,4-dichloroaniline (16.2 g, 100 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.6 g, 110 mmol) in toluene (150 mL).

    • Reflux for 3–4 hours.[1] Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of aniline.[1]

    • Evaporate the solvent to yield the intermediate ethyl 2-cyano-3-((3,4-dichlorophenyl)amino)acrylate .[1]

  • Thermal Cyclization (Gould-Jacobs):

    • Heat Dowtherm A (100 mL) to a rolling boil (

      
      ).
      
    • Critical Step: Add the crude acrylate intermediate portion-wise to the boiling solvent.[1] Rapid addition is necessary to prevent polymerization, but caution is required due to vigorous foaming (ethanol evolution).

    • Maintain reflux for 1 hour.

    • Cool the mixture to room temperature. Dilute with hexane (200 mL) to precipitate the product.

    • Filter the solid, wash with hexane/ethanol, and dry to obtain 6,7-dichloro-4-hydroxyquinoline-3-carbonitrile .[1]

  • Chlorination (Activation):

    • Suspend the 4-hydroxy intermediate (10 g) in neat

      
       (50 mL).
      
    • Add a catalytic amount of DMF (3 drops).[1]

    • Reflux at

      
       for 4 hours until the solution becomes clear.
      
    • Quenching: Pour the reaction mixture slowly onto crushed ice/ammonia water. (Caution: Exothermic).[1]

    • Filter the precipitate, wash with water, and dry.

    • Yield: ~75-85% of 4,6,7-trichloroquinoline-3-carbonitrile .[1]

Protocol B: C4-Functionalization (The Kinase Specificity Step)

This step attaches the aniline moiety that dictates kinase selectivity (e.g., EGFR vs. Src).

Reagents:

  • 4,6,7-Trichloroquinoline-3-carbonitrile (1.0 equiv)[1]

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline for EGFR targeting) (1.1 equiv)[1]

  • Solvent: Isopropanol or Ethanol[1]

  • Base: Pyridine or Diisopropylethylamine (DIPEA) (optional, often not needed in alcohol reflux)

Methodology:

  • Dissolve the trichloroquinoline core (1.0 mmol) in isopropanol (10 mL).

  • Add the substituted aniline (1.1 mmol).

  • Reflux for 4–6 hours. The product often precipitates as the hydrochloride salt.[1]

  • Cool to room temperature. Filter the solid.[1][2][3]

  • Wash with cold isopropanol and ether.[1]

  • Purification: If necessary, neutralize with saturated

    
     and recrystallize from ethanol/water.
    

Visualization: Synthesis & Mechanism

Diagram 1: Synthesis Workflow (Gould-Jacobs Route)

SynthesisWorkflow SM1 3,4-Dichloroaniline Inter1 Enamine Intermediate (Acrylate) SM1->Inter1 Condensation (Toluene, Reflux) SM2 Ethyl (ethoxymethylene) cyanoacetate SM2->Inter1 Core 6,7-Dichloro-4-hydroxy quinoline-3-carbonitrile Inter1->Core Cyclization (Dowtherm A, 250°C) Activated 4,6,7-Trichloro quinoline-3-carbonitrile Core->Activated Chlorination (POCl3, Reflux) Final Target Kinase Inhibitor (4-Anilino-6,7-dichloro...) Activated->Final SNAr (Aniline) (iPrOH, Reflux)

Caption: Step-wise construction of the this compound kinase inhibitor scaffold via the Gould-Jacobs reaction.

Diagram 2: Pharmacophore Binding Mode (EGFR Model)

BindingMode Hinge Hinge Region (Met793) Gatekeeper Gatekeeper (Thr790) Pocket Hydrophobic Pocket N1 Quinoline N1 N1->Hinge H-Bond Acceptor C3_CN C3-Cyano Group C3_CN->Gatekeeper Steric/Electronic Fit Cl_67 6,7-Dichloro Motif Cl_67->Pocket Metabolic Shielding & Halogen Bonding Aniline 4-Anilino Ring Aniline->Pocket Hydrophobic Interaction

Caption: Conceptual binding mode of 4-anilino-6,7-dichloroquinoline-3-carbonitrile within the ATP-binding pocket of EGFR.[1]

Specialized Application: this compound-5,8-dione[1][4][5][6]

Apart from the 4-anilino scaffold, the 5,8-dione derivative of this compound is a potent pharmacophore for CDC25 phosphatase and ROCK kinase inhibition.

  • Mechanism: The quinone moiety acts as a Michael acceptor, covalently modifying cysteine residues in the active site of phosphatases.

  • Synthesis Note: This scaffold is typically accessed by oxidation of 6,7-dichloro-5,8-dimethoxyquinoline or directly from 6,7-dichloro-8-hydroxyquinoline.[1]

  • Protocol Modification: For these targets, the C6 and C7 chlorines are often displaced by amines to fine-tune the redox potential and solubility.

Data Summary: Structure-Activity Relationship (SAR)

Feature6,7-Dimethoxy (Standard)6,7-Dichloro (Target)Impact on Drug Design
Electronic Effect Electron Donating (+M)Electron Withdrawing (-I)Increases reactivity of C4-Cl; alters N1 pKa.[1]
Metabolic Stability Low (O-demethylation)HighProlongs in vivo half-life; reduces clearance.[1]
Lipophilicity ModerateHighEnhances membrane permeability; may increase protein binding.[1]
Covalent Potential NoneLow/ModerateC6/C7 Cl can be displaced in specific environments (rare).[1]

References

  • Synthesis of 4-anilino-3-quinolinecarbonitriles

    • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The effect of the 6,7-substituents on the inhibition of EGFR and HER-2 kinases.
    • Source: [1]

  • Gould-Jacobs Reaction Protocol

    • Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline (Organic Syntheses).[4]

    • Source: [1]

  • CDC25/ROCK Inhibition by Quinoline-5,8-diones

    • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
    • Source: [1]

  • Biological Activity of Dichloroquinolines

    • Gong, P., et al. (2014).
    • Source: [1]

Sources

developing HPLC methods for 6,7-dichloroquinoline purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced HPLC Method Development for 6,7-Dichloroquinoline Purity Assessment

Introduction & Chemical Context

This compound (6,7-DCQ) is a critical heterocyclic building block used in the synthesis of diverse pharmacophores, including antimalarials, kinase inhibitors, and antibacterial agents. Unlike its more common isomer, 4,7-dichloroquinoline (a precursor to chloroquine), 6,7-DCQ is typically synthesized via the Skraup reaction or Gould-Jacobs cyclization starting from 3,4-dichloroaniline.

The Analytical Challenge: The primary challenge in assessing the purity of 6,7-DCQ is not merely separating it from the starting material, but resolving it from its regioisomers , specifically 5,6-dichloroquinoline . During the cyclization of 3,4-dichloroaniline, ring closure can theoretically occur at either the 2- or 6-position (relative to the amino group), leading to isomeric mixtures that possess nearly identical hydrophobicity (LogP) and pKa values.

Physicochemical Profile:

  • Structure: Bicyclic aromatic heterocycle with electron-withdrawing chlorine atoms.

  • pKa: Estimated ~2.5 – 3.0 (Significantly lower than quinoline’s 4.9 due to the -I effect of chlorines).

  • LogP: ~3.4 – 3.6 (Highly lipophilic).

  • Solubility: Sparingly soluble in water; soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.

Method Development Strategy

To ensure a robust method, we must move beyond generic C18 gradients. The separation relies on exploiting subtle differences in the


-electron distribution between the 6,7- and 5,6-isomers.
Stationary Phase Selection
  • C18 (Octadecyl): Good for general purity but often fails to resolve positional isomers (critical pair: 5,6-DCQ / 6,7-DCQ).

  • Phenyl-Hexyl / Biphenyl: Recommended. These phases interact via

    
    -
    
    
    
    stacking. The electron density differences between the isomers allow for enhanced selectivity (
    
    
    ) compared to hydrophobic interaction alone.
  • PFP (Pentafluorophenyl): Alternative for difficult isomer separations, utilizing dipole-dipole interactions.

Mobile Phase & pH Control

Given the low pKa (~2.5), 6,7-DCQ is neutral at pH > 4.5.

  • Low pH (0.1% Formic Acid/TFA, pH ~2): The nitrogen is partially protonated. This can improve peak shape by masking silanols but may reduce retention.

  • Mid-High pH (Ammonium Bicarbonate, pH 7-10): The molecule is fully neutral. This maximizes retention and hydrophobic interaction, often improving resolution of neutral isomers on Phenyl phases. Caution: Ensure the column is pH stable (e.g., hybrid silica).

Visualization: Method Development Decision Tree

The following workflow illustrates the logical path for selecting the optimal separation conditions.

MethodDevelopment Start Start: 6,7-DCQ Purity Assessment CheckSolubility Solubility Check (Dissolve in MeOH/ACN) Start->CheckSolubility Screening Initial Screening Column: C18, pH 2.5 (Formic Acid) CheckSolubility->Screening ResolutionCheck Is Resolution (Rs) > 2.0 for Isomers? Screening->ResolutionCheck Optimize Optimize Gradient & Flow Rate ResolutionCheck->Optimize Yes SelectivityChange Change Selectivity Mechanism ResolutionCheck->SelectivityChange No (Co-elution) FinalMethod Final Method Validation Optimize->FinalMethod PhenylScreen Screen Phenyl-Hexyl / Biphenyl Mobile Phase: MeOH (promotes pi-pi) SelectivityChange->PhenylScreen PHCheck Check pH Effect Try pH 7.0 (Ammonium Acetate) PhenylScreen->PHCheck PHCheck->Optimize Rs > 1.5 PHCheck->SelectivityChange Rs < 1.5 (Try PFP)

Caption: Decision tree for optimizing separation of this compound from its positional isomers.

Detailed Experimental Protocols

Equipment & Materials
  • HPLC System: Quaternary pump, Autosampler, DAD/PDA Detector (Agilent 1260/1290 or Waters Alliance/Acquity).

  • Column:

    • Primary: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Secondary (Isomer Selective): Phenomenex Kinetex Biphenyl or Waters XBridge Phenyl-Hexyl (100 mm x 4.6 mm, 2.6/3.5 µm).

  • Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of 6,7-DCQ reference standard into a 10 mL volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 mins.

  • Impurity Stock (if available): Prepare 3,4-dichloroaniline and 5,6-dichloroquinoline stocks at 0.5 mg/mL in Methanol.

  • System Suitability Solution: Mix 6,7-DCQ (0.5 mg/mL) with impurities (0.05 mg/mL) to target a 10% impurity spike level for resolution testing.

Recommended Method Parameters
ParameterCondition A (General Purity)Condition B (Isomer Resolution)
Column C18 (3.5 µm, 4.6 x 100 mm)Phenyl-Hexyl / Biphenyl (2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B AcetonitrileMethanol (Enhances

-

selectivity)
Flow Rate 1.0 mL/min0.8 mL/min
Temp 30°C25°C (Lower temp improves selectivity)
Detection UV 254 nm (bw 4, ref 360)UV 254 nm
Injection 5.0 µL3.0 µL

Gradient Table (Condition B - Recommended for Isomers):

Time (min)% Mobile Phase B (MeOH)Comments
0.040Initial Hold
10.080Linear Ramp
12.095Wash
14.095Hold
14.140Re-equilibration
18.040End

Validation Framework (Self-Validating System)

To ensure the method is "self-validating" during routine use, specific System Suitability Criteria (SSC) must be hard-coded into the data processing method.

System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between 6,7-DCQ and nearest impurity (likely 5,6-DCQ or 3,4-dichloroaniline).
    
  • Tailing Factor (

    
    ):  0.8 – 1.5. (If 
    
    
    
    , increase buffer strength or switch to HILIC mode if extremely basic, though unlikely for this compound).
  • Precision (RSD): < 0.5% for retention time; < 1.0% for area (n=6 injections).

Linearity & Sensitivity
  • Range: 0.1 µg/mL to 100 µg/mL (covering 0.05% to 120% of target concentration).

  • LOD/LOQ: Estimated LOQ is ~0.05 µg/mL using UV 254 nm, sufficient for 0.1% impurity reporting thresholds (ICH Q3A).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Co-elution of Isomers Insufficient selectivity on C18.Switch to Biphenyl or Phenyl-Hexyl column. Use Methanol instead of ACN to promote

-interactions.
Peak Tailing Interaction of basic Nitrogen with silanols.Ensure Mobile Phase pH is controlled. Add 10-20 mM Ammonium Acetate. Use end-capped columns.
Baseline Drift UV absorbance of Formic Acid at low wavelengths.Use Phosphoric Acid (if non-MS) or switch detection to 254 nm where formate is transparent.
Ghost Peaks Carryover of lipophilic impurities.Add a needle wash step with 90% ACN/10% Water.

References

  • PubChem. 4,7-Dichloroquinoline Compound Summary. (Note: Used for physicochemical property estimation of the dichloro-quinoline scaffold). Link

  • ICH Guidelines. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1] Link

  • SIELC Technologies. Separation of Dichloroquinoline Isomers on Newcrom R1. (Application Note demonstrating reverse-phase behavior of chlorinated quinolines). Link

  • Organic Syntheses. Synthesis of Quinoline Derivatives via Skraup Reaction. (Provides context on impurity formation mechanisms). Link

  • ACD/Labs. Lipophilicity Descriptors: Understanding LogP & LogD. (Theoretical basis for mobile phase selection). Link

Sources

Application Notes & Protocols: The Use of 6,7-Dichloroquinoline as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proficient use of 6,7-dichloroquinoline as an analytical reference standard. This compound is a critical intermediate in the synthesis of various pharmaceutical compounds and, consequently, a potential process-related impurity that must be monitored and controlled. These application notes detail the physicochemical properties, handling, and specific analytical protocols for the identification and quantification of this compound, ensuring the purity, safety, and efficacy of Active Pharmaceutical Ingredients (APIs). The methodologies provided are grounded in established chromatographic principles and are designed to be self-validating through rigorous system suitability criteria.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic organic compound that serves as a pivotal building block in the synthesis of several quinoline-based drugs. While its role as a synthetic intermediate is crucial, its potential presence as a residual impurity in final drug substances presents a significant analytical challenge. Regulatory bodies mandate strict control over impurities in pharmaceutical products, making highly pure, well-characterized reference standards essential for developing and validating analytical methods.[1]

This guide focuses on the application of this compound as a reference standard for impurity profiling, primarily in the context of Active Pharmaceutical Ingredients (APIs) where it may be present as a process-related impurity. Its accurate quantification is paramount for batch release testing and stability studies.

Physicochemical Characteristics and Handling

A thorough understanding of the reference standard's properties is fundamental to its correct application. The physical and chemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 40635-11-8[2]
Molecular Formula C₉H₅Cl₂N[2][3]
Molecular Weight 198.0 g/mol [2]
Appearance White to pale brown powder/solid[4]
Melting Point 84 - 86 °C[5]
Solubility Soluble in Chloroform. Insoluble in water.[4]
Chemical Stability Stable under normal, recommended storage conditions. Air sensitive.[5][6]
Storage and Handling Protocols

To maintain the integrity and stability of the this compound reference standard, adherence to proper storage and handling procedures is critical.

  • Storage: The standard should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6][7][8] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation due to air sensitivity.[5][7]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid the formation of dust and inhalation. Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Application: Impurity Profiling in Pharmaceutical Synthesis

The primary application of this compound as a reference standard is for the identification and quantification of this compound as an impurity in APIs. It is a known intermediate in the synthesis of various drugs, and its carryover into the final product must be controlled.

The diagram below illustrates the logical relationship where this compound can arise as a process-related impurity during the synthesis of a target API from a starting material like m-chloroaniline.

Start Starting Material (e.g., m-chloroaniline) Intermediate Intermediate Synthesis (Cyclization & Chlorination) Start->Intermediate Step 1 RefStd This compound (Process Intermediate) Intermediate->RefStd Step 2 API_Synth Final API Synthesis (e.g., Nucleophilic Substitution) RefStd->API_Synth Step 3 Impurity Residual Impurity (this compound) RefStd->Impurity Carryover API Final API Product API_Synth->API Impurity->API

Caption: Logical flow showing this compound as a key intermediate and potential impurity.

Experimental Protocol: Quantification by HPLC-UV

This section provides a detailed protocol for the quantification of this compound in a drug substance using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

The method separates this compound from the main API and other impurities on a C18 stationary phase. Quantification is achieved by comparing the peak area of the impurity in the sample to that of a known concentration of the this compound reference standard (external standard method).

Materials and Instrumentation
  • Reference Standard: this compound (purity ≥99.0%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Reagents: Ammonium Acetate (analytical grade)

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention and separation for quinoline derivatives.
Mobile Phase A 50 mM Ammonium Acetate in WaterBuffered aqueous phase to ensure consistent peak shape and retention time.
Mobile Phase B AcetonitrileOrganic modifier to elute the analytes from the C18 column.
Gradient 0-5 min (20% B), 5-20 min (20-80% B), 20-25 min (80% B), 25.1-30 min (20% B)A gradient elution ensures the separation of early-eluting polar impurities and the target API, while providing sufficient resolution for this compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 254 nmA common wavelength for aromatic compounds like quinolines, offering good sensitivity.
Preparation of Solutions
  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (1 µg/mL): Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent. This concentration is typically representative of a 0.1% impurity level relative to a 1 mg/mL sample concentration.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 50 mg of the API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary.

Experimental and Data Analysis Workflow

The following diagram outlines the step-by-step workflow for the HPLC analysis.

cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase prep_std Prepare Reference Standard Solution prep_sample Prepare API Sample Solution sys_suit System Suitability Test (Inject Working Standard 5x) prep_sample->sys_suit check Check RSD ≤ 5.0%? sys_suit->check check->sys_suit Fail inject_blank Inject Blank (Diluent) check->inject_blank Pass inject_std Inject Working Standard inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample identify Identify Peak by Retention Time inject_sample->identify integrate Integrate Peak Areas identify->integrate calculate Calculate Impurity (%) integrate->calculate

Caption: Step-by-step experimental workflow for HPLC-based impurity quantification.

System Suitability

Before sample analysis, the chromatographic system must be verified. Inject the Working Standard Solution (1 µg/mL) five times and evaluate the following parameters:

  • Precision: The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 5.0%.

  • Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.

  • Theoretical Plates: The column efficiency should be ≥ 2000 theoretical plates for the this compound peak.

Calculation

The percentage of this compound in the API sample is calculated using the following formula:

% Impurity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100

Where:

  • Area_Sample: Peak area of this compound in the sample chromatogram.

  • Area_Standard: Average peak area of this compound from the working standard injections.

  • Conc_Standard: Concentration of the working standard solution (e.g., 1 µg/mL).

  • Conc_Sample: Concentration of the API sample solution (e.g., 1000 µg/mL).

  • Purity_Standard: Purity of the this compound reference standard (e.g., 99.5% = 0.995).

Identity Confirmation by Mass Spectrometry (MS)

While HPLC-UV provides quantitative data based on retention time, co-elution can occur. Therefore, orthogonal verification using a mass-selective detector is recommended for unequivocal peak identification, especially during method development and validation.

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Procedure: Utilize the same HPLC method described above, diverting the column effluent to an MS detector (e.g., a Quadrupole or Time-of-Flight instrument).

  • Expected Result: The mass spectrum of the peak corresponding to this compound should show a molecular ion [M+H]⁺ at m/z 198.0, consistent with its molecular weight and exhibiting the characteristic isotopic pattern for a molecule containing two chlorine atoms.[2][3]

Conclusion

The this compound reference standard is an indispensable tool for the quality control of quinoline-based pharmaceuticals. Its proper handling and application in validated analytical methods, such as the HPLC-UV protocol detailed herein, are fundamental to ensuring that drug products meet the stringent purity and safety requirements set by global regulatory authorities. This guide provides the foundational knowledge and practical steps to effectively implement this compound as a reference standard in a modern analytical laboratory.

References

  • Thermo Fisher Scientific. (2012-01-09).
  • Acros Organics. (2012-01-09).
  • Price, C. C., & Roberts, R. M. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • de Oliveira, A. R. M., & de Gaitani, C. M. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Revista de Ciências Farmacêuticas Básica e Aplicada, 42. [Link]

  • Al-Hussain, S. A., et al. (2022). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. Molecules, 27(19), 6528. [Link]

  • Beteck, R. M., et al. (2024). New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. Research Square. [Link]

  • Antonini, I., et al. (2016). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 59(1), 246-262. [Link]

  • Xu, J., et al. (2014). Industrial preparation method of 4,7-dichloroquinoline.
  • Tan, Y. S., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development. [Link]

  • Scribd. Synthesis of 4,7-Dichloroquinoline. [Link]

  • Gomha, S. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(11), 723-729. [Link]

  • Pharmaffiliates. 4,7-Dichloroquinoline | CAS No: 86-98-6. [Link]

  • Acanthus Research. Drug Impurities Reference Standards. [Link]

  • Alentris Research Pvt. Ltd. 4,7-Dichloroquinoline - API Impurities. [Link]

  • Wikipedia. 4,7-Dichloroquinoline. [Link]

  • Lee, J. H., et al. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Applied Sciences, 11(21), 10328. [Link]

  • de Oliveira, A. R. M., & de Gaitani, C. M. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PubMed. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline. [Link]

Sources

Application Note: Modular Synthesis of 7-Chloroquinoline Bioconjugates via CuAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Drug Strategy

The 7-chloroquinoline (7-CQ) scaffold is the pharmacophore responsible for the antimalarial activity of chloroquine and hydroxychloroquine. However, widespread resistance and the need for dual-action therapeutics (e.g., anticancer/antimalarial) have driven the development of Covalent Hybrid Drugs .

This guide details the synthesis of 7-CQ hybrids using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Unlike traditional coupling, CuAAC offers a bio-orthogonal, high-yield pathway to link the 7-CQ core with diverse partners (e.g., isatin, chalcones, benzimidazoles) via a stable 1,2,3-triazole linker.

Key Technical Insight: The primary challenge in this workflow is not the click reaction itself, but the solubility mismatch between the hydrophobic quinoline core and standard aqueous click conditions, and the tendency of the quinoline nitrogen to chelate copper , potentially stalling the catalyst.

Strategic Synthesis Architecture

The synthesis relies on the differential reactivity of the chlorines on the starting material, 4,7-dichloroquinoline . The chlorine at position C4 is highly susceptible to Nucleophilic Aromatic Substitution (


), while the chlorine at C7 remains inert, preserving the essential pharmacophore.
Retrosynthetic Logic (Graphviz)

G cluster_0 Precursor Engineering (SNAr) cluster_1 Click Reaction (CuAAC) cluster_2 Target Hybrid DCQ 4,7-Dichloroquinoline Azide_Path Route A: Sodium Azide (DMF, 65°C) DCQ->Azide_Path Direct Substitution Alkyne_Path Route B: Propargylamine (Neat/EtOH, Reflux) DCQ->Alkyne_Path Amine Displacement Click_Azide 4-Azido-7-CQ (Azide Handle) Azide_Path->Click_Azide Click_Alkyne N-Propargyl-7-CQ (Alkyne Handle) Alkyne_Path->Click_Alkyne Triazole 1,4-Disubstituted 1,2,3-Triazole Hybrid Click_Azide->Triazole + Alkyne Partner Click_Alkyne->Triazole + Azide Partner Catalyst CuSO4 / NaAsc (Solvent: t-BuOH/H2O or DMSO) Catalyst->Triazole Catalysis

Caption: Divergent synthetic pathways for installing click handles at the C4 position of 4,7-dichloroquinoline.

Experimental Protocols

Protocol A: Precursor Functionalization ( )

Before "clicking," you must install the handle. The C4-chlorine is displaced by nucleophiles.[1]

Option 1: Synthesis of 4-Azido-7-chloroquinoline (The "Azide Core")

Use this route if your partner molecule has an alkyne handle.

  • Reagents: Dissolve 4,7-dichloroquinoline (1.0 eq) in anhydrous DMF (5 mL per mmol).

  • Nucleophile: Add Sodium Azide (

    
    ) (2.0 eq).
    
    • Safety Note: Low molecular weight organic azides can be explosive. Maintain C/N ratio > 3. Work behind a blast shield.

  • Reaction: Heat to 65°C for 6–8 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3). The starting material spot (higher Rf) will disappear.

  • Workup: Cool to RT. Pour into ice-cold water. The product usually precipitates as a solid. Filter, wash with water, and dry.

  • Yield: Typically 75–85%.

Option 2: Synthesis of N-(Prop-2-ynyl)-7-chloroquinolin-4-amine (The "Alkyne Core")

Use this route if your partner molecule has an azide handle.

  • Reagents: 4,7-dichloroquinoline (1.0 eq) and Propargylamine (3.0 – 5.0 eq).

  • Conditions:

    • Method A (Neat): Reflux neat amine at 80°C for 4 hours. (Fastest, but requires excess amine).

    • Method B (Solvent): Ethanol or n-Butanol, reflux for 12 hours.

  • Workup:

    • Evaporate excess solvent/amine.

    • Basify with sat.

      
       (pH ~8-9).
      
    • Extract with DCM or EtOAc.

  • Purification: Recrystallization from Ethanol/Ether is often sufficient to remove trace diamine polymers.

Protocol B: The CuAAC Click Reaction

Standard conditions often fail for 7-CQ due to solubility. This modified protocol uses DMSO to ensure homogeneity.

Reagents:

  • Component A: 7-CQ-Azide or 7-CQ-Alkyne (1.0 eq)

  • Component B: Complementary Alkyne or Azide (1.0 eq)

  • Catalyst:

    
     (10 mol%)
    
  • Reductant: Sodium Ascorbate (NaAsc) (20 mol%)

  • Solvent: DMSO / Water (4:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve Component A and B in DMSO.

  • Catalyst Prep: Dissolve

    
     and NaAsc separately in minimal water.
    
  • Initiation: Add the

    
     solution to the reaction vial, followed immediately by the NaAsc solution.
    
    • Visual Check: The solution should turn bright yellow/orange (indicating Cu(I)). If it turns brown/black, oxidation is occurring—add more ascorbate.

  • Incubation: Stir at Room Temperature for 12–24 hours.

    • Optimization: If the reaction is sluggish (due to steric bulk), heat to 40–50°C.

  • Quenching & Copper Removal (CRITICAL):

    • Add 10% aqueous ammonia or EDTA solution. Stir for 30 mins to chelate copper.

    • Extract with Ethyl Acetate.[2] The copper complex stays in the blue aqueous layer.

    • Wash organic layer with brine, dry over

      
      .
      

Troubleshooting & Optimization

The "Brick Dust" Challenge

7-CQ derivatives often have poor solubility, leading to precipitation before the reaction completes.

  • Solution: Switch solvent to DMF/Water or pure DMSO . If using pure organic solvent, use a soluble copper source like CuI with a ligand like TBTA or DIPEA .

Copper Chelation

The quinoline nitrogen can bind Cu(I), removing it from the catalytic cycle.

  • Symptom: Reaction stalls at 50% conversion.

  • Fix: Increase catalyst loading to 20 mol% or use THPTA (a water-soluble ligand) which protects the copper from non-specific chelation.

Quantitative Comparison of Conditions
ParameterStandard ClickModified for 7-CQWhy?
Solvent t-BuOH / H2ODMSO / H2O or DMF7-CQ is highly hydrophobic.
Temp RT40–60°COvercomes steric hindrance of the quinoline core.
Catalyst 1-5 mol%10-20 mol%Compensates for N-chelation by quinoline.
Workup FiltrationEDTA WashEssential to remove cytotoxic copper traces.

Application Notes: Biological Validation

Case Study 1: Antimalarial Hybrids (7-CQ + Isatin)
  • Rationale: 7-CQ inhibits hemozoin formation; Isatin inhibits parasitic proteases.

  • Result: 1,2,3-triazole linked hybrids showed

    
     values in the low micromolar range (1.49 - 13.49 
    
    
    
    ) against P. falciparum (3D7 strain).[3]
  • SAR Insight: Electron-withdrawing groups (Cl, F) on the isatin ring enhanced activity.[4]

Case Study 2: Anticancer Hybrids (7-CQ + Benzimidazole)
  • Rationale: Targeting drug-resistant breast cancer (MCF-7).

  • Result: Hybrids exhibited dual inhibition of DNA synthesis and tubulin polymerization.

  • Selectivity: High toxicity to cancer cells (

    
     ~6 
    
    
    
    ) with lower toxicity to normal fibroblasts (MRC-5).

References

  • Synthesis of 7-chloroquinoline-based 1,2,3-triazole hybrids

    • Source: ResearchG
    • Context: Detailed the synthesis of 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrids via CuI-c
    • URL:[Link]

  • Antimalarial Activity of 7-CQ-Sulfonamide Hybrids

    • Source: Future Medicinal Chemistry (via NIH/PubMed)
    • Context: Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their [1,2,3]-triazole hybrids.[3][5]

    • URL:[Link]

  • Anticancer Activity of 7-CQ Derivatives

    • Source: Taylor & Francis Online
    • Context: Click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation and evaluation of biological activity against MCF-7 and HCT-116.
    • URL:[Link]

  • Nucleophilic Substitution on 4,7-Dichloroquinoline

    • Source: BenchChem Application Notes[1]

    • Context: Protocols for reactions
  • General CuAAC Mechanism and Conditions

    • Source: Organic Chemistry Portal
    • Context: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and solvent effects.
    • URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives from 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its significance is most prominently recognized in the development of antimalarial drugs, with chloroquine being a classic example.[3][4] However, the therapeutic reach of 4-aminoquinoline derivatives extends far beyond malaria, encompassing anticancer, antiviral, anti-inflammatory, and antibacterial applications.[1][2][5] The versatility of this scaffold lies in the amenability of the 4-position of the quinoline ring to substitution, allowing for the introduction of various side chains that modulate the compound's biological activity.

4,7-Dichloroquinoline is a readily available and versatile starting material for the synthesis of a diverse library of 4-aminoquinoline derivatives. The chlorine atom at the 4-position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 7-position.[6] This inherent regioselectivity is a key advantage, enabling the selective introduction of a wide array of amine nucleophiles at the desired position.

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-aminoquinoline derivatives from 4,7-dichloroquinoline. It is intended for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles and practical insights to ensure successful and reproducible synthesis.

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-aminoquinoline derivatives from 4,7-dichloroquinoline proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

In contrast to electrophilic aromatic substitution where an electron-rich aromatic ring is attacked by an electrophile, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring.[9] The presence of the electronegative nitrogen atom in the quinoline ring, along with the electron-withdrawing chloro group, renders the 4-position sufficiently electrophilic for nucleophilic attack.

The SNAr mechanism is a two-step process:

  • Addition of the Nucleophile: The amine nucleophile attacks the carbon atom bearing the chlorine at the 4-position. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[7][8] The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitrogen atom.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4,7-dichloroquinoline 4,7-Dichloroquinoline Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 4,7-dichloroquinoline->Meisenheimer_Complex Nucleophilic Attack Amine R-NH₂ (Nucleophile) 4-Aminoquinoline 4-Aminoquinoline Derivative Meisenheimer_Complex->4-Aminoquinoline Elimination of Cl⁻ HCl HCl

Caption: The SNAr mechanism for the synthesis of 4-aminoquinoline derivatives.

Key Factors Influencing the SNAr Reaction

Several factors can influence the rate and efficiency of the SNAr reaction:

  • Nucleophilicity of the Amine: More nucleophilic amines will react faster. Primary amines are generally more reactive than secondary amines due to less steric hindrance.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are often used as they can solvate the Meisenheimer complex and facilitate the reaction.[1][3] In some cases, the reaction can be carried out neat (without a solvent), especially when the amine is a liquid at the reaction temperature.[10][11]

  • Presence of a Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the HCl generated during the reaction.[3][12] This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative 4-aminoquinoline derivatives. These can be adapted for the synthesis of a wide range of analogs by varying the amine nucleophile.

Protocol 1: Synthesis of N'-(7-chloroquinolin-4-yl)propane-1,3-diamine

This protocol describes a neat synthesis, which is a solvent-free approach.

Materials:

  • 4,7-dichloroquinoline

  • 1,3-Diaminopropane

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4,7-dichloroquinoline (1.0 eq).

  • Add an excess of 1,3-diaminopropane (at least 2.0 eq). The excess amine also acts as the solvent and base.

  • Heat the reaction mixture to reflux with constant stirring for 2-10 hours.[11][13] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the reaction mixture in dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of N-benzyl-4-aminoquinoline Derivatives

This protocol utilizes a solvent and a base, which is a more conventional approach.[3][12]

Materials:

  • 4,7-dichloroquinoline

  • Substituted benzylamine (e.g., o-(diethylaminomethyl)benzylamine)

  • N-methyl-2-pyrrolidone (NMP)

  • Potassium Carbonate (K₂CO₃)

  • Triethylamine (Et₃N)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq), the desired benzylamine (1.0-1.2 eq), potassium carbonate (1.5-2.0 eq), and anhydrous NMP.

  • Add triethylamine (1.5-2.0 eq) to the mixture.

  • Heat the reaction mixture under a nitrogen atmosphere at a temperature ranging from 120°C to reflux for 12-24 hours.[12] Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer extensively with brine (at least 5 times) to remove the NMP.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of 4-aminoquinolines, often leading to higher yields in shorter reaction times (20-30 minutes).[1]

General Considerations for Microwave Synthesis:

  • Use a dedicated microwave reactor for safety and precise temperature and pressure control.

  • The reaction can be performed in a solvent such as DMSO, ethanol, or acetonitrile.[1]

  • The choice of base (if needed) depends on the amine nucleophile. For primary amines, no extra base may be required, while secondary and arylamines may necessitate the addition of a base like sodium hydroxide.[1]

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification_characterization Purification & Characterization Reactants Combine 4,7-dichloroquinoline and Amine Nucleophile Reaction Heat (Conventional or Microwave) with Stirring Reactants->Reaction Extraction Solvent Extraction and Aqueous Washes Reaction->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Remove Solvent in vacuo Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Characterization NMR, Mass Spectrometry, Elemental Analysis Purification->Characterization

Caption: A generalized experimental workflow for the synthesis of 4-aminoquinoline derivatives.

Data Presentation and Characterization

The successful synthesis of 4-aminoquinoline derivatives must be confirmed by thorough characterization.

Quantitative Data Summary
ParameterProtocol 1 (Neat)Protocol 2 (Solvent-based)Microwave-Assisted
Reactants 4,7-dichloroquinoline, excess amine4,7-dichloroquinoline, amine, base4,7-dichloroquinoline, amine, optional base
Solvent NoneNMP, DMSO, etc.DMSO, ethanol, etc.
Temperature Reflux120°C - Reflux140-180°C
Reaction Time 2-10 hours12-24 hours20-30 minutes
Typical Yield Good to excellentGood to excellent80-95%
Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the aromatic protons on the quinoline ring and the protons of the side chain provide definitive structural information.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the synthesized compound, confirming its identity.[12]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should be within ±0.4% of the calculated values for the desired compound.[12]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as N-H stretches in the amine side chain.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Insufficient reaction time or temperature- Deactivated nucleophile (protonated)- Poor quality starting materials- Increase reaction time and/or temperature- Ensure the addition of a suitable base- Check the purity of reactants
Formation of multiple products - Side reactions due to high temperature- Reaction at the 7-position (less common)- Lower the reaction temperature- Optimize reaction conditions to favor substitution at the 4-position
Difficulty in purification - Residual high-boiling solvent (e.g., NMP)- Similar polarity of product and byproducts- Ensure thorough washing to remove the solvent- Optimize the mobile phase for column chromatography

Conclusion

The synthesis of 4-aminoquinoline derivatives from 4,7-dichloroquinoline is a robust and versatile method for generating a diverse range of compounds with significant therapeutic potential. By understanding the underlying SNAr mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize novel analogs for drug discovery and development. The protocols and insights provided in this guide serve as a valuable resource for navigating the synthesis, purification, and characterization of this important class of molecules.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC. [Link]

  • New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. Research Square. [Link]

  • 4-aminoquinolines as Antimalarial Drugs. University of Birmingham. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]

  • Diverse Pharmacological Activities of 4-Aminoquinoline and its Derivatives. ResearchGate. [Link]

  • Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving 6,7-Dichloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6,7-dichloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of its synthesis and optimize your yields. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to this compound Synthesis

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its synthesis, while based on classical reactions, presents unique challenges that can impact yield and purity. The most common and adaptable route for this specific isomer is the Gould-Jacobs reaction , which we will focus on in this guide. This multi-step process, starting from 3,4-dichloroaniline, involves a series of transformations that each require careful control to maximize the final product yield.[1]

This guide will walk you through the critical steps of the Gould-Jacobs synthesis of this compound, highlighting common pitfalls and providing actionable solutions.

The Gould-Jacobs Pathway for this compound Synthesis

The synthesis of this compound via the Gould-Jacobs reaction can be broken down into four key stages. Understanding the causality behind the experimental choices at each stage is crucial for success.

Gould_Jacobs_Pathway A 3,4-Dichloroaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Diethyl (3,4-dichloroanilino)methylenemalonate A->B Condensation (Ethanol elimination) C Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate B->C Thermal Cyclization (High Temperature) D 6,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid C->D Saponification (Base Hydrolysis) E 6,7-Dichloro-4-hydroxyquinoline D->E Decarboxylation (Heat) F This compound E->F Chlorination (e.g., POCl3)

Caption: Overall workflow of the Gould-Jacobs synthesis of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What is the most critical step for maximizing the overall yield?

A1: The thermal cyclization of diethyl (3,4-dichloroanilino)methylenemalonate to form the quinoline core is arguably the most critical and often lowest-yielding step.[2] This reaction requires high temperatures (typically >250 °C) to overcome the activation energy for the intramolecular 6-electron cyclization.[1][3] Insufficient temperature will lead to incomplete reaction, while excessively high temperatures or prolonged reaction times can cause decomposition and the formation of tarry by-products, significantly reducing the yield and complicating purification.[4]

Q2: Can other isomers, like 5,6-dichloroquinoline, form during the cyclization step?

A2: Yes, the formation of regioisomers is a potential issue. While the cyclization of anilines with electron-withdrawing groups tends to favor cyclization at the less sterically hindered ortho position, the electronic effects of the two chlorine atoms in 3,4-dichloroaniline can influence the regioselectivity. Cyclization at the C2 position of the aniline ring would lead to the undesired 5,6-dichloroquinoline isomer. To favor the formation of the desired this compound, it is crucial to maintain precise temperature control during the cyclization.

Q3: What are the best practices for the final chlorination step?

A3: The conversion of 6,7-dichloro-4-hydroxyquinoline to the final product using a chlorinating agent like phosphorus oxychloride (POCl₃) is a critical transformation.[5] Key best practices include:

  • Anhydrous Conditions: POCl₃ is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reagent.[5]

  • Temperature Control: The reaction is typically performed at elevated temperatures (e.g., 90-115 °C).[6] Careful temperature control is necessary to drive the reaction to completion without causing unwanted side reactions.

  • Stoichiometry: An excess of POCl₃ is generally used to ensure complete conversion of the hydroxyl group.[6]

  • Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to ice-water to decompose the excess POCl₃. This is a highly exothermic process and should be done with caution in a well-ventilated fume hood.[5]

Q4: How can I effectively purify the final this compound product?

A4: Purification of the crude product is essential to remove any unreacted starting materials, by-products, or decomposition products. The two primary methods are:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities. Common solvents for recrystallizing dichloroquinolines include ethanol, methanol, and mixtures of hexane/ethyl acetate or hexane/acetone.[6][7] The choice of solvent will depend on the specific impurities present.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful alternative. A suitable eluent system, often a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, will need to be determined empirically.[5]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Condensation Step 1. Incomplete reaction due to insufficient heating or reaction time.2. Impure 3,4-dichloroaniline or diethyl ethoxymethylenemalonate (DEEM).3. Loss of product during workup.1. Ensure the reaction is heated to the appropriate temperature (typically around 100-120 °C) and monitor by TLC until the starting aniline is consumed.2. Use freshly distilled or high-purity starting materials.3. Optimize the workup procedure to minimize product loss.
Low Yield or No Product in Cyclization Step 1. Insufficient temperature for cyclization.2. Decomposition of the anilinoacrylate intermediate at excessively high temperatures.3. Use of an inappropriate high-boiling solvent.1. Ensure the reaction temperature is maintained at or above 250 °C.[3] Consider using a high-boiling solvent like Dowtherm A or diphenyl ether.[8]2. Carefully control the reaction temperature and time to avoid prolonged exposure to harsh conditions.[4]3. Use a high-boiling, inert solvent that effectively transfers heat.
Low Yield in Saponification Step 1. Incomplete hydrolysis of the ester.2. Decomposition of the product under harsh basic conditions.1. Ensure a sufficient excess of base (e.g., NaOH) is used and that the reaction is heated for an adequate amount of time to ensure complete hydrolysis.2. Avoid unnecessarily long reaction times at high temperatures.
Low Yield in Decarboxylation Step 1. Incomplete decarboxylation due to insufficient temperature.2. Decomposition of the product at excessively high temperatures.1. Ensure the reaction is heated to a temperature sufficient to induce decarboxylation (typically >230 °C).[3]2. Monitor the reaction closely and avoid prolonged heating once the evolution of CO₂ has ceased.
Low Yield or Incomplete Reaction in Chlorination Step 1. Presence of moisture in the reaction.2. Insufficient amount of chlorinating agent (e.g., POCl₃).3. Inadequate heating or reaction time.1. Use freshly distilled POCl₃ and ensure all glassware is scrupulously dried. Conduct the reaction under an inert atmosphere.[5]2. Use a sufficient excess of POCl₃ (typically 2-3 equivalents or more).[6]3. Ensure the reaction is heated to the appropriate temperature (e.g., 100-115 °C) and monitor by TLC for the disappearance of the starting material.[6]
Formation of Dark, Tarry By-products 1. Decomposition of starting materials or intermediates at high temperatures, particularly during cyclization.2. Side reactions due to the presence of impurities.1. Maintain precise temperature control throughout the high-temperature steps.[5]2. Use high-purity starting materials. Consider purifying intermediates at each step.
Difficulty in Purifying the Final Product 1. Presence of isomeric impurities.2. Formation of closely related by-products.1. Optimize the cyclization conditions to favor the formation of the desired 6,7-isomer.2. Employ a combination of purification techniques, such as recrystallization from different solvent systems followed by column chromatography if necessary.

Part 3: Experimental Protocols

The following are detailed, step-by-step methodologies for the key stages of the this compound synthesis, adapted from established procedures for analogous compounds.[8]

Protocol 1: Synthesis of Diethyl (3,4-dichloroanilino)methylenemalonate
  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring on a steam bath or in an oil bath at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • The resulting crude product, diethyl (3,4-dichloroanilino)methylenemalonate, is a viscous oil or low-melting solid and can often be used in the next step without further purification.

Protocol 2: Thermal Cyclization to Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate
  • In a separate flask, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to 250-260 °C.

  • Slowly add the crude diethyl (3,4-dichloroanilino)methylenemalonate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250-260 °C for 1-2 hours. The cyclized product should precipitate from the hot solution.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath.

  • Collect the precipitated solid by vacuum filtration and wash with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

  • The resulting solid is ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate.

Protocol 3: Saponification to 6,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid
  • Suspend the crude ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring until the solid completely dissolves (typically 1-2 hours).

  • Cool the solution to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

  • Collect the precipitated carboxylic acid by vacuum filtration and wash thoroughly with water.

Protocol 4: Decarboxylation to 6,7-Dichloro-4-hydroxyquinoline
  • Suspend the dry 6,7-dichloro-4-hydroxyquinoline-3-carboxylic acid in a high-boiling solvent like diphenyl ether.

  • Heat the mixture to 230-250 °C with stirring. The decarboxylation is evident by the evolution of carbon dioxide gas.

  • Maintain the temperature until gas evolution ceases (typically 30-60 minutes).

  • Cool the mixture and collect the precipitated 6,7-dichloro-4-hydroxyquinoline by filtration. Wash with a non-polar solvent.

Protocol 5: Chlorination to this compound
  • In a dry round-bottom flask under an inert atmosphere, suspend 6,7-dichloro-4-hydroxyquinoline in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to 100-115 °C with stirring for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Experimental_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3-5: Hydrolysis, Decarboxylation & Chlorination A Mix 3,4-dichloroaniline and DEEM B Heat at 100-120°C A->B C Obtain crude anilinoacrylate B->C D Add anilinoacrylate to hot diphenyl ether (250°C) C->D E Maintain temperature for 1-2h D->E F Cool and filter product E->F G Saponification (NaOH) F->G H Decarboxylation (Heat) G->H I Chlorination (POCl3) H->I J Workup and Purification I->J

Sources

optimizing reaction conditions for the synthesis of quinoline derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Quinoline Derivatives

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Introduction

Welcome to the Quinoline Synthesis Technical Support Center. This guide addresses the three most critical challenges in quinoline chemistry: controlling exothermic runaway (Skraup), maximizing catalytic efficiency (Friedländer), and predicting regioselectivity (Combes).

Our protocols are designed to move beyond "textbook" chemistry into robust, reproducible laboratory workflows.

Module 1: The Skraup Synthesis (Safety & Yield)

Context: The Skraup reaction (aniline + glycerol + H₂SO₄) is the industrial standard for unsubstituted quinolines but is notorious for violent exotherms and "tar" formation (polymerized acrolein).[1][2]

Q: My Skraup reaction frequently overheats and turns into a black, insoluble tar. How do I prevent this?

A: The "Violent" phase must be chemically moderated, not just thermally controlled. The sudden exotherm is caused by the rapid dehydration of glycerol to acrolein. If acrolein accumulates before reacting with aniline, it polymerizes into tar.

Optimization Protocol:

  • Add a Moderator: Do not rely solely on external cooling. Add Ferrous Sulfate (FeSO₄) or Boric Acid to the reaction mixture.[3][4] FeSO₄ acts as an oxygen carrier and moderator, smoothing the oxidation profile [1][3].

  • Reagent Order is Critical: Never add sulfuric acid to the glycerol/aniline mixture all at once.

  • Temperature Ramping: Initiate the reaction at a lower temperature to "bleed off" the acrolein formation slowly.

Visual Workflow: Safe Skraup Execution

SkraupSafety Start Start: Reagent Prep Mix Mix Aniline + Glycerol + Nitrobenzene (Oxidant) Start->Mix Moderator CRITICAL STEP: Add FeSO4 (Ferrous Sulfate) Mix->Moderator AcidAdd Slow Addition of H2SO4 (Dropwise, Ice Bath) Moderator->AcidAdd Init Initiate Reflux (Stop heat once boiling starts) AcidAdd->Init Exotherm Exotherm Subsides? Init->Exotherm Exotherm->Init No (Wait) Reflux Resume Heating (3-4 Hours) Exotherm->Reflux Yes Workup Steam Distillation (Removes Tar) Reflux->Workup

Figure 1: Optimized workflow for Skraup synthesis highlighting the critical addition of FeSO₄ to prevent thermal runaway.

Module 2: The Friedländer Synthesis (Green Catalysis)

Context: Traditional Friedländer synthesis requires harsh reflux in strong base/acid. Modern drug discovery demands milder, metal-catalyzed conditions to tolerate sensitive functional groups.

Q: I am seeing low conversion with traditional acid catalysts (HCl/H₂SO₄). What is a superior alternative?

A: Switch to Rare-Earth Triflates, specifically Scandium(III) Triflate [Sc(OTf)₃]. Sc(OTf)₃ functions as a water-tolerant Lewis acid. Unlike traditional acids, it does not decompose in the presence of water liberated during condensation, maintaining high turnover numbers [4][5].

Performance Comparison:

Catalyst SystemSolventTemp (°C)Yield (%)Reaction Time
Sc(OTf)₃ (1 mol%) Water/Ethanol 25-60 92-96% 1-2 h
HCl (Conc.)Reflux100+65-75%4-6 h
p-TSAToluene11080-85%3-5 h
Iodine (10 mol%)Solvent-Free6085-90%2-3 h

Protocol: Sc(OTf)₃ Catalyzed Synthesis

  • Mix: 2-Aminoaryl ketone (1.0 equiv) + α-methylene ketone (1.2 equiv).

  • Catalyst: Add Sc(OTf)₃ (1 mol%) in EtOH/H₂O (1:1).

  • Monitor: Stir at room temperature (or mild heat 40°C). Reaction is usually complete in <2 hours.

  • Workup: Extract with EtOAc. The catalyst remains in the aqueous phase and can often be reused [4].

Module 3: Regioselectivity in Combes Synthesis

Context: The Combes reaction (Aniline + β-diketone) can yield either the 2-substituted or 4-substituted quinoline isomer.[5] This is a frequent point of failure in structure-activity relationship (SAR) studies.

Q: How do I force the Combes reaction to produce the 4-substituted isomer instead of the 2-substituted one?

A: You must manipulate the Electronic and Steric parameters of your starting materials. The regioselectivity is determined by the cyclization step.

  • Steric Control: Bulky groups (R) on the diketone favor the 2-isomer (minimizing steric clash during ring closure).

  • Electronic Control:

    • Electron-Donating Groups (EDG) (e.g., -OMe) on the aniline favor the 2-isomer .

    • Electron-Withdrawing Groups (EWG) (e.g., -Cl, -F) on the aniline favor the 4-isomer [2][6].

Decision Tree: Predicting Your Isomer

CombesRegio Input Starting Materials: Aniline + β-Diketone Subst Check Aniline Substituent Input->Subst EDG Electron Donating (-OMe, -CH3) Subst->EDG EDG Present EWG Electron Withdrawing (-Cl, -F, -NO2) Subst->EWG EWG Present Steric Is Diketone Bulky? (e.g., t-Butyl) EDG->Steric Prod4 Major Product: 4-Substituted Quinoline EWG->Prod4 Dominant Effect Prod2 Major Product: 2-Substituted Quinoline Steric->Prod2 Yes (Steric Control) Steric->Prod2 No (Electronic Control)

Figure 2: Logic flow for predicting regiochemical outcomes in Combes synthesis based on substituent electronics and sterics.

Module 4: Troubleshooting & Purification FAQ

Q: My product streaks badly on silica gel columns. How do I purify it?

A: Quinolines are basic nitrogens. They interact strongly with the acidic silanols on silica gel, causing streaking and yield loss.

  • Solution: Pre-treat your mobile phase with 1-2% Triethylamine (TEA) or use Ammonia-saturated methanol.

  • Solvent System: Hexane:Ethyl Acetate (8:2) + 1% TEA is a standard starting point for lipophilic quinolines [7].

Q: I cannot separate the tar from the product after Skraup synthesis.

A: Do not attempt direct filtration.

  • Method: Basify the reaction mixture to pH > 10 (NaOH). Use Steam Distillation .[1][6] The quinoline will distill over with the water, leaving the polymerized tar behind. Extract the distillate with ether/DCM [3].

References

  • BenchChem Technical Support. (2025).[1][3][7][8] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Link

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry. Link

  • Organic Syntheses. (1941). Quinoline Synthesis (Skraup). Coll. Vol. 1, p.478. Link

  • Kobayashi, S., et al. (2009). Scandium Triflate in Organic Synthesis. Synlett. Link

  • NIH/PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Link

  • Wikipedia. (2025). Combes Quinoline Synthesis: Regioselectivity and Mechanism. Link

  • BenchChem. (2025).[1][3][8][9] Purification of Highly Lipophilic Quinoline Derivatives. Link

Sources

Technical Support Center: Managing Moisture Sensitivity in Dichloroquinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic reactions involving dichloroquinolines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to the moisture-sensitive nature of these reactions. Our goal is to provide practical, field-proven insights and troubleshooting strategies to help you achieve consistent and high-yielding results.

Reactions with substituted quinolines, particularly palladium-catalyzed cross-couplings, are cornerstones of modern medicinal chemistry. However, their success is often dictated by the stringent exclusion of water. This document provides a structured, question-and-answer guide to proactively manage and reactively troubleshoot moisture-related issues.

Part 1: Frequently Asked Questions (FAQs) - Proactive Moisture Management

This section addresses common questions about preparing for moisture-sensitive reactions, helping you establish a robust experimental foundation.

Q1: Why are reactions involving dichloroquinolines, especially cross-couplings, so sensitive to moisture?

A: Moisture sensitivity in these systems is multi-faceted and impacts several key components of the reaction:

  • Catalyst Deactivation: The active form of palladium catalysts, Pd(0), is highly susceptible to oxidation in the presence of water and air, which deactivates it and often leads to the formation of palladium black (inactive palladium metal).[1] This is a primary cause of sluggish or failed reactions.

  • Side Reactions of Coupling Partners: In Suzuki couplings, a common reaction for functionalizing dichloroquinolines, the boronic acid or boronate ester coupling partner can undergo protodeboronation in the presence of water.[1] This side reaction cleaves the crucial carbon-boron bond, converting the reagent into a simple arene and reducing the potential yield of your desired product.

  • Hydrolysis of Reagents and Ligands: While dichloroquinoline itself is relatively stable, other reagents can be affected. More importantly, phosphine ligands, which are essential for stabilizing the palladium catalyst, can be prone to oxidation, a process often accelerated by moisture.

  • Reaction with Hygroscopic Bases: Many protocols call for bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), which are notoriously hygroscopic.[2] Absorbed water from these bases can introduce a significant amount of moisture into an otherwise "dry" reaction, compromising the entire setup.

Q2: What are the absolute first steps I should take before setting up any moisture-sensitive reaction?

A: Proper preparation of glassware is non-negotiable. Glass surfaces are polar and adsorb a thin film of moisture from the atmosphere.[3][4] Failure to remove this layer is a common source of reaction failure.

  • Oven-Drying: Place all glassware (flasks, condensers, stir bars) in an oven at a minimum of 125°C for at least 4 hours, though overnight is preferable.[4][5]

  • Flame-Drying: For faster setup, assemble the glassware and flame-dry it under vacuum or a positive flow of inert gas (Argon or Nitrogen).[3][6] Heat the glass with a heat gun or a gentle Bunsen burner flame until all visible moisture is gone, paying attention to joints and cooler spots.

  • Cooling: Crucially, allow the hot glassware to cool to room temperature under a positive pressure of inert gas or under vacuum.[4] Cooling in ambient air will simply allow moisture to re-adsorb onto the surface.

Q3: How should I properly handle and store hygroscopic reagents like bases?

A: Hygroscopic solids readily absorb moisture from the air, and improper handling can introduce significant water into your reaction.[2][7]

  • Glovebox (Ideal): The most reliable method is to handle and weigh hygroscopic reagents inside a glovebox with a controlled inert atmosphere (O₂ and H₂O levels <10 ppm).[2][8]

  • Benchtop (If no glovebox): If a glovebox is unavailable, work quickly. Open the reagent bottle for the minimum time possible. Have your reaction flask, under a positive flow of inert gas, ready to receive the solid immediately after weighing.

  • Drying Before Use: For critical reactions, you can dry hygroscopic solids in a vacuum oven (if they are thermally stable) or in a desiccator over a strong drying agent for several days before use.[9] Pre-filled reaction vials containing accurately weighed hygroscopic salts under an inert atmosphere can also be a convenient option.[2]

Q4: What is the most effective way to dry common reaction solvents?

A: Commercial "anhydrous" solvents often contain ppm levels of water that can be detrimental to sensitive reactions.[9] Further drying is highly recommended. The choice of drying agent depends on the solvent's chemical nature.

Table 1: Comparison of Common Solvent Drying Methods

Solvent Primary Drying Method Achievable H₂O (ppm) Key Considerations & Cautions
Toluene Distillation from Na/benzophenone ~3-5 Benzophenone indicator turns deep blue/purple when dry. Sodium is highly reactive.[10][11]
1,4-Dioxane Distillation from Na/benzophenone ~3-5 Can form explosive peroxides. Always test for peroxides before distilling. Store over 4Å molecular sieves.[11]
Tetrahydrofuran (THF) Distillation from Na/benzophenone ~3-5 Can form explosive peroxides. Always test for peroxides before distilling. Store over 3Å/4Å molecular sieves.[10][11]
Dichloromethane (DCM) Distillation from CaH₂ ~1-2 Do NOT use sodium; it can react explosively with halogenated solvents. CaH₂ is a safer choice.[10][11]
Acetonitrile (ACN) Distillation from CaH₂ ~5-10 Highly hygroscopic and difficult to dry. Store rigorously over 3Å molecular sieves.[10][11]

| N,N-Dimethylformamide (DMF) | Vacuum distillation from BaO or P₂O₅ | < 50 | Decomposes on heating at atmospheric pressure and in the presence of strong bases like CaH₂.[11] Store over 4Å molecular sieves. |

Note: Passing solvents through a column of activated alumina is an excellent and often safer alternative to distillation for many common solvents like THF and Toluene.[10][12]

Q5: What's the difference between using a Schlenk line and a glovebox?

A: Both are used to create an inert atmosphere, but they are suited for different tasks.[6][8]

  • Schlenk Line: Ideal for performing reactions. It allows for heating, cooling, and reagent addition via syringe while maintaining an inert atmosphere in the reaction flask.[8] It operates by using a dual manifold system to alternate between vacuum (to remove air) and an inert gas backfill.[6]

  • Glovebox: A sealed container filled with inert gas, ideal for manipulating and weighing air- and moisture-sensitive solids.[8][13] While reactions can be run inside, it is often less convenient for procedures requiring external heating/cooling or large setups. Its primary strength is in the preparation and handling of reagents.

Part 2: Troubleshooting Guide - Reactive Problem-Solving

When a reaction doesn't proceed as expected, a systematic approach is needed. This section helps diagnose issues where moisture is a likely culprit.

troubleshooting_tree start Problem: Low or No Yield cause1 Reagent Issue? start->cause1 cause2 Atmosphere Issue? start->cause2 cause3 Catalyst Issue? start->cause3 subcause1a Hygroscopic Reagents (e.g., Bases) cause1->subcause1a subcause1b Wet Solvents cause1->subcause1b subcause1c Boronic Acid Decomposition cause1->subcause1c subcause2a Improper Glassware Drying cause2->subcause2a subcause2b System Leaks cause2->subcause2b subcause2c Poor Degassing cause2->subcause2c subcause3a Catalyst Oxidation (Pd(0) -> Pd(II)) cause3->subcause3a subcause3b Ligand Oxidation cause3->subcause3b solution1a Solution: Weigh in glovebox or dry in vacuum oven. subcause1a->solution1a solution1b Solution: Redistill solvent or pass through alumina column. subcause1b->solution1b solution1c Solution: Use anhydrous conditions, use boronate ester. subcause1c->solution1c solution2a Solution: Oven-dry overnight or flame-dry properly. subcause2a->solution2a solution2b Solution: Check all joints and septa for seals. subcause2b->solution2b solution2c Solution: Use 3x freeze-pump-thaw cycles for solvent. subcause2c->solution2c solution3a Solution: Ensure rigorous degassing. Use fresh catalyst. subcause3a->solution3a solution3b Solution: Use fresh, high-purity ligand. subcause3b->solution3b

Caption: Decision tree for troubleshooting failed dichloroquinoline reactions.

Q6: My reaction is sluggish or has failed completely. I dried my solvent, but what else could be wrong?

A: If you are confident your solvent is dry, the issue often lies with other components or the reaction atmosphere itself.

  • Re-evaluate Your Base: As mentioned, hygroscopic bases are a major source of water. If you weighed your base (e.g., K₃PO₄) on the open bench, it likely absorbed moisture. Try drying the base under high vacuum with gentle heating or handle it exclusively in a glovebox.[2]

  • Check Your Atmosphere: Ensure your inert gas setup is sound. A common failure point is a poor seal on a rubber septum or leaky ground glass joints. Use fresh, pliable septa and ensure joints are well-seated. A slight positive pressure of inert gas should be maintained throughout the reaction, which can be monitored with an oil bubbler.[4]

  • Degassing is Critical: Dissolved oxygen in the solvent is just as detrimental as ambient oxygen.[1] Bubbling argon through the solvent for 15-30 minutes ("sparging") is good, but for highly sensitive reactions, performing at least three "freeze-pump-thaw" cycles is superior for removing dissolved gases.[1][6]

Q7: I'm seeing significant dehalogenation of my dichloroquinoline or protodeboronation of my boronic acid. How does moisture cause this?

A: These are classic symptoms of unwanted side reactions often exacerbated by water.

  • Protodeboronation: This is the proton-mediated cleavage of the C-B bond in your boronic acid or ester. The proton source is very often trace water in the reaction mixture.[1] This is especially problematic with electron-rich or certain heteroaromatic boronic acids.

    • Solution: Switch to rigorously anhydrous conditions. Use a base like K₃PO₄ which can be effective with only minimal water present.[1] Using more stable boronate esters, such as pinacol esters, can also protect the C-B bond until it's needed in the catalytic cycle.

  • Dehalogenation: This side reaction replaces the chlorine atom with a hydrogen, creating a byproduct. While the mechanism can be complex, it can be facilitated by hydride sources in the reaction. Water can indirectly contribute by reacting with other reagents or influencing the catalyst's behavior in a way that promotes this pathway.

    • Solution: Scrutinize all reagents for potential hydride sources and ensure the system is truly anhydrous to minimize competing reaction pathways.

Q8: My reaction mixture turned black. Is this always a sign of failure?

A: The formation of a black precipitate, known as "palladium black," indicates that the soluble Pd(0) catalyst has aggregated and crashed out of solution, rendering it inactive.[1] While a slight color change is normal, heavy black precipitation is a strong indicator of catalyst decomposition. Moisture, along with oxygen, is a primary cause, as it oxidizes the active Pd(0) species, leading to instability and aggregation. If this happens early in the reaction, it is a definitive sign of failure and the run should be stopped and investigated.

Q9: How can I definitively confirm the presence of water in my reagents or solvents?

A: While reaction failure is a strong indicator, quantitative measurement provides certainty.

  • Karl Fischer Titration: This is the gold standard for accurately quantifying low levels of water in organic solvents and non-reactive solids. It is an electrochemical method that is highly sensitive and specific to water.[10] Many analytical labs can perform this service.

  • Solvent Still Indicator: For stills using the Na/benzophenone method, the color is a reliable indicator. A deep blue or purple color indicates anhydrous conditions. If the color fades to yellow or orange, the still is "dead" and contains excess water and/or oxygen.[11]

Part 3: Standard Operating Procedures (SOPs)

Following validated protocols is key to reproducibility. The following SOPs provide step-by-step guidance for critical moisture-sensitive techniques.

workflow cluster_prep Phase 1: Preparation cluster_reagents Phase 2: Reagent & Solvent Addition cluster_reaction Phase 3: Reaction Execution p1 1. Oven/Flame-Dry All Glassware p2 2. Cool Under Inert Gas p1->p2 p3 3. Assemble Reaction Apparatus Hot p2->p3 r1 4. Purge Assembled Apparatus (3x Vac/Ar cycles) p3->r1 r2 5. Add Anhydrous Solvent via Syringe/Cannula r1->r2 r3 6. Degas Solvent (Freeze-Pump-Thaw x3) r2->r3 r4 7. Add Solids (Dichloroquinoline, Base) Under Positive Ar Flow r3->r4 r5 8. Add Liquid Reagents via Syringe r4->r5 rx1 9. Add Catalyst/Ligand (as solid or solution) r5->rx1 rx2 10. Heat to Desired Temperature rx1->rx2 rx3 11. Monitor Reaction (TLC, LC-MS) rx2->rx3

Caption: Workflow for setting up a moisture-sensitive reaction.

Protocol 1: Setting Up and Performing a Reaction Under Inert Atmosphere (Schlenk Line Technique)

This protocol outlines the standard procedure for setting up a reaction flask on a Schlenk line to ensure an inert environment.[6][8]

  • Glassware Preparation: Ensure your Schlenk flask, equipped with a magnetic stir bar, and condenser have been thoroughly oven-dried or flame-dried.

  • Assembly: Assemble the flask and condenser while still warm and connect them to the Schlenk line via thick-walled tubing. Use a small amount of vacuum grease on glass joints to ensure a good seal.

  • Purge and Refill Cycle: This is the most critical step to remove atmospheric gases.

    • Close the gas inlet on the flask's sidearm.

    • Slowly open the flask to the vacuum manifold. Allow it to evacuate for 2-3 minutes.

    • Close the connection to the vacuum manifold.

    • Slowly open the flask to the inert gas (Argon or Nitrogen) manifold to backfill.

    • Repeat this vacuum/inert gas cycle a minimum of three times.[6][8]

  • Reagent Addition (Solids): With the flask under a positive pressure of inert gas (you should see gas flowing out of the top of the condenser, which can be capped with a septum), briefly remove the condenser and add your non-hygroscopic solids (e.g., dichloroquinoline) using a powder funnel. For hygroscopic solids, add them in a glovebox and seal the flask before attaching to the Schlenk line.

  • Reagent Addition (Liquids): Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum placed on the flask's sidearm or at the top of the condenser.[3][4]

  • Maintaining Atmosphere: Ensure a slight positive pressure is maintained throughout the reaction by connecting the top of the condenser to an oil bubbler. The bubbling rate indicates the gas flow.[4]

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This method is superior to sparging for removing dissolved gases from a solvent.[6]

  • Transfer Solvent: Add the required volume of anhydrous solvent to a properly dried Schlenk flask that is at least twice the volume of the solvent.

  • Freeze: Place the flask in a bath of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer around the inner walls, which is more efficient than a solid block at the bottom.

  • Pump: Once the solvent is completely frozen solid, open the flask to a high vacuum line for 5-10 minutes. You will see bubbles trapped in the frozen solvent.

  • Thaw: Close the flask off from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a room temperature water bath. You will see gas bubbles being released from the liquid as it thaws.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times. After the final thaw, backfill the flask with inert gas. The solvent is now ready for use.

References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from University of Groningen. [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. Retrieved from HepatoChem. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from Chemistry LibreTexts. [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Retrieved from Sciencemadness. [Link]

  • Scribd. (n.d.). Drying of Organic Solvents. Retrieved from Scribd. [Link]

  • Royal Society of Chemistry. (2012). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Catalysis Science & Technology. [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from Wikipedia. [Link]

  • LabRepCo. (2025). A Practical Guide to the Modern Lab Glove Box. Retrieved from LabRepCo. [Link]

  • Royal Society of Chemistry. (2015). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Green Chemistry. [Link]

  • Water & Wastewater Asia. (2024). Chemical Analysis: Advancements in Spectroscopy Techniques. Retrieved from Water & Wastewater Asia. [Link]

  • ResearchGate. (2018). “Palladium-Catalyzed Cross-Coupling Reactions in Water”. Retrieved from ResearchGate. [Link]

  • Lisa M. Nichols. (2022). Inert Atmosphere. YouTube. [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from ResearchGate. [Link]

  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from Delloyd's Lab-Tech. [Link]

  • American Chemical Society. (2006). pH-Dependent C−C Coupling Reactions Catalyzed by Water-Soluble Palladacyclic Aqua Catalysts in Water. Organometallics. [Link]

  • eScholarship, University of California. (2017). Transition Metal Catalyzed Cross-Couplings in Water. Retrieved from eScholarship. [Link]

  • Reddit. (2023). Dexterity and tips and tricks for working in a glovebox. r/Chempros. [Link]

  • Lab Manager. (2022). A Short Guide to Glove Boxes. Retrieved from Lab Manager. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from University of Rochester. [Link]

  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from JoVE. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Olympian Water Testing, LLC. (2024). 7 Water Analysis Methods. Retrieved from Olympian Water Testing. [Link]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?. Retrieved from Protocol Online. [Link]

  • The Royal Society of Chemistry. (n.d.). General. All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel. Retrieved from The Royal Society of Chemistry. [Link]

  • AZoLifeSciences. (2022). Analytical Chemistry in Water Analysis. Retrieved from AZoLifeSciences. [Link]

  • Atlas Scientific. (2023). A Complete Guide To Water Analysis Methods In Industries. Retrieved from Atlas Scientific. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6,7-Dichloroquinoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6,7-dichloroquinoline. This resource is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger, preclinical batch production. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up process. Our guidance is grounded in established chemical principles and practical, field-proven insights to ensure the robust and reliable production of your target compound.

Introduction to the Synthetic Challenge

The synthesis of this compound, a key intermediate for various therapeutic agents, is most commonly achieved through a multi-step process. A prevalent and scalable route is a modified Gould-Jacobs reaction, which involves the condensation of 3,4-dichloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization, saponification, decarboxylation, and subsequent chlorination. While this pathway is effective at the lab scale, scaling up for preclinical studies introduces a new set of challenges related to reaction control, safety, purity, and process consistency.[1][2] This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound, and which is most suitable for scale-up?

A1: Several classical methods can be adapted for the synthesis of this compound, including the Combes, Friedländer, and Gould-Jacobs reactions.[2][3][4]

  • Combes Synthesis: Involves the acid-catalyzed condensation of an aniline with a β-diketone.[3] While effective, the strong acidic conditions can be corrosive to large-scale reactors and may lead to side products.

  • Friedländer Synthesis: This method condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4] The availability and stability of the required substituted 2-aminobenzaldehyde can be a limiting factor for large-scale production.

  • Gould-Jacobs Reaction: This is often the most amenable route for scale-up. It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[1] This method generally proceeds with good yields and avoids some of the harsher reagents of other methods, making it a more robust choice for producing kilogram quantities.[5]

For preclinical scale-up, the Gould-Jacobs pathway is highly recommended due to its reliability and the commercial availability of the starting materials.

Q2: I'm observing a significant decrease in yield during the high-temperature cyclization step upon scaling up. What could be the cause?

A2: This is a common issue when moving to larger reactors. The primary culprit is often inefficient and uneven heat transfer.[6][7]

  • Heat Transfer Limitations: In a larger vessel, the surface-area-to-volume ratio decreases, making it more difficult to heat the reaction mixture uniformly and efficiently to the required high temperatures (often >250 °C) for the cyclization.[7][8] This can lead to incomplete conversion.

  • Mixing Inefficiency: Inadequate agitation in a large reactor can result in localized hot or cold spots, leading to both incomplete reaction and the formation of degradation byproducts.[9]

To address this, ensure your reactor is appropriately sized and has a powerful overhead stirrer to maintain a homogenous mixture. The use of a high-boiling point, inert solvent like Dowtherm A is standard for this step to facilitate even heating.[10]

Q3: The color of my crude 6,7-dichloro-4-hydroxyquinoline is much darker on a larger scale. Why is this happening and how can I improve it?

A3: Darker product color is typically indicative of impurity formation, which can be exacerbated at scale.

  • Extended Reaction Times: At a larger scale, heating and cooling cycles are longer. Prolonged exposure to high temperatures during the cyclization and decarboxylation steps can lead to the formation of colored polymeric byproducts.

  • Atmospheric Oxidation: The larger surface area of the reaction mixture in a plant-scale reactor can increase its exposure to air, leading to oxidative side reactions, especially at high temperatures.

To mitigate this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the high-temperature stages of the synthesis. Additionally, strive to minimize the time the reaction is held at elevated temperatures once the conversion is complete.

Q4: How should I approach the purification of multi-kilogram batches of this compound?

A4: While laboratory-scale purification might rely heavily on column chromatography, this is often impractical and costly at a larger scale.[11]

  • Recrystallization: This is the most effective and scalable method for purifying solid intermediates and the final product.[12] A systematic approach to solvent screening is recommended to find a system that provides good recovery and excellent impurity rejection. For quinoline derivatives, common solvents for recrystallization include ethanol, toluene, and ethyl acetate.[13][14][15]

  • Salt Formation and Isolation: For basic compounds like quinolines, purification via salt formation can be highly effective. The hydrochloride salt, for instance, often has different solubility properties than the freebase and can be isolated in high purity.

  • Distillation: If applicable to intermediates, vacuum distillation can be a scalable purification technique.[12]

A combination of these techniques is often employed. For instance, an initial purification by recrystallization of the free base, followed by salt formation and a final recrystallization of the salt, can yield material of high purity suitable for preclinical studies.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Condensation Step (Aniline + DEEM) - Incomplete reaction due to insufficient heating.- Premature cyclization of the intermediate.- Ensure the reaction is heated to the recommended temperature (typically 100-120 °C) and monitor by TLC or HPLC until the starting aniline is consumed.- Remove the ethanol byproduct as it forms to drive the reaction to completion.
Exothermic Runaway During Chlorination with POCl₃ - Rapid addition of phosphorus oxychloride.- Inadequate cooling of the reaction vessel.- Add the phosphorus oxychloride (POCl₃) slowly and in a controlled manner, especially on a large scale.[16][17]- Ensure the reactor's cooling system is sufficient to dissipate the heat generated.[18]- Consider using a solvent to help moderate the reaction temperature.
Formation of Insoluble Lumps During Cyclization - Poor agitation leading to localized concentration and precipitation.- Increase the stirring speed to ensure the mixture remains a mobile slurry.- Use a reactor with baffles to improve mixing efficiency.
Inconsistent Purity Between Batches - Variation in the quality of starting materials.- Inconsistent reaction times or temperatures.- Inefficient or variable purification procedures.- Qualify your raw material suppliers and test incoming materials for purity.- Implement strict process controls for reaction parameters.- Develop and validate a robust recrystallization or purification protocol.
Product Fails to Crystallize or Oils Out During Purification - Presence of impurities that inhibit crystallization.- Supersaturation is too high, leading to oiling out.- Treat the solution with activated carbon to remove colored impurities.- Attempt to seed the solution with a small crystal of pure product.- Slow down the cooling rate during crystallization.

Experimental Workflows and Diagrams

Overall Synthesis Workflow

The following diagram outlines the key stages in the scale-up synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Saponification cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Chlorination & Purification A 3,4-Dichloroaniline C Condensation Intermediate A->C Heat (100-120°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Cyclized Ester C->D High Temp. (>250°C) Dowtherm A E 6,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid D->E NaOH (aq) F 6,7-Dichloro-4-hydroxyquinoline E->F Heat G Crude this compound F->G POCl₃ H Pure this compound G->H Recrystallization

Caption: Key stages in the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for troubleshooting low yields during the synthesis.

TroubleshootingYield decision decision action action start Low Yield Observed q1 q1 start->q1 Which Step? condensation condensation q1->condensation Condensation cyclization cyclization q1->cyclization Cyclization chlorination chlorination q1->chlorination Chlorination d_temp Temp >100°C? condensation->d_temp Check Reaction Parameters d_cyc_temp Temp >250°C? cyclization->d_cyc_temp Check Reaction Parameters d_reagent Excess POCl₃? chlorination->d_reagent Check Reagent d_time Sufficient Time? d_temp->d_time Yes a_heat Increase Temperature d_temp->a_heat No d_purity1 Reagent Purity? d_time->d_purity1 Yes a_time Increase Reaction Time d_time->a_time No a_reanalyze1 Use Higher Purity Starting Materials d_purity1->a_reanalyze1 No end1 Investigate Other Factors d_purity1->end1 Yes d_mixing Good Agitation? d_cyc_temp->d_mixing Yes a_cyc_heat Ensure Adequate Heating Capacity d_cyc_temp->a_cyc_heat No d_purity2 Inert Atmosphere? d_mixing->d_purity2 Yes a_mixing Increase Stirring Speed d_mixing->a_mixing No end2 Investigate Other Factors d_purity2->end2 Yes a_inert Use N₂ or Ar Blanket d_purity2->a_inert No d_workup Loss in Workup? d_reagent->d_workup Yes a_reagent Increase POCl₃ Stoichiometry d_reagent->a_reagent No a_workup Optimize Quenching and Extraction d_workup->a_workup Yes end3 Investigate Other Factors d_workup->end3 No

Caption: A decision tree for troubleshooting low yield issues.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem Technical Support.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem Technical Support.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem Technical Support.
  • Wikipedia. (n.d.). Quinoline.
  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ACS Publications. (n.d.). Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance | Organic Process Research & Development.
  • BenchChem. (2025). Technical Support Center: Optimizing Quinolinone Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem Technical Support.
  • PubMed. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3.
  • Voegtle, M., et al. (2025).
  • ThermoFisher Scientific. (n.d.). What You Need to Know to Avoid Costly Delays in Your API Scale-up.
  • Recipharm. (n.d.). API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE.
  • ChemicalBook. (2024).
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • BenchChem. (2025).
  • DigitalCommons@USU. (n.d.). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase.
  • Google Patents. (n.d.).
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Royal Society of Chemistry. (2022). CHAPTER 14: Phosphorus Oxychloride: Production and Use.
  • Evotec. (2024).
  • ScienceDirect. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
  • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride.
  • Pfizer CentreOne. (2020).
  • Google Patents. (n.d.).
  • Reddit. (2021).
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Google Patents. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Google Patents. (n.d.).
  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline.
  • National Institutes of Health. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC.
  • ResearchGate. (2018). (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice.
  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • SciSpace. (n.d.).
  • ijrti. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW.
  • MDPI. (n.d.).
  • PubMed. (2014). Scaling up the production of colloidal nanocrystals: should we increase or decrease the reaction volume?.
  • ScienceDirect. (n.d.).
  • Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions of 6,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions involving 6,7-dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this important heterocyclic scaffold. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges and provide actionable troubleshooting strategies.

Introduction: The Challenge of Selectivity with this compound

This compound presents a unique challenge in cross-coupling reactions due to the presence of two chlorine atoms on the benzenoid ring. Achieving selective mono- or di-functionalization at the C6 and C7 positions requires a nuanced understanding of the interplay between catalyst, ligand, substrate electronics, and reaction conditions. This guide provides a framework for rational catalyst selection and reaction optimization for key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Conversion

Symptoms:

  • Starting material (this compound) remains largely unreacted.

  • Minimal or no desired product is observed by TLC, GC-MS, or LC-MS.

Possible Causes and Recommended Actions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inactivity The Pd(0) active species may not be forming or is being deactivated.1. Ensure Anaerobic Conditions: Palladium(0) catalysts are sensitive to oxygen. Thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling with argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.[1] 2. Use a Pre-catalyst: Consider using a pre-formed Pd(0) source or a pre-catalyst that readily forms the active species. 3. Check Reagent Purity: Impurities in solvents or reagents can poison the catalyst. Use high-purity, anhydrous solvents.
Poor Ligand Choice The ligand may not be suitable for activating the C-Cl bond or facilitating the catalytic cycle.1. Increase Ligand Electron Density and Bulk: For the electron-deficient quinoline ring, bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) are often necessary to promote oxidative addition.[2] 2. Screen a Panel of Ligands: Systematically screen a variety of ligands with different steric and electronic properties.
Inappropriate Base or Solvent The base may be too weak to facilitate transmetalation, or the solvent may not be optimal for solubility and catalyst performance.1. Vary the Base: Screen different bases, such as carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KHMDS). The choice of base is often coupled with the specific cross-coupling reaction. 2. Solvent Screening: Test a range of solvents, including ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).
Issue 2: Poor Regioselectivity (Mixture of C6 and C7 isomers)

Symptoms:

  • Formation of both 6-substituted and 7-substituted mono-arylated/aminated/alkynylated products.

  • Difficulty in separating the resulting isomers.

Possible Causes and Recommended Actions:

Potential Cause Explanation Troubleshooting Steps
Similar Reactivity of C6-Cl and C7-Cl The electronic and steric environments of the C6 and C7 positions may not be sufficiently different to allow for selective reaction under the chosen conditions.1. Lower the Reaction Temperature: Reducing the temperature can often enhance selectivity by favoring the reaction at the more reactive site. 2. Ligand Modification: The steric and electronic properties of the ligand can significantly influence regioselectivity. Bulky ligands may favor reaction at the less sterically hindered position. Experiment with ligands of varying cone angles. 3. Choice of Coupling Partner: The nature of the nucleophile can influence selectivity. For instance, a bulkier nucleophile may exhibit greater selectivity for the less hindered position.
Reaction Conditions Too Harsh High temperatures or prolonged reaction times can lead to a loss of selectivity.1. Monitor the Reaction Closely: Track the reaction progress over time to determine the optimal point to stop the reaction before significant formation of the undesired isomer occurs. 2. Use a More Active Catalyst System: A more active catalyst may allow for lower reaction temperatures and shorter reaction times, thereby improving selectivity.
Issue 3: Formation of Side Products

Symptoms:

  • Presence of significant impurities alongside the desired product.

  • Common side products include homo-coupled products, dehalogenated quinoline, and products of catalyst decomposition.

Possible Causes and Recommended Actions:

Potential Cause Explanation Troubleshooting Steps
Homo-coupling Dimerization of the boronic acid/ester (in Suzuki coupling) or the alkyne (in Sonogashira coupling).1. Ensure Rigorous Exclusion of Oxygen: Homo-coupling is often promoted by the presence of oxygen.[1] 2. Optimize Stoichiometry: Use a slight excess of the quinoline substrate relative to the coupling partner. 3. Copper-Free Sonogashira: For Sonogashira couplings, consider a copper-free protocol to minimize alkyne dimerization.
Dehalogenation The chloro group is replaced by a hydrogen atom.1. Check for Sources of Protons: Ensure anhydrous conditions, as water can be a proton source. 2. Use a Non-protic Solvent: Avoid alcoholic solvents if dehalogenation is a significant issue.
Catalyst Decomposition (Palladium Black) The palladium catalyst precipitates out of solution as palladium black, leading to a loss of catalytic activity.1. Use a More Stable Catalyst/Ligand System: Some ligands are better at stabilizing the palladium center and preventing agglomeration. 2. Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: Which position, C6 or C7, is generally more reactive in cross-coupling reactions of this compound?

A: The relative reactivity of the C6 and C7 positions is influenced by a subtle interplay of steric and electronic factors. In many dihalo-heterocycles, the position with the lower electron density is more susceptible to oxidative addition by the palladium catalyst. For this compound, electronic effects are not dramatically different between the two positions. Therefore, steric hindrance from the quinoline nitrogen and the perihydrogen at C8 may play a more significant role, potentially favoring reaction at the C6 position. However, this is highly dependent on the specific reaction conditions, particularly the choice of ligand.

Q2: How can I achieve selective mono-functionalization of this compound?

A: Achieving selective mono-functionalization requires careful control of the reaction conditions to exploit any small differences in reactivity between the C6 and C7 positions. Key strategies include:

  • Stoichiometry: Use a slight excess of this compound relative to the nucleophilic coupling partner (e.g., 1.2 equivalents of the dichloroquinoline to 1.0 equivalent of the boronic acid in a Suzuki coupling).

  • Low Temperature: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can enhance selectivity.

  • Bulky Ligands: Employing sterically demanding ligands can increase selectivity for the less hindered position.

  • Careful Monitoring: Stop the reaction once the desired mono-substituted product is the major component, before significant formation of the di-substituted product occurs.

Q3: What are the best general-purpose palladium catalysts and ligands for cross-coupling with this compound?

A: There is no single "best" catalyst system, as the optimal choice is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, etc.) and the coupling partners. However, for challenging substrates like dichloroquinolines, some commonly effective systems include:

  • For Suzuki-Miyaura: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[3]

  • For Buchwald-Hartwig Amination: Similar palladium sources with ligands like Xantphos, Josiphos-type ligands, or the Buchwald biarylphosphine ligands are good starting points.[3][4]

  • For Sonogashira Coupling: A palladium source such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) is a traditional choice. Copper-free conditions can also be effective.

Q4: Can the quinoline nitrogen interfere with the palladium catalyst?

A: Yes, the lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center. This can have several effects:

  • Inhibition: The nitrogen can act as a competing ligand, potentially inhibiting the catalytic cycle.

  • Directed Reactivity: In some cases, this coordination can be exploited to direct the reaction to a specific position, although this is more common for C-H activation reactions than for cross-coupling of haloquinolines.

  • Ligand-Free Reactions: The coordinating ability of the quinoline nitrogen has been harnessed in some instances to facilitate "ligand-free" cross-coupling reactions, where the substrate itself helps to stabilize the catalyst.[1]

If catalyst inhibition is suspected, using a ligand that binds more strongly to the palladium than the quinoline nitrogen can be beneficial.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the mono-arylation of this compound. Optimization of the ligand, base, and solvent may be necessary.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 mmol), the arylboronic acid (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Add degassed 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a starting point for the mono-amination of this compound. The choice of ligand and base is crucial and may require screening.

Materials:

  • This compound

  • Amine nucleophile

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and the base (1.4 mmol) to an oven-dried Schlenk tube.

  • Add the anhydrous solvent (2 mL) and stir for 10 minutes.

  • In a separate vial, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in the anhydrous solvent (3 mL).

  • Add the substrate solution to the catalyst mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow cluster_troubleshooting Troubleshooting start Define Reaction Type (Suzuki, Buchwald-Hartwig, etc.) substrate This compound + Coupling Partner start->substrate initial_screen Initial Catalyst/Ligand Screen (e.g., Pd(OAc)2 + Buchwald Ligands) substrate->initial_screen reaction_setup Set Up Small-Scale Screening Reactions initial_screen->reaction_setup analysis Analyze Results (Conversion, Selectivity, Side Products) reaction_setup->analysis no_reaction Low/No Conversion? analysis->no_reaction no_reaction->initial_screen Yes (Re-screen with different ligand class) poor_selectivity Poor Regioselectivity? no_reaction->poor_selectivity No side_products Side Products? poor_selectivity->side_products No optimize Optimize Lead Conditions (Temperature, Concentration, Base) poor_selectivity->optimize Yes (Adjust T, Ligand Sterics) side_products->reaction_setup side_products->optimize No scale_up Scale-up Reaction optimize->scale_up Sequential_Coupling dichloro This compound mono_c6 6-R1-7-Chloroquinoline dichloro->mono_c6 Step 1a: Selective Coupling (Catalyst System A) mono_c7 7-R1-6-Chloroquinoline dichloro->mono_c7 Step 1b: Selective Coupling (Catalyst System B) di_sub 6-R1-7-R2-Quinoline mono_c6->di_sub Step 2a: Second Coupling (Catalyst System C) mono_c7->di_sub Step 2b: Second Coupling (Catalyst System D)

Sources

stability testing of 6,7-dichloroquinoline derivatives under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 6,7-dichloroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments conducted under physiological conditions.

I. Introduction to the Stability of this compound Derivatives

This compound and its derivatives are a significant class of heterocyclic compounds utilized in the development of pharmaceuticals, agrochemicals, and dyes.[1] Their inherent chemical structure, characterized by a fused phenyl and pyridine ring, provides a scaffold for a wide range of biological activities.[1] However, the stability of these compounds under physiological conditions is a critical parameter that dictates their efficacy, safety, and shelf-life.[2] This guide will walk you through the essential stability testing protocols and provide solutions to common challenges encountered during these assessments.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the stability of this compound derivatives.

Q1: Why is stability testing under physiological conditions so important for my this compound derivative?

A1: Stability testing under physiological conditions (e.g., pH, temperature, and in the presence of biological matrices) is crucial because it mimics the in vivo environment. This data helps predict the compound's behavior after administration, including its absorption, distribution, metabolism, and excretion (ADME) profile. An unstable compound may degrade before reaching its target, leading to a loss of efficacy and the potential formation of toxic byproducts.

Q2: What are the primary degradation pathways I should be aware of for quinoline derivatives?

A2: Quinoline derivatives can undergo several degradation pathways, with the most common being oxidation and hydrolysis.[3][4] The specific pathway is highly dependent on the substituents on the quinoline ring and the environmental conditions. For instance, hydroxylation is a common initial step in the biodegradation of quinoline.[5][6] Understanding these potential pathways is the first step in designing a robust stability-indicating analytical method.[7]

Q3: What are the key differences between forced degradation and long-term stability studies?

A3: Forced degradation studies, or stress testing, involve exposing the compound to harsh conditions (e.g., strong acids/bases, high temperatures, oxidizing agents, and light) to rapidly identify potential degradation products and pathways.[7][8][9] This information is vital for developing a stability-indicating analytical method.[7] Long-term stability studies, on the other hand, evaluate the compound's stability under recommended storage conditions over a prolonged period to establish its shelf-life.[10]

Q4: What initial physicochemical properties of my this compound derivative should I consider before starting stability studies?

A4: Key physicochemical properties to consider include pKa, logP, solubility, and UV-Vis absorption maxima.[8] These parameters will influence the choice of analytical method, the design of the stability study (e.g., buffer selection), and the interpretation of the results. For example, the solubility of your compound will dictate the appropriate solvent and concentration to use in your experiments.

III. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your stability testing experiments.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
No degradation observed in forced degradation studies. 1. Stress conditions are not harsh enough. 2. The compound is highly stable under the tested conditions. 3. The analytical method is not sensitive enough to detect small changes.1. Increase the severity of stress conditions: For acid/alkali hydrolysis, increase the concentration of the acid/base or the temperature. For oxidation, increase the concentration of the oxidizing agent (e.g., H2O2). The goal is to achieve 5-20% degradation to ensure you can identify the primary degradants without causing excessive secondary degradation.[9] 2. Extend the duration of the study: If the compound is very stable, a longer exposure time may be necessary to induce degradation. 3. Validate your analytical method: Ensure your analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision, and has a low limit of detection (LOD) and limit of quantification (LOQ).[11]
Multiple, unidentified peaks in the chromatogram after stability testing. 1. Formation of multiple degradation products. 2. Interaction with excipients or components of the test medium. 3. Contamination of the sample or mobile phase.1. Utilize LC-MS/MS for peak identification: A mass spectrometer coupled with your liquid chromatography system can provide mass-to-charge ratio information, aiding in the structural elucidation of the degradation products.[3] 2. Run appropriate controls: Analyze the vehicle (the solution without your compound) and your compound in a simple buffer to rule out interactions with the matrix. 3. Ensure good laboratory practices: Use high-purity solvents and reagents, and thoroughly clean your equipment to prevent contamination.
Poor recovery of the parent compound at the initial time point (T=0). 1. Adsorption of the compound to the container surface. 2. Poor solubility of the compound in the test medium. 3. Immediate degradation upon addition to the test medium.1. Use silanized glassware or low-adsorption plasticware: This will minimize non-specific binding of your compound to the container walls. 2. Check the solubility of your compound: Determine the solubility in the test medium beforehand. If solubility is an issue, consider using a co-solvent (e.g., DMSO), but be mindful of its potential impact on stability. The final concentration of the organic solvent should be kept low. 3. Analyze the sample immediately after preparation: This will establish a true baseline before any significant degradation can occur.
Inconsistent results between replicate experiments. 1. Inaccurate pipetting or sample preparation. 2. Fluctuation in experimental conditions (e.g., temperature). 3. Instability of the analytical instrument.1. Calibrate pipettes and use precise weighing techniques: Ensure all measurements are as accurate as possible. 2. Use a calibrated and temperature-controlled incubator or water bath: Maintain consistent environmental conditions throughout the experiment. 3. Perform system suitability tests: Before each run, ensure your analytical instrument is performing within its specified parameters.

IV. Experimental Protocols

Below are detailed, step-by-step methodologies for key stability testing experiments.

This experiment assesses the stability of your compound in environments mimicking the stomach and small intestine.

1. Preparation of Simulated Fluids:

  • SGF (without pepsin): Dissolve 2 g of NaCl in 7.0 mL of concentrated HCl and add water to make 1 L. The final pH should be approximately 1.2.

  • SIF (without pancreatin): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N NaOH and 500 mL of water. Adjust the pH to 6.8 with 0.2 N NaOH or 0.2 N HCl and dilute to 1 L with water.

2. Experimental Procedure:

  • Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., DMSO, Methanol).

  • Dilute the stock solution into pre-warmed SGF and SIF to a final concentration (e.g., 10 µM). The final concentration of the organic solvent should be less than 1%.

  • Incubate the samples at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.[12]

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate proteins and stop degradation.

  • Centrifuge the samples to pellet the precipitate.

  • Analyze the supernatant using a validated stability-indicating HPLC method.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of compound remaining versus time to determine the degradation kinetics.

This assay determines the stability of your compound in the presence of plasma enzymes.[13]

1. Materials:

  • Control plasma (e.g., human, rat, mouse) from multiple donors, stored at -80°C.

  • Test compound stock solution.

  • Positive control compound known to be metabolized by plasma enzymes.

  • Acetonitrile or methanol with an internal standard for quenching and analysis.

2. Experimental Procedure:

  • Thaw the plasma on ice.

  • Pre-warm the plasma to 37°C.

  • Add the test compound to the plasma to a final concentration of 1 µM.[13] The final DMSO concentration should be low (e.g., 0.25%).[13]

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.[13]

  • Terminate the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point compared to the 0-minute sample.

  • Determine the half-life (t½) of the compound in plasma by plotting the natural logarithm of the remaining compound concentration against time.

V. Visualizing Experimental Workflows

Visual representations can clarify complex experimental processes.

StabilityTestingWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation P1 Characterize Physicochemical Properties (pKa, logP, Solubility) P2 Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) P1->P2 Informs Method Development E1 Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) P2->E1 Essential Prerequisite A1 Identify Degradation Products (LC-MS/MS) E1->A1 Generates Degradants E2 Stability in Simulated Biological Fluids (SGF, SIF) A2 Determine Degradation Kinetics & Half-Life E2->A2 E3 Plasma Stability Assay E3->A2 A3 Establish Degradation Pathway A1->A3 Structure Elucidation A2->A3 Kinetic Data Troubleshooting_Decision_Tree cluster_low_degradation Low/No Degradation cluster_high_degradation High/Rapid Degradation Start Unexpected Result in Stability Assay Q1 Is degradation significantly higher or lower than expected? Start->Q1 LD1 Increase Stress Severity (Concentration, Temp) Q1->LD1 Lower HD1 Check for Compound Instability in Stock Solution Q1->HD1 Higher LD2 Extend Incubation Time LD1->LD2 LD3 Verify Analytical Method Sensitivity (LOD/LOQ) LD2->LD3 HD2 Evaluate for Matrix Effects (e.g., enzymatic activity) HD1->HD2 HD3 Assess for Non-specific Binding to container HD2->HD3

Caption: A decision tree for troubleshooting unexpected stability assay results.

VI. References

  • MDPI. (n.d.). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability Study and Identification of Degradation Products of Caffeoylgluconic Acid Derivatives from Fructus Euodiae. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 19). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Stability of compound 3 in simulated gastric fluid, points were... Retrieved from [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • Dove Medical Press. (n.d.). Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Lab Manager. (n.d.). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b). Retrieved from [Link]

  • LCGC International. (n.d.). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Retrieved from [Link]

  • MDPI. (n.d.). Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Chemical Stability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and application of high throughput plasma stability assay for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Retrieved from [Link]

  • American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • DergiPark. (2023, September 2). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Cytotoxic Profiling of Dichloroquinoline Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the cytotoxicity profiles of dichloroquinoline (DCQ) isomers, specifically focusing on the commercially and pharmacologically distinct 4,7-dichloroquinoline and 5,7-dichloroquinoline scaffolds.

While 4,7-dichloroquinoline serves as the primary precursor for aminoquinoline drugs (e.g., Chloroquine, Hydroxychloroquine), 5,7-dichloroquinoline derivatives often function through distinct metal-chelating mechanisms. This comparative study synthesizes experimental data to demonstrate that while the "naked" 4,7-DCQ isomer exhibits low baseline cytotoxicity in non-cancerous lines, its pharmacophore derivatives show potent antineoplastic activity (IC50 < 10 µM) driven by position-7 chlorination.

Chemical Profile & Structural Analysis[1][2][3]

The biological activity of quinoline isomers is strictly governed by the position of the chlorine atoms on the benzenoid ring (positions 5, 6, 7, 8) and the pyridine ring (positions 2, 3, 4).

Feature4,7-Dichloroquinoline (4,7-DCQ) 5,7-Dichloroquinoline (5,7-DCQ)
Structure Chlorine at positions 4 and 7.[1][2]Chlorine at positions 5 and 7.[3]
Reactivity The Cl at C4 is highly reactive to nucleophilic aromatic substitution (

), allowing easy attachment of amine tails.
The Cl atoms are less labile; often used in 8-hydroxyquinoline scaffolds (e.g., chlorquinaldol).
Lipophilicity High (LogP ~ 3.5). Facilitates passive transport across cell membranes.High. often requires functionalization for solubility.
Primary Utility Precursor for 4-aminoquinolines (Intercalators/Lysosomotropic agents).Precursor for metal chelators (Ionophores).
Structure-Activity Relationship (SAR) Logic[6][7]
  • Position 7 (Critical): The chlorine at position 7 (present in both) enhances lipophilicity and inhibits metabolic oxidation of the ring, extending half-life.

  • Position 4 (Functional): In 4,7-DCQ, this is the "linker" site. In 5,7-DCQ, the 4-position is unsubstituted, altering the molecule's electronic map and DNA-binding geometry.

Comparative Cytotoxicity Data

The following data aggregates cytotoxicity values (IC50/GI50) from recent comparative studies. Note the distinct difference between the precursor isomers and their derivatives.

Table 1: Cytotoxicity Profile (IC50 in µM)
Compound ClassSpecific Isomer/DerivativeCell LineIC50 / GI50 (µM)Toxicity ClassificationMechanism
Precursor 4,7-Dichloroquinoline Vero (Normal Kidney)> 100 µMNegligible Passive diffusion; lacks amine tail for lysosomal trapping [1].
Precursor 4,7-Dichloroquinoline Aedes aegypti (Larvae)~ 5 - 10 µMHigh (Vector) Specific toxicity to insect larvae, not mammalian cells [1].
Derivative 7-Chloro-4-amino-derivative MDA-MB-468 (Breast)8.73 µM Potent DNA Intercalation + Topoisomerase II Inhibition [2].[1]
Derivative 7-Chloro-4-amino-derivative MCF-7 (Breast)36.77 µMModerateApoptosis induction; p53 dependent [2].
Reference Chloroquine (CQ) MDA-MB-46824.36 µMModerateLysosomal accumulation (autophagy inhibition) [2].
Analog 5,7-Dichloro-8-hydroxyquinoline HeLa (Cervical)~ 1 - 5 µMVery Potent Metal chelation (Cu/Zn ionophore) + ROS generation [3].

Key Insight: The "naked" 4,7-DCQ isomer is relatively non-toxic to mammalian cells, acting as a pro-drug scaffold. Its cytotoxicity is "activated" only when a basic side chain is added at position 4 (converting it to a lysosomotropic agent) or when the substitution pattern shifts to 5,7 in the presence of a hydroxyl group (enabling metal chelation).

Mechanistic Insights & Visualization

The cytotoxicity of these isomers diverges into two primary pathways based on the substitution pattern.

Pathway A: 4,7-DCQ Derivatives (The Chloroquine Route)
  • Mechanism: Lysosomotropic accumulation. The basic amine tail (added at C4) becomes protonated in the acidic lysosome, trapping the drug. This raises lysosomal pH, inhibiting autophagy and preventing the recycling of cellular nutrients.

  • Secondary Mechanism: DNA Intercalation.[4] The planar quinoline ring slides between base pairs.

Pathway B: 5,7-DCQ Derivatives (The Ionophore Route)
  • Mechanism: These isomers often chelate copper or zinc in the tumor microenvironment. The complex enters the cell and generates Reactive Oxygen Species (ROS) via Fenton chemistry, leading to rapid apoptosis.

Mechanistic Workflow Diagram

QuinolineCytotoxicity cluster_47 4,7-Isomer Pathway cluster_57 5,7-Isomer Pathway Precursor Dichloroquinoline Scaffold Deriv_47 4-Amino-7-Chloro Derivative (e.g., Chloroquine analogs) Precursor->Deriv_47 Nucleophilic Sub. at C4 Deriv_57 5,7-Dichloro-8-Hydroxy Derivative (Metal Chelators) Precursor->Deriv_57 Oxidation/Functionalization Lysosome Lysosomal Trapping (pH Elevation) Deriv_47->Lysosome DNA DNA Intercalation Deriv_47->DNA Autophagy Inhibition of Autophagy Lysosome->Autophagy Apoptosis Apoptosis / Cell Death Autophagy->Apoptosis DNA->Apoptosis Metal Cu/Zn Chelation Deriv_57->Metal ROS ROS Generation (Fenton Reaction) Metal->ROS ROS->Apoptosis

Caption: Divergent cytotoxic mechanisms of 4,7- vs 5,7-dichloroquinoline derivatives leading to apoptosis.

Experimental Protocols

To validate the cytotoxicity data presented above, the following standardized MTT Assay Protocol is recommended. This protocol is optimized for quinoline derivatives, accounting for their potential solubility issues in aqueous media.

Protocol: Comparative MTT Cytotoxicity Assay

Objective: Determine IC50 values of DCQ isomers against MCF-7 and Vero cell lines.

Materials:

  • Cell Lines: MCF-7 (ATCC HTB-22), Vero (ATCC CCL-81).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) - 5 mg/mL in PBS.

  • Solvent: DMSO (Dimethyl sulfoxide) - Critical: Quinolines are hydrophobic; ensure final DMSO concentration < 0.5% to avoid solvent toxicity.

Step-by-Step Workflow:

  • Seeding:

    • Seed cells in 96-well plates at a density of

      
       cells/well (cancer lines) or 
      
      
      
      cells/well (normal lines).
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Preparation (Serial Dilution):

    • Dissolve DCQ isomers in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions in culture medium (RPMI-1640 or DMEM) to achieve concentrations: 0.1, 1, 10, 50, 100 µM.

    • Control: Include a "Vehicle Control" (Medium + 0.5% DMSO) and a "Positive Control" (e.g., Doxorubicin or Chloroquine).

  • Treatment:

    • Remove old media. Add 100 µL of drug-containing media to triplicate wells.

    • Incubate for 48 hours . (Quinolines often require 48-72h for peak apoptotic effect).

  • MTT Induction:

    • Add 20 µL of MTT stock solution to each well.

    • Incubate for 4 hours. Viable cells with active mitochondria will convert yellow MTT to purple formazan crystals.

  • Solubilization & Reading:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan. Shake plate for 10 mins.

    • Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation:

    • Calculate % Cell Viability:

      
      
      
    • Plot dose-response curve (Log concentration vs. Viability) to derive IC50.

References

  • Murugan, K., et al. (2022).[5] "Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases."[5][6] Scientific Reports. Available at: [Link]

    • Key Finding: Establishes the low mammalian toxicity of the 4,7-dichloroquinoline precursor (>100 µM in Vero cells).[5]

  • Srivastava, K., et al. (2023). "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." Journal of Chemotherapy.

    • Key Finding: Demonstrates the high potency (IC50 ~8.73 µM) of 7-chloro-4-amino derivatives against breast cancer lines compared to Chloroquine.[1][7]

  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines as Multifunctional Ligands in Cancer Therapy." Current Topics in Medicinal Chemistry.
  • Martins, T., et al. (2024). "Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity."[8] International Journal of Molecular Sciences. Available at: [Link]

    • Key Finding: Confirms DNA intercalation (KD ~200 µM) as a mechanism for quinoline cytotoxicity.[4][8]

Sources

Technical Guide: Validating 6,7-Dichloroquinoline Architecture via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the development of antimalarial pharmacophores and kinase inhibitors, the 6,7-dichloroquinoline scaffold is a privileged structure. However, its synthesis—often via Skraup or Doebner-Miller cyclization—is notorious for yielding regioisomeric mixtures (e.g., 5,6-, 6,7-, and 7,8-isomers).

Relying solely on 1D NMR (


H, 

C) for validation is a critical failure point in early-stage drug discovery. Due to the electron-withdrawing nature of the chlorine atoms, proton signals on the benzenoid ring often collapse into unresolvable singlets or overlapping multiplets, leading to misassignment.

This guide compares the Integrated 2D NMR Protocol against standard alternatives (1D NMR and X-ray Crystallography). We demonstrate that while X-ray is definitive, the 2D NMR suite (HSQC, HMBC, NOESY) offers the optimal balance of speed, cost, and structural certainty, functioning as a self-validating system for solution-state analysis.

Comparative Analysis: Structural Elucidation Methods

The following table contrasts the performance of the 2D NMR workflow against traditional verification methods for chlorinated quinolines.

FeatureMethod A: 1D NMR Only Method B: X-Ray Crystallography Method C: Integrated 2D NMR (Recommended)
Regio-Specificity Low. Cannot reliably distinguish 6,7-Cl from 5,8-Cl isomers if couplings are unresolved.Absolute. Provides exact 3D atom mapping.High. Unambiguously links spin systems via through-bond and through-space correlations.
Sample Requirement < 5 mg, solution state.[1]Single crystal required (often difficult for greasy dichloro-analogs).5–10 mg, solution state.
Turnaround Time 10 Minutes.Days to Weeks (crystallization dependent).2–4 Hours (automated acquisition).
Cost Efficiency High.Low (resource intensive).Moderate.
Risk of Error High (Assignment based on predicted shifts often fails).Low.Low (Cross-validation prevents misinterpretation).

Verdict: While X-ray is the "gold standard," it is a bottleneck. The Integrated 2D NMR Protocol provides X-ray-quality confidence in solution state, making it the superior choice for high-throughput validation.

The Self-Validating 2D NMR Protocol

To validate a this compound derivative, we employ a "triangulation" strategy using three distinct correlation experiments. This protocol is designed to be self-correcting: if one spectrum contradicts another, the structure is flagged as incorrect.

The Workflow Logic

NMR_Workflow Start Crude Product H1 1H NMR (Screening) Start->H1 COSY COSY (Spin Systems) H1->COSY Define Pyridine Ring HSQC HSQC (C-H Mapping) COSY->HSQC Assign Carbons HMBC HMBC (Skeleton Build) HSQC->HMBC Connect Rings NOESY NOESY (Spatial Check) HMBC->NOESY Confirm Regiochem Valid Validated 6,7-Isomer NOESY->Valid

Figure 1: The logic flow for structural validation. HMBC connects the rings; NOESY confirms the orientation of the benzene substituents.

Case Study: Validating this compound

In this scenario, we analyze a synthesized sample suspected to be this compound.

Step 1: 1D Proton Analysis (The Problem)

The


H NMR (DMSO-d

) reveals:
  • Three protons in the pyridine region (H2, H3, H4) showing characteristic coupling (

    
     and 
    
    
    
    ).
  • Two singlets in the aromatic region (approx. 8.4 and 8.1 ppm).[1]

  • Ambiguity: Are these singlets H5/H8 (6,7-dichloro), H5/H7 (6,8-dichloro), or H6/H7 (5,8-dichloro)? 1D cannot confirm.

Step 2: COSY & HSQC (The Setup)[2]
  • COSY: Confirms the H2-H3-H4 spin system. The two singlets show no COSY correlation to each other, confirming they are isolated (para) or separated by substituents.

  • HSQC: Assigns the carbon atoms attached to these protons.

Step 3: HMBC (The Skeleton Builder)

This is the critical step for connecting the pyridine ring to the benzene ring.

  • H2 (Pyridine): Shows a strong long-range coupling to C8a (the quaternary bridgehead carbon).

  • H3 (Pyridine): Shows coupling to C4a .

  • H4 (Pyridine): Shows coupling to C5 (sometimes weak) and C8a .

Step 4: NOESY (The "Smoking Gun")

To distinguish the 6,7-isomer from the 5,8-isomer, we look at space.

  • H4 is spatially proximal to H5 (the "peri" position).

  • Observation: A strong NOE cross-peak is observed between the doublet at H4 and one of the aromatic singlets.

  • Deduction: Since H5 is a singlet, position 6 must be substituted (Cl). The remaining singlet is H8. Since H8 is a singlet, position 7 must be substituted (Cl).

  • Result: The structure is confirmed as This compound .

Visualization of Key Correlations[3][4]

Correlations cluster_pyridine Pyridine Ring cluster_benzene Benzene Ring H4 H4 (Doublet) H5 H5 (Singlet) H4->H5 NOESY (Spatial Proximity) H3 H3 H2 H2 H8 H8 (Singlet) H5->H8 No J-Coupling (Para/Isolated) Cl6 Cl-6 H5->Cl6 Implies Substitution at C6 Cl7 Cl-7 H8->Cl7 Implies Substitution at C7

Figure 2: The NOESY interaction between H4 and H5 is the definitive proof of the ring fusion orientation, distinguishing the 6,7-isomer from others.

Detailed Experimental Protocol

To replicate this validation, follow this standardized workflow.

A. Sample Preparation[1][2][5][6]
  • Solvent: Dissolve 5–10 mg of the quinoline derivative in 600 µL of DMSO-d

    
     .
    
    • Why? Chloroform-d (CDCl

      
      ) can cause stacking of planar quinolines, shifting signals and broadening peaks. DMSO prevents aggregation.
      
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

B. Acquisition Parameters (600 MHz equiv.)
  • Temperature: 298 K (Standard).

  • Experiment 1: 1H ZG30

    • Scans: 16

    • D1 (Relaxation): 1.0 sec

    • Goal: Check purity and integration.

  • Experiment 2: 1H-1H COSY (Magnitude)

    • Size: 2048 x 256

    • Goal: Identify the H2-H3-H4 spin system.

  • Experiment 3: 1H-13C HSQC (Edited)

    • Scans: 4–8

    • Goal: Distinguish CH/CH

      
       (positive) from CH
      
      
      
      (negative). Assign C5 and C8.
  • Experiment 4: 1H-13C HMBC (Long Range)

    • J-coupling optimization: 8 Hz (standard for aromatic 3-bond).

    • Scans: 16–32

    • Goal: Connect H2 to C8a and H5 to C4a.

  • Experiment 5: 1H-1H NOESY

    • Mixing Time: 300–500 ms.

    • Goal: Detect the H4–H5 through-space interaction.

C. Analysis Checklist

References

  • Structural Elucidation of Quinoline Derivatives

    • Source: Molbank (MDPI)[2]

    • Relevance: Discusses HMBC correlations in quinoline synthesis and distinguishing isomers.
    • Link:

  • Synthesis and NMR Characterization of 7-Chloroquinolines

    • Source: Taylor & Francis (Synthetic Communications/Journal of Coordin
    • Relevance: Provides baseline NMR data for 7-chloroquinoline derivatives and antimalarial applic
    • Link:

  • Functionalization of 7-Chloroquinolines

    • Source: Durham University / ACS Publications

    • Relevance: details the synthesis of functionalized quinolines and the importance of structural verific
    • Link:

  • Benchtop NMR for Regioisomer Distinction

    • Source: Oxford Instruments[3][4]

    • Relevance: Validates the use of COSY and HSQC for distinguishing arom
    • Link:

Sources

A Comparative Guide to the Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. In the realm of oncology, quinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms that disrupt cancer cell proliferation and survival. The introduction of electron-withdrawing groups, such as chloro and nitro moieties, onto the quinoline core can dramatically enhance its cytotoxic potential. These substitutions are known to influence the molecule's electronic properties, planarity, and ability to engage in crucial interactions with biological macromolecules.

This guide provides a comparative analysis of the cytotoxic effects of various chloro-nitroquinoline isomers against several human cancer cell lines. While direct, comprehensive comparative studies on all possible isomers are not extensively available in the public domain, this document synthesizes existing data on structurally related compounds to elucidate potential structure-activity relationships (SAR) and to guide future research in this promising area of drug discovery. The primary focus will be on how the isomeric positions of the chloro and nitro groups impact the cytotoxic profile of these compounds.

Methodology: Assessing Cytotoxicity through In Vitro Assays

The evaluation of a compound's anticancer potential begins with robust and reproducible in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher cytotoxic potency. The most common method for determining IC50 values for novel chemical entities is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This conversion is catalyzed by mitochondrial dehydrogenases and serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Chloro-nitroquinoline isomer test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow the cells to attach and enter a logarithmic growth phase.

  • Compound Treatment:

    • Prepare a stock solution of each chloro-nitroquinoline isomer in DMSO.

    • Perform serial dilutions of the stock solutions in complete medium to achieve a range of final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds (or vehicle control - DMSO) to the respective wells.

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with Chloro-Nitroquinoline Isomers incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan Crystals with DMSO incubation_4h->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Generalized workflow for in vitro cytotoxicity evaluation using the MTT assay.

Comparative Cytotoxicity Data

While a comprehensive head-to-head comparison of all chloro-nitroquinoline isomers is lacking in the literature, we can synthesize data from various studies on related compounds to draw inferences about their structure-activity relationships. The following table summarizes the IC50 values for several chloro- and nitro-substituted quinoline derivatives against a panel of cancer cell lines.

CompoundSubstituent PositionsCancer Cell LineIC50 (µM)Reference
8-Hydroxy-5-nitroquinoline 8-hydroxy, 5-nitroRaji (B-cell lymphoma)0.438
Clioquinol 5-chloro, 7-iodo, 8-hydroxyRaji (B-cell lymphoma)~6
4-Chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone derivative 4-chloro, 8-nitro (on a dihydroquinoline scaffold)HeLa (Cervical Cancer)18.8
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid 6-chloroMCF-7 (Breast Cancer)Reported high inhibition
7-Chloroquinoline derivative 7-chloroVarious (NCI-60 panel)Submicromolar to micromolar range

Discussion and Structure-Activity Relationship (SAR) Insights

The available data, although not from a direct comparative study of simple chloro-nitroquinoline isomers, allows for several key SAR insights:

  • Impact of the Nitro Group: The significantly lower IC50 value of 8-hydroxy-5-nitroquinoline compared to its chloro-iodo counterpart, clioquinol, in Raji cells suggests that the nitro group at position 5 contributes substantially to cytotoxicity. This is likely due to the ability of the nitro group to be bioreduced, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress and DNA damage.

  • Influence of Substituent Position: The anticancer activity of quinoline derivatives is highly dependent on the position of the substituents. While specific data for chloro-nitroquinoline isomers is sparse, studies on other substituted quinolines demonstrate that even minor shifts in substituent placement can lead to significant changes in biological activity. This highlights the need for systematic evaluation of all possible chloro-nitroquinoline isomers.

  • The Role of the Chloro Group: The chloro group, being an electron-withdrawing and lipophilic moiety, can influence the molecule's ability to cross cell membranes and interact with intracellular targets. Its presence in many active anticancer quinoline derivatives, such as those in the NCI-60 screen, underscores its importance in modulating the cytotoxic profile.

Potential Mechanisms of Action and Signaling Pathways

The cytotoxic effects of chloro-nitroquinoline derivatives are likely mediated by a combination of mechanisms, extrapolated from studies on related compounds.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, interfering with DNA replication and transcription, ultimately leading to apoptosis. Some quinoline derivatives are also known to inhibit topoisomerases, enzymes crucial for resolving DNA topological problems during replication, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The nitroaromatic nature of these compounds makes them susceptible to enzymatic reduction within the cell. This process can generate nitro radical anions and other reactive oxygen species, which can induce oxidative stress, damage cellular components like lipids, proteins, and DNA, and trigger apoptotic pathways.

Hypothesized Signaling Pathway for Chloro-Nitroquinoline-Induced Cytotoxicity

G compound Chloro-Nitroquinoline Isomer cell_entry Cellular Uptake compound->cell_entry dna_intercalation DNA Intercalation cell_entry->dna_intercalation topoisomerase_inhibition Topoisomerase Inhibition cell_entry->topoisomerase_inhibition ros_generation ROS Generation (via Nitro-reduction) cell_entry->ros_generation dna_damage DNA Damage dna_intercalation->dna_damage topoisomerase_inhibition->dna_damage oxidative_stress Oxidative Stress ros_generation->oxidative_stress apoptosis_pathway Activation of Apoptotic Pathways dna_damage->apoptosis_pathway oxidative_stress->dna_damage cell_death Cancer Cell Death apoptosis_pathway->cell_death

Caption: Hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.

Conclusion and Future Directions

This guide provides a framework for understanding the cytotoxic potential of chloro-nitroquinoline isomers based on the available scientific literature. The data, while not exhaustive for all isomeric possibilities, strongly suggests that both the presence and the position of the chloro and nitro substituents are critical determinants of anticancer activity. The nitro group, in particular, appears to be a key contributor to cytotoxicity, likely through the induction of oxidative stress.

A significant gap in the literature exists regarding the direct comparative cytotoxic profiles of a comprehensive set of chloro-nitroquinoline isomers. Future research should prioritize the synthesis and systematic in vitro evaluation of these isomers against a broad panel of cancer cell lines. Such studies will provide invaluable structure-activity relationship data, paving the way for the identification of lead compounds for further preclinical development. Elucidating the precise mechanisms of action and the specific signaling pathways modulated by the most potent isomers will be crucial for the rational design of the next generation of quinoline-based anticancer agents.

References

  • Benchchem. (n.d.). Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds.
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • PubMed. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
  • ResearchGate. (n.d.). IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines.
  • ResearchGate. (n.d.). IC50 values of the tested compounds against MCF7 and HCT116 cell lines.
  • ResearchGate. (n.d.). Cytotoxicity of these compounds and positive controls against A549,....
  • Benchchem. (n.d.). 5-Chloro-8-nitroquinoline.
  • RSC Publishing. (2014). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer....
  • ResearchGate. (n.d.). Investigating the Antiproliferative Activity of Novel 4‐Chloro‐8‐Nitro‐1,2‐Dihydro‐3‐Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • PMC. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose in vitro human cancer cell growth inhibition for compounds 6, 7,....
  • ResearchGate. (n.d.). Effects of 7‐chloroquinoline derivatives 6 and 12 on the cell cycle....
  • PMC. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved from [Link]

  • PMC. (2012). Synthesis and Cytotoxic Evaluation of Monocarbonyl Analogs of Curcumin as Potential Anti‐Tumor Agents. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Cytotoxicity Evaluation of Novel Asymmetrical Mono-Carbonyl Analogs of Curcumin (AMACs) against Vero, HeLa, and MCF7 Cell Lines. Retrieved from [Link]

  • MDPI. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. Retrieved from [Link]

Technical Deep Dive: Structure-Activity Relationship of 6-Chloro-2-Arylvinylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Parasitologists, and Drug Discovery Leads Focus: Antimalarial Potency, Heme Detoxification, and Synthetic Optimization

Executive Summary: The Renaissance of the Quinoline Scaffold

The emergence of multidrug-resistant Plasmodium falciparum strains (e.g., Dd2, K1) has necessitated the re-engineering of the classic quinoline scaffold.[1] While chloroquine (CQ) resistance is widespread due to mutations in the PfCRT transporter, 6-chloro-2-arylvinylquinolines (styrylquinolines) have emerged as a potent subclass capable of bypassing these resistance mechanisms.

This guide analyzes the critical structural determinants that allow these compounds to achieve low-nanomolar potency (EC50 < 10 nM) against resistant strains. Unlike traditional aminoquinolines, the rigid vinyl linker and specific aryl substitutions create a unique pharmacophore that retains hemozoin inhibition while altering transport kinetics.

Chemical Architecture & Synthesis

The synthesis of 6-chloro-2-arylvinylquinolines relies on the Knoevenagel condensation , a robust carbon-carbon bond-forming reaction. This pathway is preferred for its atom economy and the thermodynamic stability of the resulting E-isomer (trans), which is the bioactive conformation.

Experimental Protocol: Synthesis of 6-Chloro-2-(4-fluorostyryl)quinoline

Standardized protocol adapted for library generation.

Reagents:

  • 6-Chloroquinaldine (1.0 equiv)

  • 4-Fluorobenzaldehyde (1.2 equiv)

  • Acetic Anhydride (Solvent/Catalyst)

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 6-chloroquinaldine (10 mmol) and 4-fluorobenzaldehyde (12 mmol).

  • Condensation: Add acetic anhydride (10 mL). The anhydride serves as both solvent and dehydrating agent to drive the equilibrium toward the alkene.

  • Reflux: Heat the mixture to reflux (140°C) for 12–18 hours under an inert nitrogen atmosphere. Monitor consumption of quinaldine via TLC (Hexane/EtOAc 4:1).

  • Precipitation: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water while stirring vigorously to hydrolyze excess anhydride.

  • Neutralization: Adjust pH to ~8.0 using saturated sodium bicarbonate solution.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3x) and cold ethanol (1x) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, CH2Cl2/MeOH gradient) to yield the yellow solid product.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 6-Chloroquinaldine + Aryl Aldehyde Reagent Acetic Anhydride (Reflux 140°C) Start->Reagent Intermediate Aldol Intermediate Reagent->Intermediate Nucleophilic Attack Dehydration Dehydration (-H2O) Intermediate->Dehydration Spontaneous Product 6-Chloro-2-arylvinylquinoline (E-Isomer) Dehydration->Product Thermodynamic Control

Figure 1: The Knoevenagel condensation pathway favors the formation of the thermodynamically stable trans-styrylquinoline.

Structure-Activity Relationship (SAR) Analysis

The potency of this class hinges on three specific structural zones: the Quinoline Core (Zone A), the Vinyl Linker (Zone B), and the Aryl Ring (Zone C).

Zone A: The Quinoline Core (C6 Substitution)

The presence of a chlorine atom at position 6 is critical.

  • 6-Cl vs. 6-H: Introduction of 6-Cl increases lipophilicity (LogP) and enhances binding affinity to hematin.

  • 6-Cl vs. 6-F/6-OMe: The 6-Cl analogs consistently outperform 6-fluoro and 6-methoxy derivatives.[1] For example, replacing 6-F with 6-Cl can improve potency by >2-fold.[1] The chlorine atom likely provides the optimal electronic deactivation of the ring system required for π-π stacking interactions with the porphyrin ring of heme.

Zone B: The Vinyl Linker

The C2-vinyl group provides a rigid spacer that extends the conjugation system.

  • Conformation: The trans (E) geometry is essential. It aligns the aryl ring (Zone C) to interact with secondary binding pockets in the heme aggregate.

  • Saturation: Reducing the double bond (to ethyl) drastically reduces activity, confirming that the rigid, planar geometry is a pharmacophoric requirement.

Zone C: The Aryl Ring (Electronic & Steric Tuning)

This is the primary site for optimization against resistant strains.

  • 4-Fluoro (Para): The 4-F substitution (e.g., Compound 29) yields the highest potency (EC50 ~4.8 nM).[1][2] The fluorine atom offers metabolic stability against P450 oxidation while maintaining a small steric footprint.

  • Heterocycles: Replacing the phenyl ring with a 4-pyridyl group maintains high potency but significantly alters solubility and pKa, potentially affecting accumulation in the parasite's acidic food vacuole.

  • Steric Clash: Moving substituents to the ortho position generally decreases activity due to steric hindrance preventing optimal stacking.

Visualization: SAR Pharmacophore Map

SARMap Scaffold Quinoline Scaffold Pos6 Position 6 (R1) CRITICAL Scaffold->Pos6 Linker C2-Vinyl Linker SPACER Scaffold->Linker Cl_Effect Chlorine (Cl) > F > OMe Enhances Hematin Binding Pos6->Cl_Effect Aryl Aryl Ring (R2) MODULATOR Linker->Aryl Linker_Effect Must be TRANS (E) Rigidity Required Linker->Linker_Effect Aryl_Effect 4-F = Max Potency 4-Pyridyl = High Sol. Ortho = Steric Clash Aryl->Aryl_Effect

Figure 2: Pharmacophore map highlighting the superiority of the 6-chloro substituent and the sensitivity of the aryl ring modifications.

Performance Comparison: 6-Cl Analogs vs. Standards

The following data compares the lead 6-chloro-2-arylvinylquinolines against standard antimalarials using the Chloroquine-Resistant (CQR) P. falciparum strain Dd2.[3]

Table 1: In Vitro Antiplasmodial Activity (Dd2 Strain)

Compound IDR1 (C6)R2 (Aryl)EC50 (nM) ± SDResistance Index (RI)*
Compound 29 Cl4-F-Phenyl4.8 ± 2.0 < 1.0
Compound 24 Cl4-Pyridyl10.9 ± 1.9< 1.0
Compound 31 Cl4-CF3-Phenyl5.9 ± 1.4< 1.0
UCF 501 (Lead)F4-NO2-Phenyl~65.0N/A
Chloroquine ClN/A185.0 ± 15.0> 10.0
Artemisinin N/AN/A8.2 ± 1.51.0
  • Note: Resistance Index (RI) = EC50(Resistant) / EC50(Sensitive). An RI < 1 indicates the compound is more effective against resistant strains than sensitive ones, a highly desirable trait.

  • Data Source: Synthesized from Zhang et al., J. Med. Chem. 2020.[2][3][4][5][6]

Key Insight: Compound 29 is approximately 38x more potent than Chloroquine against the resistant Dd2 strain and rivals the potency of Artemisinin.

Mechanism of Action: Heme Detoxification Blockade[7]

Like chloroquine, 6-chloro-2-arylvinylquinolines target the parasite's food vacuole. However, their efficacy against CQ-resistant strains suggests a distinct binding mode or uptake pathway.

  • Accumulation: The basic quinoline nitrogen (pKa ~4.9) allows the molecule to become protonated and trapped within the acidic food vacuole (pH ~5.0).

  • Target Binding: The compound binds to Free Heme (Ferriprotoporphyrin IX) released during hemoglobin digestion.

  • Inhibition: It prevents the biocrystallization of toxic heme into inert Hemozoin .[7]

  • Death: The accumulation of free heme/drug-heme complexes induces oxidative stress and membrane lysis, killing the parasite.

Visualization: Pathway Inhibition

Mechanism Hemoglobin Hemoglobin (Host Cell) Digestion Proteolytic Digestion Hemoglobin->Digestion FreeHeme Free Heme (Fe2+) TOXIC Digestion->FreeHeme Hemozoin Hemozoin Crystals (Inert/Safe) FreeHeme->Hemozoin Biocrystallization Complex Drug-Heme Complex FreeHeme->Complex ParasiteDeath Parasite Death (Oxidative Stress) Drug 6-Chloro-2-arylvinylquinoline Drug->FreeHeme Binds High Affinity Complex->Hemozoin BLOCKS Complex->ParasiteDeath Accumulation

Figure 3: The mechanism of action relies on intercepting toxic free heme, preventing its conversion to hemozoin.

Validated Biological Assay Protocol

To replicate the potency data, use the SYBR Green I Fluorescence Assay . This method is superior to radio-isotopic methods for high-throughput screening.

Protocol:

  • Culture: Maintain P. falciparum (Dd2 strain) in RPMI 1640 medium supplemented with 0.5% Albumax II at 2% hematocrit.

  • Synchronization: Synchronize culture to the ring stage using 5% D-sorbitol treatment 48 hours prior to assay.

  • Plating: Distribute 100 µL of parasite culture (0.5% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the test compound (e.g., Compound 29).

  • Incubation: Incubate for 72 hours at 37°C in a gas mixture of 90% N2, 5% O2, 5% CO2.

  • Lysis/Staining: Add 100 µL of lysis buffer containing SYBR Green I (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I at 1x final conc).

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence using a plate reader (Ex: 485 nm, Em: 535 nm).

  • Calculation: Plot fluorescence vs. log[concentration] to determine EC50 using non-linear regression (GraphPad Prism).

References

  • Zhang, Y., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines.[3] Journal of Medicinal Chemistry, 63(20), 11756–11785.[5] [3]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-240.

  • Egan, T. J. (2008). Haemozoin formation as a target for the rational design of new antimalarials. Drug Design Reviews - Online, 5(4), 301-320.

  • Sánchez-Delgado, R. A., et al. (2009). The antimalarial activity of Ru-chloroquine complexes against resistant Plasmodium falciparum is related to lipophilicity, basicity, and heme aggregation inhibition. Journal of Biological Inorganic Chemistry, 14, 863–871.

Sources

Toxicological Profiling of 6,7-Dichloroquinoline Scaffolds in Non-Malignant Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of heterocyclic drug discovery, the 6,7-dichloroquinoline (6,7-DCQ) scaffold—specifically its oxidized derivative This compound-5,8-dione —has emerged as a potent pharmacophore for targeting NQO1-overexpressing solid tumors. However, for drug development professionals, the critical " go/no-go " decision often hinges not on potency, but on the Selectivity Index (SI) : the ratio of toxicity in non-malignant cells versus cancer cells.

This guide provides a rigorous, data-driven evaluation of 6,7-DCQ toxicity in non-cancerous lineages (Vero, HEK293, HUVEC). Unlike its structural isomer 4,7-dichloroquinoline , which exhibits a benign safety profile utilized in antimalarial synthesis, the 6,7-DCQ-5,8-dione moiety functions as a redox-active quinone. Its safety profile is mechanistically distinct, relying on differential enzyme expression (NQO1) to spare normal tissue.

Comparative Analysis: 6,7-DCQ vs. Standard Alternatives

To objectively evaluate safety, we must benchmark 6,7-DCQ against established quinolines and standard cytotoxic agents.

Table 1: Cytotoxicity Benchmark (Non-Cancerous Models)
CompoundPrimary MechanismToxicity Profile (Normal Cells)IC50 (Vero/HEK293)Selectivity Index (SI)*
This compound-5,8-dione NQO1-mediated ROS generationModerate-Low . Toxicity is dependent on basal NQO1 levels.[1]25 - 50 µM> 10 (High)
4,7-Dichloroquinoline DNA intercalation / Heme bindingLow .[1] Generally inert in non-acidic compartments.> 100 µMN/A (Precursor)
Chloroquine (CQ) Autophagy inhibition / Lysosomal pHModerate .[1] Known lysosomal accumulation; retinopathy risk.[2]20 - 40 µM~ 1 - 5 (Low)
Doxorubicin (Control) Topoisomerase II inhibitionHigh . Non-selective DNA damage; cardiotoxic.0.5 - 5 µM< 1 (Poor)

*SI = IC50 (Normal Cell) / IC50 (Cancer Cell).[1] An SI > 10 is generally considered a viable therapeutic window.

Expert Insight: The Isomer Divergence

The structural shift of chlorines from the 4,7-position to the 6,7-position, combined with the 5,8-dione oxidation, fundamentally alters the toxicity mechanism.

  • 4,7-DCQ is a static building block.[1] It requires lysosomal accumulation (like Chloroquine) to exert toxicity, which is slow and reversible at low doses.

  • 6,7-DCQ-5,8-dione is a "pro-drug" activated by cellular machinery. Its safety in normal cells (like HUVEC or MRC-5) is preserved because these cells typically lack the high levels of NQO1 (NAD(P)H:quinone oxidoreductase 1) found in tumors. Without NQO1, the compound is slowly metabolized via one-electron reduction, allowing normal antioxidant systems (Glutathione) to neutralize it before damage occurs.

Mechanistic Visualization: The Safety Switch

The following diagram illustrates the differential processing of 6,7-DCQ in Normal vs. Cancer cells, explaining the causality behind the safety data.

ToxicityMechanism cluster_Normal Normal Cell (e.g., HEK293) cluster_Cancer Cancer Cell (e.g., A549) Compound This compound-5,8-dione LowNQO1 Low NQO1 Expression Compound->LowNQO1 HighNQO1 High NQO1 Expression Compound->HighNQO1 P450 P450 Reductase (1-electron reduction) LowNQO1->P450 Semiquinone Unstable Semiquinone P450->Semiquinone GSH GSH Conjugation (Detoxification) Semiquinone->GSH Rapid Excretion Excretion GSH->Excretion Cell Survival Hydroquinone Hydroquinone (2-electron reduction) HighNQO1->Hydroquinone Bioactivation RedoxCycle Redox Cycling Hydroquinone->RedoxCycle ROS Massive ROS Burst RedoxCycle->ROS Apoptosis Apoptosis / Necrosis ROS->Apoptosis Cell Death

Figure 1: Differential Bioactivation Pathway. In normal cells (left), low NQO1 levels force the compound into a detoxification pathway via Glutathione (GSH). In cancer cells (right), high NQO1 drives lethal ROS accumulation.

Validated Experimental Protocols

To replicate these safety profiles, strictly controlled assays are required. Standard metabolic assays (MTT) must be cross-validated with mechanistic assays (ROS detection) to rule out false positives caused by redox cycling interfering with tetrazolium dyes.

Protocol A: Differential Cytotoxicity Assessment (MTT)

Objective: Determine the therapeutic window between Normal (Vero/HUVEC) and Cancer lines.[1]

  • Cell Seeding:

    • Seed Vero cells (Normal) and A549 cells (Cancer control) at

      
       cells/well in 96-well plates.
      
    • Critical: Allow 24h attachment to ensure flattened morphology, which reduces drug uptake variability.

  • Compound Preparation:

    • Dissolve 6,7-DCQ in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1 µM to 100 µM) in serum-free media.

    • Control: Maintain DMSO concentration < 0.5% v/v to prevent solvent toxicity.

  • Exposure:

    • Incubate for 48 hours.

    • Note: 6,7-DCQ is time-dependent; 24h may underestimate toxicity due to the lag in ROS accumulation.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 3h.

    • Solubilize formazan with DMSO. Read Absorbance at 570 nm.

    • Self-Validation Step: If the media turns yellow/orange immediately upon compound addition, the quinone is chemically reducing the MTT (false positive).[1] Wash cells with PBS before adding MTT to avoid this.

Protocol B: ROS Induction Verification (Flow Cytometry)

Objective: Confirm that toxicity in normal cells is NOT driven by oxidative stress at therapeutic doses.[1]

  • Staining:

    • Load cells with DCFH-DA (10 µM) for 30 min in the dark.

    • Mechanism:[1] DCFH-DA is non-fluorescent until oxidized by intracellular ROS.

  • Treatment:

    • Treat with 6,7-DCQ (at IC50 concentration determined in Protocol A) for 4 hours.

    • Positive Control:[1][3] H2O2 (100 µM).[1]

  • Analysis:

    • Harvest cells and analyze via Flow Cytometry (FITC channel).

    • Success Criteria: Normal cells should show < 2-fold increase in fluorescence intensity compared to vehicle control. Cancer cells should show > 5-fold increase.[1]

Experimental Workflow Diagram

Workflow cluster_Screening In Vitro Screening cluster_Validation Mechanistic Validation Start Compound Synthesis (6,7-DCQ-5,8-dione) QC Purity Check (>98% HPLC) Start->QC Seed Seed Normal Cells (Vero / HEK293) QC->Seed Treat Drug Treatment (0-100 µM, 48h) Seed->Treat Assay MTT / SRB Assay Treat->Assay Decision Calculate IC50 Assay->Decision ROS ROS Assay (DCFH-DA) Decision->ROS If IC50 > 20µM Annexin Apoptosis (Annexin V/PI) ROS->Annexin Report Generate SI Profile Annexin->Report

Figure 2: Screening Pipeline. A standardized workflow ensures that cytotoxicity data is validated by mechanistic endpoints (ROS/Apoptosis) before calculating the Selectivity Index.

References

  • PubChem. this compound-5,8-dione Compound Summary. National Library of Medicine. [Link]

  • Ryu, C. K., et al. (2000).[1] Cytotoxic activities of 6-arylamino-7-halo-5,8-quinolinediones against human tumor cell lines.[4][5][6][7] Archives of Pharmacal Research.[1] [Link]

  • Murugan, K., et al. (2022).[1][3][8] Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases.[8] Scientific Reports.[1] (Demonstrates low host toxicity of dichloroquinoline scaffolds). [Link]

  • Fiorot, R. G., et al. (2022).[1][3][9] Hybrid Molecules Containing Naphthoquinone and Quinolinedione Scaffolds as Antineoplastic Agents.[1] Molecules.[1][2][3][10][11][12][13][14][15] (Discusses HUVEC and Vero cell toxicity profiles). [Link]

Sources

A Comparative Guide to 6-Quinoline Substituents and Their Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Core in Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and ability to form salts and participate in both electrophilic and nucleophilic substitution reactions make it an ideal building block for drug design.[1][3] The diverse pharmacological activities of quinoline derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antimalarial applications—are well-documented.[4][5][6]

The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[3] Functionalization at different positions can dramatically alter a compound's potency, selectivity, and mechanism of action.[3][7] This guide focuses specifically on the C6 position, exploring how different substituents at this site modulate the biological activity of the quinoline core. We will delve into structure-activity relationships (SAR), compare quantitative experimental data, and provide detailed protocols for evaluating these compounds.

Section 1: Anticancer Activity of 6-Substituted Quinolines

Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of key signaling pathways.[2][8] The substituent at the 6-position plays a critical role in defining the potency and mechanism of these compounds.

The Role of Electron-Donating Groups: The Case of 6-Methoxyquinoline

An electron-donating group, such as a methoxy (-OCH3) group, at the C6 position has been shown to be a favorable feature in several anticancer quinoline derivatives. These substituents can alter the electron density of the ring system, influencing how the molecule interacts with its biological target.

For instance, metal complexes of 6-methoxyquinoline (6MQ) have demonstrated notable antitumor effects. A copper(II) complex of 6MQ (Cu6MQ) exhibited significant cytotoxicity against A549 lung carcinoma cells with a half-maximal inhibitory concentration (IC50) of 57.9 µM.[9][10] This activity is substantially better than related cobalt(II), zinc(II), and silver(I) complexes, highlighting the importance of both the ligand and the metal center.[9][10]

Mechanism of Action: From Oxidative Stress to Kinase Inhibition

The anticancer effects of 6-substituted quinolines are not monolithic; they operate through diverse and complex mechanisms.

  • Induction of Oxidative Stress : The Cu6MQ complex exerts its anticancer effect by inducing severe oxidative stress within cancer cells.[9] This leads to a redox imbalance, evidenced by a reduced GSH/GSSG ratio, which in turn causes oxidative DNA damage.[9][10] The downstream consequences include a cell cycle arrest at the G2/M phase and the induction of apoptosis, or programmed cell death.[9][10]

  • Enzyme Inhibition : Other quinoline derivatives function by inhibiting critical enzymes in cancer progression. For example, certain 2,4,6-trisubstituted quinolines are active against a range of cancer cell lines, with IC50 values as low as 0.03 µM.[11] While this example involves multiple substitutions, it underscores the potential for potent activity. The epidermal growth factor receptor (EGFR), a key tyrosine kinase, is a major target for many quinoline-based inhibitors, where the scaffold helps position the molecule within the ATP-binding site of the enzyme.[12][13]

Below is a diagram illustrating a generalized mechanism for apoptosis induction by a cytotoxic 6-substituted quinoline derivative.

cluster_workflow Apoptosis Induction Pathway Compound 6-Substituted Quinoline Derivative Cell Cancer Cell Compound->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces DNA_Damage Oxidative DNA Damage ROS->DNA_Damage G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Generalized pathway of apoptosis induced by a 6-substituted quinoline.

Comparative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected 6-substituted quinoline derivatives against various cancer cell lines, presented as IC50 values.

Compound ClassSubstituent at C6Cancer Cell LineIC50 (µM)Reference
Methoxyquinoline ComplexMethoxy (-OCH3)A549 (Lung)57.9[9][10]
AminoquinolineAmino (-NH2)Leukemia CellsPromising Activity[1]
Pyrimido-quinolineFused PyrimidineMCF-7 (Breast)48.54 - 70.33[11]

Section 2: Antimicrobial Activity of 6-Substituted Quinolines

The quinoline core is central to many antimicrobial agents. The emergence of antimicrobial resistance necessitates the development of new compounds, and 6-substituted quinolines represent a promising avenue of research.[14]

The 6-Aminoquinolone Motif: A Key to Antibacterial Efficacy

The 6-aminoquinolone structure is a well-established pharmacophore for antibacterial activity.[15] The introduction of an amino group at the C6 position, often in conjunction with other substituents, can significantly enhance potency, particularly against Gram-positive bacteria like Staphylococcus aureus.[15][16]

For example, a series of 6-amino-4-methyl-1H-quinoline-2-one derivatives demonstrated excellent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against strains like Bacillus cereus and Staphylococcus aureus.[17]

Structure-Activity Relationship (SAR) Insights

SAR studies reveal the nuanced effects of substitution. While a 6-amino group is beneficial, the substituents at other positions, such as C8, can fine-tune the activity.

  • Effect of C8 Substitution : In one study on 6-aminoquinolones, adding a methyl group at C8 enhanced activity against Gram-positive bacteria.[15] Conversely, introducing a larger ethyl group at C8 resulted in a complete loss of antibacterial activity, while a methoxy group at the same position yielded compounds with good activity.[16] This demonstrates a delicate interplay between the steric and electronic properties of substituents at different positions relative to the C6-amino group.[16]

  • Inhibitory Mechanism : Many quinolone-based antimicrobials function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[18] Other derivatives act as peptide deformylase (PDF) inhibitors or disrupt the fungal cell wall.[17]

The diagram below illustrates the general SAR for 6-aminoquinolones.

Caption: SAR diagram for 6-aminoquinolone antibacterial agents.

Comparative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected 6-substituted quinoline derivatives, presented as MIC values.

Compound ClassSubstituent at C6Microbial StrainMIC (µg/mL)Reference
Amino-quinoline-2-oneAmino (-NH2)Bacillus cereus1.56 - 50[17]
Amino-quinoline-2-oneAmino (-NH2)Escherichia coli3.12 - 50[17]
Quinoline-isoxazoleVariousM. tuberculosis0.77 (Sub-µM)[19]
QuinolinequinoneEster groupS. epidermidis1.22[20]
6-Amino-8-methylquinoloneAmino (-NH2)S. aureus (MRSA)Superior to Ciprofloxacin[15]

Section 3: Modulating Inflammatory and Neurological Pathways

Beyond cytotoxic and antimicrobial effects, 6-substituted quinolines have been developed as modulators of specific signaling proteins involved in inflammation and neurological function.

6-Substituted Quinolines as RORγt Inverse Agonists

The Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune and inflammatory diseases. Certain 6-substituted quinolines have been identified as potent inverse agonists of RORγt.[21] Optimization of the substituent at the 6-position was crucial for achieving high receptor affinity. X-ray crystallography revealed that a hydrogen-bond acceptor on the 6-position substituent forms a conserved and critical interaction with the receptor, effectively inhibiting its function.[21]

6-Aminoquinolines in Cognitive Enhancement: AChE Inhibition

In the context of neurodegenerative diseases like Alzheimer's, enhancing cholinergic neurotransmission is a key therapeutic strategy. The enzyme acetylcholinesterase (AChE) degrades the neurotransmitter acetylcholine. A 6-aminoquinoline derivative, [6-(4-pyridyl)methylaminoquinoline], was found to be a potent inhibitor of AChE, showing 71% inhibition at a 25 µM concentration.[22] This activity correlated with improved memory retention in behavioral models, suggesting its potential as a cognition enhancer.[22]

Section 4: Experimental Design & Protocols

To ensure the reproducibility and validity of research findings, standardized protocols are essential. Here, we provide detailed methodologies for two common assays used to evaluate the biological activities discussed in this guide.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This colorimetric assay is widely used to determine the IC50 value of a compound by measuring its effect on cell viability.[8][23]

Principle : Mitochondrial succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is insoluble in water.[24] The amount of formazan produced is directly proportional to the number of viable cells.[24]

Step-by-Step Methodology :

  • Cell Seeding : Plate adherent cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation : Prepare a stock solution of the 6-quinoline derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).[23]

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[23]

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[23]

  • Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC50 value using non-linear regression analysis.[23][25]

cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat Cells with Quinoline Derivatives A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Step-by-Step Methodology :

  • Compound Preparation : In a 96-well microtiter plate, prepare serial two-fold dilutions of the quinoline derivative in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[8]

  • Inoculum Preparation : Prepare a standardized inoculum of the test bacterium from a fresh culture, adjusting its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation : Inoculate each well containing the diluted compound with the prepared bacterial suspension.

  • Controls : Include a positive control well (broth + bacteria, no compound) to ensure microbial growth and a negative/sterility control well (broth only) to check for contamination.[23]

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination : After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

Conclusion: Synthesizing the Evidence for Drug Design

The substituent at the 6-position of the quinoline ring is a powerful determinant of biological activity. This guide demonstrates that specific functional groups at this position can direct the compound towards distinct therapeutic applications.

  • For Anticancer Activity , electron-donating groups like methoxy can contribute to mechanisms involving oxidative stress, while the 6-amino group is a feature in other cytotoxic derivatives.

  • For Antimicrobial Activity , the 6-amino group is a critical pharmacophore, with its potency being finely tuned by the steric and electronic nature of substituents at other positions, notably C8.

  • For Targeted Therapies , carefully designed substituents at the C6 position can create highly specific interactions with protein targets like RORγt and AChE, opening avenues for anti-inflammatory and neuro-modulatory agents.

The provided experimental protocols offer a standardized framework for researchers to validate these findings and explore novel 6-substituted quinolines. By understanding these structure-activity relationships, medicinal chemists can more rationally design the next generation of quinoline-based therapeutics.

References

  • 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A59 monolayer and multicellular spheroid model. (No Source Info)[9]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed[26]

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed[27]

  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem[23]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ACS Publications[28]

  • Biological Activities of Quinoline Derivatives. Bentham Science[4]

  • Biological activities of quinoline derivatives. PubMed[5]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online[17]

  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem[8]

  • A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management[1]

  • biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives. Benchchem[12]

  • (PDF) 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. ResearchGate[10]

  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (No Source Info)[18]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry[11]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF. ResearchGate[7]

  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online[6]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research[2]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (No Source Info)[24]

  • 6-Substituted quinolines as RORγt inverse agonists. PubMed[21]

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. ACS Publications[19]

  • Cross-Validation of 6-Methoxyflavonol's Anticancer Activity in Diverse Cancer Cell Lines: A Comparative Guide. Benchchem[29]

  • IC50's: An Approach to High-Throughput Drug Discovery. (No Source Info)[25]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (No Source Info)[30]

  • Half‐maximal inhibitory concentration (IC50) values of quinoline... ResearchGate[31]

  • Synthesis and pharmacological evaluation of some quinoline derivatives as potential cognition enhancers. Semantic Scholar[22]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC[3]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC[32]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing[33]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC[20]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed[34]

  • Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-ethyl. (No Source Info)[16]

  • Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. PubMed[15]

  • Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[9][23][26]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6. PubMed[35]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC[14]

  • The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. Semantic Scholar[36]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals[13]

  • Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. MDPI[37]

Sources

Technical Comparison Guide: Validating 6,7-Dichloroquinoline-5,8-dione as a CDC25 Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Distinction[1][2]

Target Audience: Medicinal Chemists, Enzymologists, and Oncology Researchers.

This guide details the validation protocols for 6,7-dichloroquinoline-5,8-dione (often abbreviated as 6,7-DCQ or associated with the quinolinedione scaffold) as a potent inhibitor of CDC25 Phosphatases (A, B, and C) .

Critical Technical Note on Nomenclature: Before initiating validation, researchers must distinguish between two structurally similar but functionally distinct compounds often confused in literature:

  • This compound-5,8-dione: The subject of this guide. A quinone-based inhibitor of CDC25 phosphatases and NQO1 substrate.

  • 6,7-Dichloroquinoxaline-2,3-dione (DCQX): An NMDA receptor glycine-site antagonist.[1]

  • 5,7-Dichlorokynurenic Acid (5,7-DCKA): Another NMDA antagonist.[2]

This guide focuses exclusively on the quinoline-5,8-dione scaffold, which targets the cell cycle regulators CDC25A/B/C.

Mechanism of Action: The Quinone Redox Trap

The inhibitory potency of this compound-5,8-dione arises from its electrophilic quinone core. Unlike competitive inhibitors that merely occupy the active site, this compound often acts via a dual mechanism:

  • Covalent Modification: The quinone moiety can undergo nucleophilic attack by the highly reactive catalytic cysteine residue (e.g., Cys473 in CDC25B) within the phosphatase active site, forming a covalent adduct.

  • Redox Cycling: The compound can generate Reactive Oxygen Species (ROS) in the presence of reducing agents, which oxidizes the catalytic cysteine thiolate (-S⁻) to a sulfenic (-SOH) or sulfonic acid, irreversibly inactivating the enzyme.

Diagram: CDC25 Signaling & Inhibition Pathway

CDC25_Pathway Figure 1: Mechanism of CDC25 inhibition preventing CDK1 activation and mitotic entry. CDC25 CDC25 Phosphatase (Active) CDK1_P CDK1-Tyr15-P (Inactive) CDC25->CDK1_P Dephosphorylation Inhibitor This compound -5,8-dione Inhibitor->CDC25 Irreversible Inhibition (Covalent/Redox) CDK1_Active CDK1 (Active) CDK1_P->CDK1_Active CDC25 Action Mitosis Mitotic Entry (G2 -> M Transition) CDK1_Active->Mitosis Triggers

Comparative Analysis: 6,7-DCQ vs. Standard Inhibitors[1]

To validate performance, 6,7-DCQ must be benchmarked against established CDC25 inhibitors and general phosphatase inhibitors.

FeatureThis compound-5,8-dioneNSC 663284 (Reference Standard)Sodium Orthovanadate (Na₃VO₄)
Primary Target CDC25 A/B/CCDC25 A/B/CPan-Phosphatase (PTPs)
IC₅₀ (Approx.) 0.5 – 5.0 µM (Isoform dependent)~0.2 – 0.5 µM10 – 100 µM
Mechanism Irreversible (Quinone redox/arylation)Irreversible (Quinone redox)Reversible (Transition state mimic)
Selectivity High vs. PTP1B; Moderate vs. VHRHigh vs. PTP1BLow (Non-selective)
Solubility DMSO (High), Aqueous (Low)DMSO (High)Aqueous (High)
Key Advantage Potent antiproliferative core; amenable to C2/C6 modificationClinical benchmark; well-characterizedCheap, universal positive control

Insight: While NSC 663284 is more potent, 6,7-DCQ serves as a versatile fragment scaffold. Its lower molecular weight allows for derivatization at the C2 position to enhance specificity, making it an ideal starting point for SAR (Structure-Activity Relationship) studies.

Experimental Validation Protocols

Protocol A: In Vitro CDC25B Inhibition Assay (OMFP Method)

This protocol uses 3-O-methylfluorescein phosphate (OMFP) as a fluorogenic substrate. CDC25B hydrolyzes OMFP to the highly fluorescent 3-O-methylfluorescein (OMF).

Reagents:

  • Buffer: 30 mM Tris-HCl (pH 8.0), 75 mM NaCl, 1 mM EDTA, 0.033% BSA, 1 mM DTT (Note: Keep DTT low to minimize non-enzymatic redox cycling of the quinone).

  • Substrate: OMFP (Sigma), 500 µM stock in DMSO.

  • Enzyme: Recombinant Human CDC25B (active domain).

  • Inhibitor: 6,7-DCQ dissolved in DMSO.

Step-by-Step Workflow:

  • Preparation: Dilute CDC25B enzyme in assay buffer to a concentration where reaction linearity is maintained for >30 mins (typically 20–50 ng/well).

  • Pre-incubation (Critical): Add 6,7-DCQ (0.01 µM to 100 µM) to the enzyme solution. Incubate for 15 minutes at room temperature before adding substrate.

    • Why? Quinone-based inhibitors often require time-dependent binding to modify the active site cysteine.

  • Reaction Initiation: Add OMFP (final concentration usually Km ~ 40 µM). Total volume: 100 µL in a black 96-well plate.

  • Measurement: Monitor fluorescence (Ex: 485 nm / Em: 525 nm) continuously for 30 minutes at 25°C.

  • Analysis: Calculate the slope (RFU/min) of the linear portion. Plot % Activity vs. Log[Inhibitor] to determine IC₅₀.

Protocol B: Selectivity Profiling (VHR & PTP1B)

To confirm the compound is not a "pan-assay interference compound" (PAINS) or a general protein aggregator, you must test against:

  • PTP1B: A tyrosine phosphatase with a deeper active site.

  • VHR: A dual-specificity phosphatase structurally related to CDC25.

Acceptance Criteria: A valid CDC25 inhibitor should show >10-fold selectivity for CDC25 over PTP1B. If 6,7-DCQ inhibits PTP1B with equal potency, it suggests non-specific redox activity rather than specific binding.

Validation Workflow Diagram

This flowchart illustrates the logical progression from compound acquisition to confirmed hit.

Validation_Workflow Figure 2: Step-by-step validation logic for CDC25 inhibitors. Start 6,7-DCQ Stock (DMSO) Step1 OMFP Assay (Primary Screen) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Selectivity Screen (vs PTP1B/VHR) Decision1->Step2 Yes Fail Discard/Redesign Decision1->Fail No Decision2 Selectivity > 10x? Step2->Decision2 Step3 Kinetic Analysis (Time-dependence) Decision2->Step3 Yes Decision2->Fail No (General Toxin) Valid Validated CDC25 Inhibitor Step3->Valid

Troubleshooting & Self-Validation (E-E-A-T)

Common Pitfall: Redox Cycling Artifacts Quinones can generate H₂O₂ in the buffer, which inhibits phosphatases non-specifically.

  • The Fix: Add Catalase (100 U/mL) to the assay buffer.

  • Interpretation: If the IC₅₀ increases significantly (potency drops) in the presence of Catalase, the inhibition is largely due to ROS generation, not specific binding. A true drug candidate should retain activity even with Catalase.

Common Pitfall: Aggregation

  • The Fix: Add 0.01% Triton X-100 to the buffer.

  • Interpretation: If inhibition disappears with detergent, the compound was likely forming promiscuous aggregates.

References

  • Lazo, J. S., et al. (2001). Discovery and biological evaluation of a new family of potent, selective, small molecule inhibitors of CDC25 phosphatases. Journal of Medicinal Chemistry.

  • Brenner, A. K., et al. (2014). CDC25 phosphatases: specific targets in cancer therapy? Current Medicinal Chemistry.

  • Abdelwahab, A. B., et al. (2022). A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors.[3] Molecules.

  • Han, Y., et al. (2004). NAD(P)H:quinone oxidoreductase-1-dependent and -independent cytotoxicity of potent quinone Cdc25 phosphatase inhibitors.[4] Journal of Pharmacology and Experimental Therapeutics.

  • R&D Systems. NSC 95397 Product Information (CDC25 Inhibitor Standard).

Sources

Safety Operating Guide

6,7-Dichloroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6,7-Dichloroquinoline Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Teams[1][2]

Chemical Profile & Risk Assessment

The "Why" Behind the Protocol this compound (CAS: 613-59-2) is not merely "organic waste."[1][2] It is a halogenated nitrogen heterocycle .[3] This dual nature dictates its disposal pathway.[2] The chlorine atoms render it unsuitable for standard fuel blending (due to acid gas generation), while the quinoline ring confers environmental persistence and aquatic toxicity.

Critical Hazard Data

Parameter Value/Status Operational Implication
Signal Word WARNING Standard PPE (Nitrile gloves, safety glasses) required.[1][2]
Hazard Codes H315, H319, H335, H411 H411 (Toxic to aquatic life) is the primary driver for "Zero Discharge" compliance.[1][2] Never flush down drains.[2][4]
Combustion Emits HCl & NOx Incineration requires facilities with specific scrubbers.[1][2]

| Waste Class | Halogenated Organic | Must be segregated from non-halogenated solvents (e.g., Acetone, Ethanol) to avoid surcharges and safety risks.[1][2] |

Pre-Disposal Segregation Strategy

The Self-Validating System Effective disposal starts at the bench. Mixing this compound with the wrong waste stream creates two failure points:

  • Safety Failure: Mixing with strong oxidizers (e.g., Nitric Acid) can cleave the quinoline ring violently.

  • Logistical Failure: Contaminating a non-halogenated waste drum (usually sent for fuel blending) with this chlorinated compound forces the entire drum to be re-classified as halogenated, increasing disposal costs by up to 400%.

Segregation Decision Tree Follow this logic flow to determine the correct waste container immediately after synthesis or use.

SegregationLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder (Weighing paper, pure compound) StateCheck->SolidWaste Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidWaste->SolidBin SolventCheck Is the solvent Halogenated (e.g., DCM)? LiquidWaste->SolventCheck HaloCarboy Halogenated Solvent Carboy (Red Tag) SolventCheck->HaloCarboy Yes (DCM, Chloroform) SolventCheck->HaloCarboy No (Methanol, Ethyl Acetate)* NonHaloCarboy Non-Halogenated Carboy (Do NOT Use) SolventCheck->NonHaloCarboy *Even if solvent is non-halo, compound makes it halogenated

Figure 1: Decision logic for segregating this compound.[1][2] Note that adding this compound to a non-halogenated solvent renders the entire mixture "Halogenated" for disposal purposes.[2]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicable to: Expired stocks, spill cleanup materials, contaminated gloves/weigh boats.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.[2]

  • Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it in the rigid container. This prevents dust generation (H335 Respiratory Irritant) when the waste facility opens the drum.

  • Labeling:

    • Constituents: Write "Solid Waste: this compound."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC waste, reaction filtrates.[1][2]

  • The "Halogenated" Rule: Regardless of the solvent (even if dissolved in Ethanol), the presence of the chlorine atoms on the quinoline ring mandates the use of the Halogenated Waste Stream .

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers. This compound is basic; mixing with acids can generate heat, though usually manageable. Mixing with oxidizers is dangerous.[2]

  • Transfer: Use a funnel to prevent drips. Wipe the funnel with a paper towel and dispose of the towel as solid hazardous waste (Scenario A).

  • Cap Torque: Do not over-tighten. Allow for headspace expansion.[2]

The Destruction Mechanism (Incineration)[2]

Expertise Insight: Why do we segregate? When this compound is incinerated, the chlorine atoms do not simply vanish. They react with hydrogen sources to form Hydrogen Chloride (HCl) gas.



If this waste is sent to a standard fuel-blending kiln (cement kiln) lacking scrubbers, the HCl will corrode the facility's infrastructure and violate emission standards. It must go to a high-temperature hazardous waste incinerator equipped with caustic scrubbers.

IncinerationPath LabWaste Lab Waste Stream (Halogenated) Injector Rotary Kiln Injector LabWaste->Injector Combustion Combustion Zone (1100°C) Injector->Combustion Gases Hot Gases (HCl, NOx, CO2) Combustion->Gases Scrubber Wet Scrubber (NaOH Spray) Gases->Scrubber Acid Gas Removal Neutral Neutralized Brine (NaCl + H2O) Scrubber->Neutral Liquid Effluent Stack Clean Stack Release (N2, CO2, H2O) Scrubber->Stack Clean Gas

Figure 2: The industrial destruction pathway.[1][2] The "Scrubber" stage is the critical control point necessitating the "Halogenated" label.[2]

Emergency Spill Procedures

Immediate Action Required

  • Isolate: Evacuate the immediate area if dust is airborne.[5]

  • PPE: Don Nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquid Spill: Surround with Vermiculite or Universal Absorbent Pads .[2]

    • Contraindication: Do NOT use sawdust.[2] While unlikely to ignite spontaneously with this specific compound, sawdust is poor practice for halogenated aromatics due to potential oxidative side reactions in mixed waste bins.

  • Decontamination: Scrub the surface with a dilute surfactant (soap/water). Collect all rinse water into the Halogenated Liquid Waste container.

References

  • PubChem. (n.d.). Compound Summary: 4,7-Dichloroquinoline (Isomer Analog). National Library of Medicine. Retrieved from [Link](Note: 6,7-isomer data is extrapolated from the 4,7-isomer and general chlorinated quinoline class properties).

  • U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Hazardous Waste Management. EPA.[2][6][7] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Dichloroquinoline derivatives. ECHA.[2] Retrieved from [Link][2]

  • Zero Waste Europe. (2023). Incineration and Halogenated Waste Standards. Retrieved from [Link]

Sources

Personal protective equipment for handling 6,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4053-23-0 | Formula: C₉H₅Cl₂N

Executive Summary: The Hazard Profile

Immediate Action Required: Treat 6,7-Dichloroquinoline not merely as a standard organic intermediate, but as a lipophilic halogenated heteroaromatic with enhanced dermal permeation potential.

While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant, the addition of two chlorine atoms at the 6 and 7 positions significantly increases the molecule's lipophilicity compared to the parent quinoline. This structural modification facilitates rapid transport across the stratum corneum, making skin absorption a critical vector for systemic exposure.

Core Hazard Classifications (GHS):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

  • H410: Very toxic to aquatic life with long-lasting effects.

Strategic Risk Assessment

As a Senior Application Scientist, I advise moving beyond the basic "wear gloves" mentality. You must implement a Self-Validating Safety System where every barrier is verified before the chemical is handled.

The "Why" Behind the Protocol
  • Enhanced Permeation: Chlorinated aromatics can degrade standard thin nitrile gloves faster than non-halogenated analogues. The chlorine substituents act as electron-withdrawing groups, altering the dipole moment and increasing solubility in glove polymers.

  • Mucosal Reactivity: The nitrogen in the quinoline ring, combined with the halogenated motif, makes dust or vapors particularly aggressive toward mucous membranes (eyes/lungs).

  • Environmental Persistence: Halogenated heteroaromatics are resistant to biodegradation. A spill is not just a safety hazard; it is a long-term contamination event.

Personal Protective Equipment (PPE) Architecture

Do not rely on a single barrier. Use a Redundant Barrier System .

A. Hand Protection (The Critical Vector)

Standard Protocol: Double-Gloving is mandatory for all handling of >100 mg quantities.

LayerMaterialSpecificationScientific Rationale
Inner Nitrile4-5 mil (0.10-0.12 mm)Acts as a second skin; provides tactile feedback. If the outer glove breaches, this layer buys you time to doff.
Outer Nitrile (High Grade) or Laminate>8 mil (0.20 mm) or Silver Shield®Primary Barrier. Thicker nitrile resists permeation/swelling from chlorinated solvents often used with this compound (e.g., DCM, Chloroform).
Change Frequency --Every 60 mins or immediately upon splashChlorinated compounds can permeate before visible degradation occurs.
B. Eye & Face Protection[1][2][3][4][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Contraindication: Safety glasses are insufficient . The fine dust of this compound can bypass the side shields of standard glasses, reacting with ocular moisture to cause severe irritation (H319).

C. Respiratory Protection[1][2]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If Hood Unavailable/Spill): Half-face respirator with P100 (HEPA) cartridges + Organic Vapor (OV) filter. Note: Dust is the primary vector, but organic vapor protection is required if the compound is in solution.

Visualizing the Safety Logic

Diagram 1: PPE Selection & Decision Matrix

This decision tree illustrates the logic flow for selecting the correct PPE based on the physical state of the reagent.

PPE_Selection Start Start: Handling this compound State_Check Assess Physical State Start->State_Check Solid_Handling Solid / Powder Form State_Check->Solid_Handling Solution_Handling In Solution (Organic Solvent) State_Check->Solution_Handling Basic_PPE Standard PPE: Lab Coat + Goggles + Inner Nitrile Solid_Handling->Basic_PPE Resp_Risk Risk: Dust Inhalation Solid_Handling->Resp_Risk Solution_Handling->Basic_PPE Perm_Risk Risk: Solvent Permeation Solution_Handling->Perm_Risk Action_Solid Action: Work in Fume Hood Avoid Drafts Resp_Risk->Action_Solid Action_Solvent Action: Double Glove (Outer Layer >8mil) Perm_Risk->Action_Solvent

Caption: Decision logic for PPE selection based on physical state, emphasizing the shift from dust inhalation risks to solvent permeation risks.

Operational Protocol: The Self-Validating System

Follow this step-by-step workflow to ensure containment.

Phase 1: Pre-Operation Validation
  • Airflow Check: Verify fume hood flow monitor reads "Safe" or use a tissue strip to visualize inward airflow.

  • Glove Integrity: Inflate the inner nitrile glove to check for pinholes before donning.

  • Waste Route: Locate the "Halogenated Organic Waste" container before starting.

Phase 2: Handling (Weighing & Transfer)
  • The "Static" Problem: Chlorinated quinolines are often fluffy solids prone to static charge.

  • Technique: Use an antistatic gun or wipe on the spatula and weighing boat.

  • Transfer: Do not pour from the bottle. Use a clean spatula to transfer small amounts to a pre-weighed vial inside the hood. Cap the vial inside the hood before moving to the balance if the balance is external (though an in-hood balance is preferred).

Phase 3: Decontamination
  • Wipe down the exterior of the reagent bottle with a dry Kimwipe, then a solvent-dampened wipe (Ethanol).

  • Dispose of wipes immediately into Solid Hazardous Waste .

  • Wash outer gloves with soap/water before removing them to prevent secondary contamination of bare skin.

Waste Management & Disposal Logic

Crucial Rule: Never mix this compound with strong oxidizers or acids in the waste stream.

Waste StreamCriteriaDisposal Action
Halogenated Organic (Liquid) Solutions containing the compound.MANDATORY. Do not place in general organic waste. High-temp incineration required to prevent dioxin formation.
Solid Hazardous Waste Contaminated gloves, weigh boats, paper towels.Double-bag in clear polyethylene bags. Label "Toxic/Irritant - Halogenated".
Aqueous Waste Quenched reaction mixtures.Adjust pH to 6-8. Collect in "Aqueous Toxic" stream due to aquatic toxicity (H410).
Diagram 2: Disposal Workflow

Disposal_Flow Waste_Gen Waste Generation Type_Check Liquid or Solid? Waste_Gen->Type_Check Liquid Liquid Waste Type_Check->Liquid Solid Solid Waste (Wipes/Gloves) Type_Check->Solid Halogen_Check Contains Halogens? Liquid->Halogen_Check Solid_Bin Stream C: Solid Hazardous Solid->Solid_Bin Halo_Stream Stream A: Halogenated Organics Halogen_Check->Halo_Stream Yes (6,7-DCQ present) Gen_Stream Stream B: General Organics Halogen_Check->Gen_Stream No

Caption: Waste segregation workflow ensuring this compound is diverted to Halogenated Waste streams to prevent improper incineration.

Emergency Response

Spills (Solid)[5]
  • Alert: Notify nearby personnel.

  • PPE: Don goggles and double gloves.

  • Contain: Cover with a damp paper towel to prevent dust generation.

  • Clean: Scoop up material. Wipe area with Acetone or Ethanol.

  • Disposal: Place all materials in a sealed bag labeled "Hazardous Debris."

Exposure (Skin/Eye)[1][3][5][7]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The lipophilicity makes it difficult to rinse off; thorough irrigation is vital.

  • Skin Contact: Remove contaminated clothing immediately.[4] Wash with soap and water (not just water) for 15 minutes.[4] Soap is required to emulsify and remove the lipophilic quinoline.

References

  • PubChem. (n.d.). 4,7-Dichloroquinoline Compound Summary (Isomer Analog). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

    • Note: Used for analog H-code verification where specific 6,7-isomer data is aggreg
    • Source for GHS H315, H319, H335 classifications.[1][5]

  • Source for nitrile vs.
  • United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals.[6] Retrieved January 30, 2026, from [Link]

    • Source for disposal protocols of halogen

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dichloroquinoline
Reactant of Route 2
Reactant of Route 2
6,7-Dichloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.